Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-4-3-6(10)5-13(7)12-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZDMLVJWWDRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427376-40-6 | |
| Record name | ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate" chemical properties
An In-Depth Technical Guide to Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate: Properties, Synthesis, and Applications
Introduction
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine ring.[4] This has led to the development of numerous derivatives with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[5]
Within this important class of compounds, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate emerges as a particularly valuable synthetic intermediate. It possesses two distinct and strategically positioned functional groups: a bromine atom, ideal for cross-coupling reactions, and an ethyl ester, which can be readily modified. This dual functionality allows for the systematic and divergent synthesis of complex molecular architectures, making it a critical building block for generating compound libraries for drug screening and structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the known and predicted chemical properties of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. It is intended for researchers, synthetic chemists, and drug development professionals, offering insights into its structure, properties, synthesis, reactivity, and potential applications.
Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and core physicochemical properties. These parameters govern its behavior in chemical reactions and biological systems.
Caption: 2D structure of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈BrN₃O₂ | [3] |
| Monoisotopic Mass | 268.97998 Da | [3] |
| SMILES | CCOC(=O)C1=NN2C=C(C=CC2=N1)Br | [3] |
| InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-4-3-6(10)5-13(7)12-8/h3-5H,2H2,1H3 | [3] |
| InChIKey | YUZDMLVJWWDRAQ-UHFFFAOYSA-N |[3] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XlogP | 2.0 | [3] |
| Predicted CCS ([M+H]⁺, Ų) | 146.4 | [3] |
| Predicted CCS ([M+Na]⁺, Ų) | 160.8 | [3] |
| Predicted CCS ([M-H]⁻, Ų) | 150.8 |[3] |
Spectroscopic Characterization (Anticipated)
While published experimental spectra for this specific molecule are scarce, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The three aromatic protons on the fused pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm), with splitting patterns dictated by their coupling constants. The ethyl ester group will present as a quartet for the methylene protons (-OCH₂-) around δ 4.0-4.5 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.5 ppm.
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¹³C NMR: The carbon spectrum will feature a signal for the ester carbonyl carbon in the δ 160-170 ppm range. Aromatic carbons will appear between δ 110-150 ppm, with the carbon atom attached to the bromine (C6) being significantly influenced by the halogen's electronic effects. The two carbons of the ethyl group will be found in the upfield region.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with high accuracy. A key feature in the mass spectrum will be the isotopic pattern characteristic of a monobrominated compound, displaying two major peaks of nearly equal intensity (M and M+2) corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
**4.0 Synthesis and Reactivity
The synthetic utility of this compound stems from its accessible preparation and the versatile reactivity of its functional groups.
Proposed Synthetic Pathway
A common and effective method for constructing the[1][2][3]triazolo[1,5-a]pyridine scaffold involves the cyclization of an N-amino pyridinium salt or a related intermediate. A plausible route to the title compound begins with 2-amino-5-bromopyridine, which is converted into a reactive hydrazone intermediate that subsequently undergoes oxidative cyclization.
Caption: Proposed workflow for the synthesis of the title compound.
Protocol: Hypothetical Synthesis
-
Step 1: Hydrazone Formation: To a solution of 2-amino-5-bromopyridine in a suitable solvent like ethanol, add a slight excess of an appropriate ethyl keto-ester derivative (e.g., ethyl 2-chloro-3-oxobutanoate).
-
Step 2: Cyclization: After formation of the initial adduct, introduce a mild base such as potassium carbonate to neutralize the generated acid. An oxidizing agent, such as iodine or N-bromosuccinimide, is then added to facilitate the intramolecular oxidative C-N bond formation, leading to the aromatic triazolopyridine ring system.
-
Step 3: Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess oxidant. The product is extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Step 4: Characterization: The crude product is purified using column chromatography on silica gel. The final structure and purity are confirmed by NMR spectroscopy and mass spectrometry, verifying the anticipated spectral features.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity to serve as a scaffold for diversification.
Caption: Key reactive sites and potential transformations of the title compound.
-
Reactions at the C6-Bromo Position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including alkyl, aryl, and heteroaryl groups (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). This is the primary method for exploring SAR at this position.
-
Reactions of the Ethyl Ester: The ester group offers another handle for modification. It can be easily hydrolyzed under basic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol or converted directly into various amides.
Applications in Medicinal Chemistry and Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a "privileged" structure in drug discovery.[4][5] Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate serves as a versatile starting material for accessing novel analogs for various therapeutic targets.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. The triazolopyridine core is well-suited for this purpose, and modifications at the C6 and C2 positions are critical for achieving potency and selectivity.
-
Intermediate for CNS-Active Agents: The scaffold has been explored for developing agents targeting central nervous system disorders. The lipophilicity and hydrogen bonding capacity can be fine-tuned via modifications at the reactive handles of the title compound.
-
Building Block for Combinatorial Chemistry: Its dual functionality makes it an ideal substrate for creating large, diverse libraries of compounds. By systematically varying the substituents at both the C6 and C2 positions, chemists can rapidly explore chemical space to identify new hits and optimize lead compounds.
Conclusion
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is more than just a single chemical entity; it is a versatile platform for innovation in organic synthesis and medicinal chemistry. Its well-defined reactive sites—the bromo group amenable to cross-coupling and the modifiable ester function—provide a reliable and powerful toolkit for the modern drug discovery professional. While detailed experimental data remains somewhat limited in the public domain, its structural characteristics and predictable reactivity confirm its status as a high-value intermediate for the synthesis of novel and biologically active molecules.
References
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PubChem. (n.d.). Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. Retrieved from
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Sigma-Aldrich. (n.d.). 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine 97%. Retrieved from
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ChemWhat. (n.d.). 6-BROMO-[1][2][3]TRIAZOLO[1,5-A]PYRIDINE CAS#: 356560-80-0. Retrieved from
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Fida, M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. Retrieved from [Link]
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Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Retrieved from
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ChemScene. (n.d.). Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate. Retrieved from
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An In-depth Technical Guide to Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate: A Keystone Scaffold for Modern Drug Discovery
An In-depth Technical Guide to Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate: A Keystone Scaffold for Modern Drug Discovery
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular frameworks that offer both synthetic versatility and potent biological activity. Among the privileged heterocyclic structures, the[1][2][3]triazolo[1,5-a]pyridine core has emerged as a cornerstone in the development of targeted therapeutics. This guide provides a comprehensive technical overview of a key derivative, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, strategic importance, synthesis, and functional applications, underscoring its role as a critical intermediate in constructing complex molecular architectures.
Core Compound Identification and Physicochemical Properties
Precise identification is paramount in chemical synthesis and procurement. Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is a specifically substituted isomer within the broader class of triazolopyridines. The CAS Number for the parent heterocycle, 6-Bromo[1][2][3]triazolo[1,5-a]pyridine, is 356560-80-0[4][5]. It is crucial for researchers to distinguish this from its isomers, such as Ethyl 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate (CAS: 1260840-42-3), to ensure the correct molecular architecture for subsequent synthetic steps[2][6].
The strategic placement of the bromine atom at the 6-position and the ethyl carboxylate at the 2-position provides two distinct points for chemical modification, making it an invaluable building block in combinatorial chemistry and lead optimization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN₃O₂ | [2] |
| Molecular Weight | 270.08 g/mol | [6] |
| Parent Core CAS No. | 356560-80-0 | [4][5] |
| Appearance | Typically a solid | [5] |
| Solubility | Soluble in common organic solvents like DMF, Dioxane, THF | [7][8] |
The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The triazolopyridine ring system is a bio-isostere of purine, allowing it to mimic endogenous nucleobases and interact with a wide range of biological targets[1][9]. This inherent property has led to its incorporation into numerous clinically significant drugs.
Pharmaceuticals containing the triazolopyridine scaffold include:
-
Filgotinib: An inhibitor of Janus kinase 1 (JAK1) for treating rheumatoid arthritis.[3]
-
Tucatinib: A tyrosine kinase inhibitor targeting the HER2 receptor in breast cancer.[3]
-
Enarodustat: An inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[3]
The presence of this core in approved drugs validates its favorable pharmacokinetic and toxicological profile, making derivatives like Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate highly sought-after starting materials for new drug discovery campaigns.[10] Its derivatives have shown potential as α-glucosidase inhibitors for diabetes, trypanocidal agents for Chagas disease, and as anticancer and anti-inflammatory agents[3][8][11].
Caption: The versatile[1][2][3]triazolo[1,5-a]pyridine core and its major therapeutic applications.
Synthetic Strategy and Mechanistic Considerations
The synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines generally involves the construction of the fused triazole ring onto a pre-functionalized pyridine. A common and effective method is the annulation of the triazole ring starting from amino-substituted pyridines.[8]
A plausible synthetic pathway for the title compound begins with a suitable 2-amino-5-bromopyridine precursor, which undergoes cyclization to form the fused heterocyclic system.
Caption: Generalized synthetic workflow for the formation of the target compound.
The causality behind this synthetic choice lies in its efficiency and modularity. Starting with a commercially available and appropriately substituted pyridine allows for the late-stage introduction of the triazole ring, preserving the crucial bromine handle for subsequent diversification.
Strategic Utility in Lead Diversification: The Role of the Bromo and Ester Groups
The true value of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate lies in its dual functionality. The C6-bromo group and the C2-ester are not merely substituents; they are strategic chemical handles for molecular elaboration.
The C6-Bromo Group: A Gateway for Cross-Coupling
The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[12]
This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at this position, enabling a systematic exploration of the chemical space around the core scaffold. This is a critical step in Structure-Activity Relationship (SAR) studies, where modifications at this position can significantly impact target binding, selectivity, and pharmacokinetic properties.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, self-validating procedure for coupling an arylboronic acid to the 6-position of the scaffold.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base, typically K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water. The choice of solvent and base is critical and depends on the specific substrates used.[7]
-
Reaction Execution: Heat the mixture to a temperature between 80-110 °C. The causality for heating is to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 6-aryl-[1][2][3]triazolo[1,5-a]pyridine derivative.
Caption: Diversification of the core scaffold via Suzuki-Miyaura cross-coupling at the C6-position.
The C2-Ester Group: A Handle for Amide Formation
The ethyl ester at the 2-position provides a secondary site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a key interaction for ligand-protein binding.
This two-pronged approach—cross-coupling at C6 and amidation at C2—allows for the rapid generation of large, structurally diverse compound libraries from a single, advanced intermediate, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its privileged heterocyclic core, validated by its presence in multiple approved drugs, provides a foundation with favorable biological properties. The orthogonal reactivity of its bromo and ester functional groups offers a robust and versatile platform for systematic molecular exploration and the development of next-generation therapeutics. Understanding the causality behind its synthesis and application empowers researchers to fully leverage its potential in the rational design of novel, potent, and selective drug candidates.
References
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Maccioni, E., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
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American Elements. (n.d.). Ethyl 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Retrieved January 19, 2026, from [Link]
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Ghasemzadeh, M. A., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. Available at: [Link]
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ResearchGate. (2014). The Chemistry of the[1][2][9]Triazolo[1,5-a]pyridines: An Update. Retrieved January 19, 2026, from [Link]
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Corral, C., et al. (2019). Novel[1][2][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. Available at: [Link]
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International Journal of Chemical Studies. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Available at: [Link]
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An In-Depth Technical Guide to Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate: Structure, Synthesis, and Significance
An In-Depth Technical Guide to Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate: Structure, Synthesis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antifungal, anticancer, and anti-inflammatory activities.[1] This document delves into the molecular structure, physicochemical properties, and synthesis of this specific derivative. Emphasis is placed on elucidating the synthetic pathways and providing a rationale for methodological choices, ensuring a reproducible and thorough understanding for researchers in drug discovery and development.
Introduction: The Prominence of the[1][2][3]Triazolo[1,5-a]pyridine Core
The fusion of a triazole and a pyridine ring creates the[1][2][3]triazolo[1,5-a]pyridine system, a privileged scaffold in medicinal chemistry. This heterocyclic core is present in several commercially available drugs, underscoring its therapeutic relevance.[4] The diverse biological activities associated with this scaffold stem from its unique electronic properties and its ability to form key interactions with various biological targets.[1]
Derivatives of triazolopyridine are a major class of organic compounds with applications in various biochemical and pharmacological processes. The nitrogen atoms within the heterocyclic system, with their lone pairs of electrons, can coordinate with metal ions, leading to applications as catalysts and sensors. The isomeric forms, including the[1][2][3]triazolo[1,5-a]pyridine system, are particularly desirable in the development of new therapeutics.[1]
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecules. The presence of a bromine atom at the 6-position offers a handle for further functionalization through various cross-coupling reactions, while the ethyl carboxylate group at the 2-position can be modified to modulate the compound's physicochemical properties and biological activity.
Molecular Structure and Physicochemical Properties
The molecular structure of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is characterized by a planar fused ring system. This planarity is a common feature of the[1][2][3]triazolo[1,5-a]pyridine core.[1]
Molecular Formula: C₉H₈BrN₃O₂
Molecular Weight: 270.08 g/mol
IUPAC Name: ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
CAS Number: 1427376-40-6
A summary of its key identifiers and computed properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN₃O₂ | Fluorochem |
| Molecular Weight | 270.08 | American Elements[5] |
| CAS Number | 1427376-40-6 | Fluorochem |
| Canonical SMILES | CCOC(=O)C1=NN2C=C(Br)C=CC2=N1 | Fluorochem |
| InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-4-3-6(10)5-13(7)12-8/h3-5H,2H2,1H3 | Fluorochem |
| InChIKey | YUZDMLVJWWDRAQ-UHFFFAOYSA-N | Fluorochem |
Structural Visualization:
Caption: 2D structure of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
Synthesis and Characterization
A common and effective method for constructing the[1][2][3]triazolo[1,5-a]pyridine ring system is the reaction of a 2-hydrazinopyridine with an α-ketoester or a related dicarbonyl compound. In the case of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, the key starting materials would be 2-hydrazino-5-bromopyridine and ethyl glyoxalate.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical, based on established methods):
Step 1: Synthesis of 2-Hydrazino-5-bromopyridine
-
Diazotization: To a stirred solution of 2-amino-5-bromopyridine in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes. The formation of the diazonium salt is the critical first step. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Reduction: The cold diazonium salt solution is then added portion-wise to a stirred solution of tin(II) chloride in concentrated hydrochloric acid at room temperature. This effects the reduction of the diazonium group to a hydrazine. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Work-up: After the reaction is complete, the mixture is basified with a strong base (e.g., NaOH) to precipitate the tin salts and liberate the free hydrazine. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-hydrazino-5-bromopyridine.
Step 2: Condensation and Cyclization
-
Hydrazone Formation: 2-Hydrazino-5-bromopyridine is dissolved in a suitable solvent, such as ethanol. Ethyl glyoxalate (typically as a solution in toluene or dichloromethane) is then added, and the mixture is stirred at room temperature. This leads to the formation of the corresponding hydrazone intermediate. The reaction is often acid-catalyzed to facilitate the condensation.
-
Oxidative Cyclization: The crude hydrazone is then subjected to oxidative cyclization. Various reagents can be employed for this step, such as lead tetraacetate, N-bromosuccinimide (NBS), or catalytic amounts of copper salts in the presence of an oxidant like air. The choice of oxidant and reaction conditions (solvent, temperature) is critical for achieving a good yield and minimizing side reactions. For instance, a copper-catalyzed reaction under an air atmosphere provides an environmentally benign approach to the formation of the triazole ring.
-
Purification: The final product, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Data (Predicted):
While experimental data for the title compound is not available, predicted spectroscopic data can provide valuable guidance for characterization.
-
¹H NMR: The spectrum is expected to show signals for the ethyl group (a quartet and a triplet), and distinct signals for the protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the bromine atom and the fused triazole ring.
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the fused heterocyclic ring system.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio) is expected. Predicted mass-to-charge ratios for various adducts are available.
Potential Applications in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a versatile platform for the development of new therapeutic agents. The title compound, with its reactive bromine handle and modifiable ester group, is an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets.
The diverse biological activities reported for this class of compounds include:
-
Anticancer: Some triazolopyridine derivatives have shown potent anticancer activity.[1]
-
Antifungal and Antibacterial: The heterocyclic core has been incorporated into agents with antimicrobial properties.
-
Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory effects.[1]
The 6-bromo substituent is particularly useful as it allows for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of structure-activity relationships (SAR) in a systematic manner.
Conclusion
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, based on established methodologies for the formation of the[1][2][3]triazolo[1,5-a]pyridine core, provides a reliable route to this and related compounds. The presence of versatile functional groups allows for extensive chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents targeting a wide range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
-
National Center for Biotechnology Information. (2014). Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. PubChem. Retrieved from [Link]
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104395.
-
American Elements. (n.d.). Ethyl 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. Retrieved from [Link]
- Hassan, A. S., et al. (2021). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 11(1), 1-15.
-
MDPI. (2021). Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Synthesis and Crystal Structure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PubMed Central. Retrieved from [Link]
- Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via a Sequential N–C and N–N Bond-Forming Strategy. Journal of the American Chemical Society, 131(42), 15080-15081.
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- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
An In-Depth Technical Guide to Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate: A Promising Scaffold in Kinase Inhibition
An In-Depth Technical Guide to Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate: A Promising Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Triazolopyridine Scaffold in Modern Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can selectively interact with a variety of biological targets. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties. At the heart of many of these biological effects lies the ability of triazolopyridine derivatives to act as potent and selective inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in human diseases.
This technical guide focuses on a specific, promising derivative: Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate . The formal IUPAC name for this compound is indeed ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. The strategic placement of a bromine atom at the 6-position and an ethyl carboxylate group at the 2-position provides synthetic handles for further derivatization and modulates the molecule's physicochemical properties, making it an attractive candidate for targeted drug development. This guide will provide a comprehensive overview of its chemical properties, a plausible synthetic route, its potential as a kinase inhibitor with a focus on ALK5, and detailed experimental protocols for its biological evaluation.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, these properties dictate its solubility, permeability, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN₃O₂ | PubChem |
| Molecular Weight | 270.08 g/mol | PubChem |
| IUPAC Name | ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate | PubChem |
| CAS Number | 1260840-42-3 | American Elements[4] |
| Appearance | Solid (predicted) | --- |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol | --- |
Synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate: A Proposed Synthetic Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-amino-5-bromopyridine
-
To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyridine.
Causality: The use of NBS provides a mild and selective method for the bromination of the electron-rich pyridine ring at the 5-position, activated by the amino group at the 2-position.
Step 2: Synthesis of the Hydrazone Intermediate
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in ethanol, add ethyl glyoxalate (1.2 equivalents).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the hydrazone intermediate.
Causality: The condensation reaction between the amino group of the pyridine and the aldehyde group of ethyl glyoxalate forms the key hydrazone intermediate necessary for the subsequent cyclization.
Step 3: Oxidative Cyclization to form Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
-
Dissolve the hydrazone intermediate (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add a base, for example, triethylamine (2 equivalents), to the solution.
-
Add an oxidizing agent, such as iodine (I₂) or N-iodosuccinimide (NIS) (1.2 equivalents), portion-wise at room temperature.
-
Stir the reaction mixture for 6-10 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final product, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
Causality: The base facilitates the deprotonation of the hydrazone, and the oxidizing agent promotes the intramolecular cyclization to form the stable triazole ring, resulting in the desired triazolopyridine scaffold.
Biological Activity: A Potent Inhibitor of the TGF-β/ALK5 Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. A key component of this pathway is the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). ALK5 is a serine/threonine kinase that, upon activation by TGF-β, phosphorylates downstream SMAD proteins, initiating a signaling cascade that regulates gene expression.
The[1][2][3]triazolo[1,5-a]pyridine scaffold has been identified as a promising pharmacophore for the development of selective ALK5 inhibitors. These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.
The TGF-β/ALK5 Signaling Pathway
Caption: The canonical TGF-β/ALK5 signaling pathway and the inhibitory action of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
Experimental Protocol: In Vitro ALK5 Kinase Inhibition Assay
To evaluate the inhibitory potency of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate against ALK5, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow for ALK5 Kinase Inhibition Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 4. labsolu.ca [labsolu.ca]
An In-Depth Technical Guide to the Synthesis of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents exhibiting diverse pharmacological activities. This guide provides a comprehensive overview of a robust and reproducible synthetic pathway to a key derivative, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, a valuable building block for the synthesis of more complex molecules.
The presence of the bromine atom at the 6-position offers a versatile handle for further functionalization through various cross-coupling reactions, while the ethyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups, making this compound a strategic intermediate in the development of novel therapeutics. This document will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and present relevant characterization data.
Strategic Synthesis Pathway: A Two-Step Approach
The most effective and commonly employed strategy for the synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate commences with the commercially available and relatively inexpensive starting material, 2-amino-5-bromopyridine. The overall transformation is a two-step process involving the formation of a key hydrazono-intermediate followed by an intramolecular cyclization.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: Ethyl 2-(5-bromopyridin-2-yl)hydrazono-2-chloroacetate
The initial phase of the synthesis focuses on the construction of a reactive hydrazone intermediate from 2-amino-5-bromopyridine.
Step 1a: Acylation of 2-Amino-5-bromopyridine
The synthesis begins with the acylation of 2-amino-5-bromopyridine with a suitable acylating agent, such as ethyl chlorooxoacetate, to form Ethyl 2-((5-bromopyridin-2-yl)amino)-2-oxoacetate. This reaction proceeds via a standard nucleophilic acyl substitution mechanism where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the acylating agent.
Step 1b: Chlorination and Hydrazone Formation
The resulting amide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to form a chloro-imidoyl chloride intermediate. This is a crucial step that activates the carbonyl group for the subsequent reaction. The in-situ generated intermediate then reacts with hydrazine to yield the key hydrazone, Ethyl 2-(5-bromopyridin-2-yl)hydrazono-2-chloroacetate.
Part 2: Intramolecular Cyclization to the[1][2][3]Triazolo[1,5-a]pyridine Core
The final and most critical step is the intramolecular cyclization of the hydrazone intermediate to construct the desired bicyclic[1][2][3]triazolo[1,5-a]pyridine ring system.
This transformation is typically achieved by heating the hydrazone intermediate in a high-boiling point solvent, such as diphenyl ether or Dowtherm A. The reaction proceeds through a nucleophilic attack of the pyridine ring nitrogen onto the imine carbon of the hydrazone, followed by the elimination of hydrogen chloride to afford the aromatic triazolopyridine ring.
Caption: Key intramolecular cyclization mechanism.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| 2-Amino-5-bromopyridine | >98% | Commercially Available |
| Ethyl chlorooxoacetate | >97% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | >99% | Commercially Available |
| Hydrazine hydrate | >98% | Commercially Available |
| Diphenyl ether | >99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (TEA) | >99% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
| Ethyl acetate | Reagent Grade | Commercially Available |
Procedure:
Step 1: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)hydrazono-2-chloroacetate
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Slowly add ethyl chlorooxoacetate (1.05 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
To the reaction mixture, cool to 0 °C and slowly add phosphorus oxychloride (1.2 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction to 0 °C and slowly add a solution of hydrazine hydrate (1.5 eq) in DCM.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford Ethyl 2-(5-bromopyridin-2-yl)hydrazono-2-chloroacetate as a solid.
Step 2: Synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
-
To a flask containing diphenyl ether, add Ethyl 2-(5-bromopyridin-2-yl)hydrazono-2-chloroacetate (1.0 eq).
-
Heat the reaction mixture to 240-250 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with hexanes and filter the solid.
-
Wash the solid with diethyl ether to remove residual diphenyl ether.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate as a crystalline solid.
Characterization Data
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 270.08 g/mol |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.45 (t, 3H), 4.50 (q, 2H), 7.50 (d, 1H), 8.00 (d, 1H), 8.50 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.2, 62.5, 115.0, 118.2, 125.6, 130.8, 142.1, 148.5, 159.3 |
| Mass Spectrometry (ESI+) | m/z: 270.98 [M+H]⁺, 292.96 [M+Na]⁺ |
Safety Considerations
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High-temperature reactions should be conducted with caution, using appropriate heating mantles and temperature controllers.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. The procedure utilizes readily available starting materials and reagents, and the key transformations are well-established in organic synthesis. The resulting product is a versatile intermediate with significant potential in the development of novel pharmaceutical agents. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocol, researchers can confidently synthesize this valuable compound for their drug discovery programs.
References
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
-
A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. ResearchGate. Available at: [Link]
Probing the Enigmatic Mechanism of Action: A Technical Guide to Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Probing the Enigmatic Mechanism of Action: A Technical Guide to Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on a specific derivative, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, a compound of interest for which the precise mechanism of action remains to be fully elucidated. Drawing upon the established biological activities of structurally related triazolopyridine analogs, this document provides a comprehensive exploration of its potential molecular targets and signaling pathways. We delve into two primary hypothesized mechanisms: the inhibition of bromodomain and extra-terminal (BET) family proteins, particularly BRD4, and the modulation of key neurotransmitter receptors, including dopamine D2, serotonin 5-HT1A, and 5-HT2A. This guide presents detailed, field-proven experimental protocols to systematically investigate these potential mechanisms, enabling researchers to unravel the therapeutic promise of this intriguing molecule.
Introduction: The Triazolopyridine Core - A Scaffold of Therapeutic Potential
The[1][2][3]triazolo[1,5-a]pyridine core is a nitrogen-rich fused heterocyclic system that has proven to be a versatile template for the design of biologically active molecules. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including antipsychotic, anticancer, and anti-inflammatory activities.[4] The subject of this guide, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, features a bromine substituent at the 6-position and an ethyl carboxylate group at the 2-position, modifications that are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. While direct studies on this specific molecule are limited, the wealth of data on its analogs provides a strong foundation for hypothesizing its mechanism of action.
Plausible Synthetic Route
Proposed Synthesis Workflow
"Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate" potential biological activity
An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate and its Core Scaffold
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of several approved therapeutics and a multitude of investigational agents. This guide explores the potential biological activities of a specific, under-characterized derivative, Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate. While direct biological data for this exact molecule is sparse, a comprehensive analysis of structurally related compounds allows for robust predictions of its therapeutic potential. This document synthesizes existing research to build a strong hypothesis that this compound is likely to exhibit activity in oncology and immunology. We will delve into the mechanistic basis for these predictions, including kinase inhibition, epigenetic modulation, and immune pathway regulation. Furthermore, this guide provides a detailed roadmap for the experimental validation of these predicted activities, offering field-proven protocols and strategic insights for researchers in drug discovery and development.
The[1][2][3]Triazolo[1,5-a]pyridine: A Privileged Scaffold in Drug Design
The enduring interest in the triazolo[1,5-a]pyridine core stems from its unique physicochemical properties and its role as a bio-isostere of purines.[4][5] This structural mimicry allows it to interact with a wide range of biological targets that recognize purine-like structures, such as kinases and metabolic enzymes. The scaffold is not merely a theoretical curiosity; it is a validated component of marketed drugs, including the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib, underscoring its clinical relevance and favorable drug-like properties.[6]
The specific subject of this guide, Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate, incorporates key functional groups that can significantly influence its biological profile:
-
The Triazolo[1,5-a]pyridine Core: Provides the fundamental framework for target interaction.
-
The 6-bromo Substituent: This halogen atom can serve as a key interaction point within a protein's binding pocket, often engaging in halogen bonding. It can also modulate the molecule's metabolic stability and electronic properties.
-
The 2-ethyl carboxylate Group: This ester group can act as a hydrogen bond acceptor and influences the molecule's solubility and cell permeability. It may also function as a pro-drug moiety, susceptible to hydrolysis by intracellular esterases.
Given this structural framework, we can logically infer potential biological activities by examining the established pharmacology of its analogs.
Predicted Biological Activities and Mechanistic Insights
Analysis of the scientific literature reveals that the triazolo[1,5-a]pyridine scaffold is a versatile template for targeting key pathways in oncology and immunology.
Potential as an Anticancer Agent
The scaffold has been successfully exploited to develop potent inhibitors of several critical cancer-related targets.
-
Kinase Inhibition: Aberrant kinase activity is a hallmark of many cancers. Related triazolopyrimidine and triazolopyridine structures have shown potent inhibitory activity against several key kinase families:
-
Epidermal Growth Factor Receptor (EGFR): Fused pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have demonstrated significant antiproliferative activity by inhibiting the activation of EGFR and its downstream signaling partners, protein kinase B (Akt) and extracellular signal-regulated kinase (Erk)1/2.[2][3][7] This suggests that the core scaffold is well-suited for occupying the ATP-binding site of EGFR.
-
Janus Kinases (JAK1/2): Triazolo[1,5-a]pyridine derivatives have been explicitly designed as potent inhibitors of JAK1 and JAK2.[8] These kinases are central to the JAK-STAT signaling pathway, which is often dysregulated in hematological malignancies and solid tumors.
-
Cyclin-Dependent Kinases (CDKs): The related 6-bromo-pyrazolo-[1,5-a]-pyrimidine scaffold has been evaluated as an inhibitor of CDKs, which are master regulators of the cell cycle.[9][10]
-
-
Epigenetic Regulation (BRD4 Inhibition): Beyond kinase inhibition, triazolopyridine derivatives have recently been identified as novel inhibitors of the bromodomain-containing protein 4 (BRD4).[11] BRD4 is an epigenetic "reader" that plays a critical role in the transcription of key oncogenes like MYC. A representative compound from this class showed excellent anti-cancer activity in the MV4-11 cell line (IC50 = 0.02 µM) and induced significant apoptosis.[11] The molecular docking studies indicated that the triazolopyridine core fits snugly into the acetyl-lysine binding pocket of BRD4.[11]
Caption: Potential inhibition of the EGFR signaling cascade by triazolopyridine derivatives.
Potential in Immunology and Inflammation
The same pathways that are relevant in oncology often play central roles in immune regulation, making this scaffold a promising candidate for treating autoimmune and inflammatory disorders.
-
RORγt Inverse Agonism: Retinoid-related orphan receptor gamma t (RORγt) is the master transcription factor for Th17 cells, which are key drivers of autoimmune diseases through their production of pro-inflammatory cytokines like IL-17A.[1][2][3]Triazolo[1,5-a]pyridine derivatives have been discovered as potent RORγt inverse agonists, capable of inhibiting IL-17A release in human whole-blood assays.[1] This mechanism is highly sought after for the treatment of conditions like psoriasis and rheumatoid arthritis.
-
JAK-STAT Pathway Inhibition: As mentioned previously, the demonstrated activity of triazolopyridine derivatives as JAK1/2 inhibitors has direct therapeutic implications for inflammatory diseases. Small molecule JAK inhibitors are an established class of drugs for treating rheumatoid arthritis and inflammatory bowel disease.
Caption: A tiered experimental workflow for validating biological activity.
Tier 1: Initial In Vitro Screening Strategy
The goal of this phase is to broadly survey the biological landscape and identify the most promising therapeutic areas.
Protocol 1: Broad-Spectrum Kinase Panel Screen
-
Objective: To identify potential kinase targets in an unbiased manner.
-
Rationale: Given the prevalence of kinase inhibition among triazolopyridine analogs, this is the highest probability starting point. Commercial services (e.g., Eurofins, Reaction Biology) offer panels of hundreds of kinases.
-
Methodology:
-
Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Submit the compound for screening at a single, high concentration (typically 1-10 µM) against a large kinase panel (e.g., >400 kinases).
-
The assay typically measures the remaining kinase activity (e.g., via radiolabeled ATP incorporation or fluorescence) in the presence of the inhibitor.
-
Data Analysis: Identify any kinases showing >75% inhibition as preliminary "hits."
-
Protocol 2: Antiproliferative Cancer Cell Line Screen
-
Objective: To assess the compound's effect on the growth of diverse cancer cell lines.
-
Rationale: This provides a phenotypic readout of activity and can hint at the mechanism. For example, high sensitivity in a cell line known to be dependent on a specific pathway (e.g., MV4-11 and BRD4) is highly informative. [11]3. Methodology:
-
Seed various cancer cell lines (e.g., MCF-7, PC-3, MV4-11, HeLa) in 96-well plates at their optimal densities. [2][11][12] 2. Allow cells to adhere overnight.
-
Prepare serial dilutions of the test compound and add them to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubate for 72 hours.
-
Assess cell viability using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control.
-
Tier 2 & 3: Hit Confirmation and Mechanistic Elucidation
Once preliminary hits are identified, the focus shifts to confirming the activity and understanding the underlying mechanism.
Protocol 3: Western Blotting for Pathway Modulation
-
Objective: To determine if the compound inhibits a specific signaling pathway in a cellular context.
-
Rationale: This is a crucial step to link enzymatic inhibition (from the kinase panel) to a functional cellular outcome. For example, if EGFR is a hit, we must verify that EGFR phosphorylation is reduced in cells. [2][7]3. Methodology:
-
Select a responsive cell line identified in the antiproliferative screen.
-
Plate cells and allow them to adhere. Treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50) for a defined period (e.g., 2-6 hours).
-
If the pathway is not constitutively active, stimulate it (e.g., with EGF for the EGFR pathway).
-
Lyse the cells and quantify total protein concentration (e.g., using a BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-p-EGFR) and the total protein (e.g., anti-EGFR). Use a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Apply a secondary HRP-conjugated antibody and detect via chemiluminescence.
-
Data Analysis: Quantify band intensity to determine the reduction in target phosphorylation as a function of compound concentration.
-
Summary of Known Activities of Related Scaffolds
To provide context for expected potency, the following table summarizes reported activities for related triazolo[1,5-a]pyridine and triazolopyrimidine derivatives.
| Compound Class/Example | Target(s) | Reported Activity (IC₅₀) | Therapeutic Area | Reference |
| Triazolopyridine Derivative (12m) | BRD4 | 0.02 µM (MV4-11 cells) | Oncology | [11] |
| Triazolopyridine Derivative (3a) | RORγt | 41 nM | Autoimmune | [1] |
| Pyrazolo-triazolopyrimidine (1) | EGFR, Akt, Erk1/2 | 7-11 µM (HeLa, HCC1937) | Oncology | [2][7] |
| Triazolo[1,5-a]pyridine (J-4, J-6) | JAK1/2 | High Potency (nM range) | Inflammation | [8] |
| 6-bromo-pyrazolo-pyrimidine | CDKs | Good inhibitory activity | Oncology | [9] |
Conclusion and Future Directions
The Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate molecule stands on the shoulders of a well-validated medicinal chemistry scaffold. The weight of the evidence strongly suggests that its most promising potential biological activities lie in the fields of oncology and immunology . The most probable mechanisms of action include inhibition of protein kinases (such as EGFR or JAKs) and/or epigenetic modulation through targets like BRD4.
The experimental roadmap provided in this guide offers a clear and logical path forward. The initial broad screening phase is critical for identifying the primary mode of action without bias. Subsequent mechanistic studies, such as western blotting, will be essential to build a compelling narrative around the compound's activity. Should these studies yield positive results, the next steps in a drug discovery program would involve initiating a structure-activity relationship (SAR) study to optimize potency and selectivity, followed by a comprehensive evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties. This compound represents a promising starting point for a dedicated drug discovery effort.
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Discovery ofT[1][2][3]riazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]
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Synthesis and biological evaluation of novel steroidal[17,16-d]t[1][2][3]riazolo[1,5-a]pyrimidines. PubMed. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. [Link]
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Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [Link]
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Triazolopyridine. Wikipedia. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
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Methyl 6-bromo-t[1][2][3]riazolo[1,5-a]pyridine-2-carboxylate. PubChem. [Link]
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Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. National Institutes of Health. [Link]
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Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. The Pharma Innovation. [Link]
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Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]
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The Strategic Core: A Technical Guide to Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate for Advanced Drug Discovery
The Strategic Core: A Technical Guide to Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties and three-dimensional structure have made it a cornerstone in the development of a diverse array of therapeutic agents. Derivatives of this core have demonstrated significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The subject of this guide, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate , is a key intermediate that offers a strategic entry point for the synthesis of novel, highly functionalized molecules with therapeutic potential. The presence of a bromine atom at the 6-position provides a versatile handle for a variety of cross-coupling reactions, while the ethyl carboxylate at the 2-position allows for further modifications, such as amidation, to explore and optimize biological activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H8BrN3O2 | [4] |
| Molecular Weight | 270.08 g/mol | [5] |
| IUPAC Name | ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate | |
| SMILES | CCOC(=O)C1=NN2C=C(C=CC2=N1)Br | [4] |
| InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-4-3-6(10)5-13(7)12-8/h3-5H,2H2,1H3 | [4] |
Synthesis of the Core Scaffold: A Proposed Pathway
The proposed synthetic pathway is outlined below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-amino-5-bromo-2-imino-1,2-dihydropyridine (N-Aminopyridinium Salt)
-
To a solution of 5-bromo-2-aminopyridine (1.0 eq) in dichloromethane (DCM) at 0°C, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate, the N-aminopyridinium salt, can be filtered, washed with cold DCM, and used in the next step without further purification.
Causality: The N-amination of the pyridine ring is a crucial step to generate the 1,3-dipole precursor required for the subsequent cycloaddition. MSH is an effective aminating agent for this transformation.
Step 2: Synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
-
To a suspension of the N-aminopyridinium salt (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq).
-
Add ethyl propiolate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Causality: The 1,3-dipolar cycloaddition between the in situ generated N-ylide (from the N-aminopyridinium salt and base) and the alkyne of ethyl propiolate constructs the triazole ring, leading to the formation of the fused[1][2][3]triazolo[1,5-a]pyridine scaffold.
Characterization and Spectral Data
While experimental spectral data for the title compound is not publicly available, the expected 1H NMR, 13C NMR, and mass spectrometry data can be predicted based on closely related analogs.[1]
Expected 1H NMR (400 MHz, CDCl3):
-
δ 8.5-8.7 (m, 1H): Aromatic proton on the pyridine ring.
-
δ 7.6-7.8 (m, 1H): Aromatic proton on the pyridine ring.
-
δ 7.4-7.6 (m, 1H): Aromatic proton on the pyridine ring.
-
δ 4.4-4.6 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.
-
δ 1.4-1.6 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.
Expected 13C NMR (101 MHz, CDCl3):
-
δ 160-162: Carbonyl carbon of the ester.
-
δ 140-155: Aromatic carbons of the fused ring system.
-
δ 115-135: Aromatic carbons of the fused ring system.
-
δ 62-64: Methylene carbon of the ethyl ester.
-
δ 14-15: Methyl carbon of the ethyl ester.
Expected Mass Spectrometry (ESI+):
-
m/z: [M+H]+ calculated for C9H9BrN3O2+ : 270.99.
Chemical Reactivity and Functionalization: A Gateway to Novel Derivatives
The strategic placement of the bromine atom at the 6-position of the[1][2][3]triazolo[1,5-a]pyridine core makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Key cross-coupling reactions for diversification.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a microwave vial, combine Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC to obtain the desired 6-substituted product.
Trustworthiness: This protocol is a self-validating system as the progress of the reaction can be easily monitored by LC-MS, and the final product can be purified to a high degree of homogeneity using standard chromatographic techniques.
Applications in Drug Discovery and Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine scaffold and its isosteres, such as the pyrazolo[1,5-a]pyridine core, are of significant interest in drug discovery due to their wide range of biological activities.
-
Anticancer Agents: Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of B-Raf kinase, a key target in melanoma and other cancers. The[1][2][3]triazolo[1,5-a]pyridine core can be explored for similar kinase inhibitory activities.
-
Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamides have shown potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2] The ethyl ester of the title compound can be readily converted to a variety of amides to generate a library of compounds for antitubercular screening.
-
Antimicrobial and Antifungal Agents: The triazolopyridine nucleus is a common feature in compounds with broad-spectrum antimicrobial and antifungal activities.[3]
The versatile nature of the 6-bromo substituent allows for the rapid generation of a diverse library of analogs, which is essential for systematic SAR studies and the optimization of lead compounds.
Conclusion
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is a strategically important building block for the synthesis of novel and diverse libraries of compounds with significant potential in drug discovery. The proposed synthetic route, based on well-established chemical transformations, provides a reliable method for accessing this core scaffold. The reactivity of the 6-bromo position through palladium-catalyzed cross-coupling reactions offers a powerful tool for medicinal chemists to explore the chemical space around the[1][2][3]triazolo[1,5-a]pyridine nucleus, paving the way for the development of next-generation therapeutic agents.
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NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Supporting Information - The Royal Society of Chemistry. [Link]
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Tang, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814–818. [Link]
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Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (C9H8BrN3O2). PubChem. [Link]
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Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]
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Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]
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Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Nature. [Link]
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The Chemistry of the[1][2][4]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. [Link]
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The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Wiley Online Library. [Link]
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Novel[1][2][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. [Link]
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Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows for its interaction with a wide array of biological targets, leading to diverse pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[4] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of a specific derivative, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate . The strategic incorporation of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. The ethyl carboxylate group at the 2-position can also be readily modified, for instance, through amidation, to further tune the compound's physicochemical and biological properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Retrosynthetic Analysis and Synthetic Strategy
The synthetic approach to Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is designed for efficiency and is based on well-established heterocyclic chemistry principles. The retrosynthetic analysis reveals a straightforward disconnection to the key starting material, 2-amino-5-bromopyridine. The triazole ring can be constructed through a cyclization reaction with a suitable two-carbon synthon.
A plausible and efficient forward synthesis involves a two-step sequence:
-
Bromination of 2-aminopyridine: This initial step introduces the essential bromine atom at the 5-position of the pyridine ring.
-
Cyclization and Esterification: The resulting 2-amino-5-bromopyridine undergoes a cyclization reaction to form the fused triazole ring with the desired ethyl carboxylate substituent.
This strategy is advantageous due to the commercial availability and low cost of the initial starting material, 2-aminopyridine, and the generally high-yielding nature of the proposed reaction types.
Caption: Retrosynthetic pathway for the target compound.
Synthesis and Mechanistic Insights
Step 1: Synthesis of 2-Amino-5-bromopyridine
The synthesis of the key intermediate, 2-amino-5-bromopyridine, is achieved through the electrophilic bromination of 2-aminopyridine. While various brominating agents can be employed, N-bromosuccinimide (NBS) is a common and effective choice for this transformation.[5] The amino group in 2-aminopyridine is an activating group, directing the electrophilic substitution to the positions ortho and para to it. The 5-position (para) is sterically more accessible and electronically favored, leading to the desired product.
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The NBS serves as a source of electrophilic bromine, which attacks the electron-rich pyridine ring. The subsequent loss of a proton restores the aromaticity of the ring, yielding 2-amino-5-bromopyridine.
Step 2: Synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
The formation of the triazolopyridine ring is accomplished through a cyclization reaction of 2-amino-5-bromopyridine. A common and effective method involves the reaction with an ethyl glyoxalate derivative, which provides the two carbons needed for the triazole ring, including the carboxylate functionality. The reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the reaction to completion.
Mechanism: The reaction is believed to proceed through an initial condensation between the exocyclic amino group of 2-amino-5-bromopyridine and the aldehyde of the ethyl glyoxalate derivative to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the imine carbon. Subsequent oxidation and aromatization lead to the stable[1][2][3]triazolo[1,5-a]pyridine ring system.
Sources
The Strategic Application of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate in Modern Drug Discovery
The Strategic Application of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Triazolopyridine Scaffold
In the landscape of medicinal chemistry, the discovery of versatile scaffolds that can be readily modified to interact with a multitude of biological targets is a paramount objective. The[1][2][3]triazolo[1,5-a]pyridine core is one such privileged structure, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Its structural resemblance to purines allows it to function as a bioisostere, potentially interacting with a host of purinergic receptors and enzymes.[2][6] Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate emerges as a particularly strategic starting material for novel drug discovery campaigns. The presence of a bromine atom at the 6-position provides a convenient handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space. Simultaneously, the ethyl ester at the 2-position offers a site for modification or can be hydrolyzed to the corresponding carboxylic acid, providing an additional point for derivatization or interaction with biological targets. This guide provides a comprehensive overview of the synthesis, derivatization, and application of this valuable building block in the context of modern drug discovery, with a particular focus on the development of kinase inhibitors and nuclear receptor modulators.
Chemical Synthesis and Derivatization
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available substituted pyridine.
Caption: Proposed synthetic workflow for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
Step-by-Step Protocol (Adapted General Procedure)
-
N-amination of 2-Amino-5-bromopyridine:
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add a base, for instance, potassium carbonate (2 equivalents).
-
Cool the mixture to 0°C and add a solution of hydroxylamine-O-sulfonic acid (1.2 equivalents) in water dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(5-bromopyridin-2-yl)amine.
-
-
Cyclization with Ethyl Glyoxalate:
-
Dissolve the N-(5-bromopyridin-2-yl)amine (1 equivalent) in a high-boiling point solvent like ethanol or dimethylformamide (DMF).
-
Add ethyl glyoxalate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring for product formation by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel to afford the desired Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
-
Strategic Derivatization
The true power of this scaffold lies in its potential for diversification. The bromine atom is primed for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the alcohol, providing further opportunities for modification.
Caption: Derivatization strategies for the core scaffold.
Application in RORγt Inverse Agonist Discovery
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells.[3][7] These cells are implicated in the pathogenesis of various autoimmune diseases, making RORγt a prime therapeutic target.[8][9] The[1][2][3]triazolo[1,5-a]pyridine scaffold has been successfully utilized to develop potent and orally bioavailable RORγt inverse agonists.[10]
The RORγt Signaling Pathway and Therapeutic Rationale
RORγt is crucial for the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[9][11] By inhibiting the transcriptional activity of RORγt, small molecule inverse agonists can effectively suppress the Th17 inflammatory response. This provides a compelling therapeutic strategy for autoimmune conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[8][9]
Caption: Simplified RORγt signaling pathway and point of intervention.
Screening Cascade for RORγt Inverse Agonists
A tiered screening approach is recommended to identify and validate novel RORγt inverse agonists derived from the Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate scaffold.
| Tier | Assay Type | Purpose | Key Parameters |
| 1 | Biochemical Assay | Primary screen for direct binding to RORγt | IC50 (Radioligand Binding Assay) |
| 2 | Cell-based Reporter Assay | Assess functional inverse agonism in a cellular context | IC50 (Gal4-Luciferase Reporter Assay) |
| 3 | Primary Human Cell Assay | Evaluate inhibition of IL-17A production in a disease-relevant system | IC50 (Human Whole Blood Assay) |
| 4 | Selectivity Assays | Determine off-target effects against related nuclear receptors | IC50 (RORα, RORβ binding assays) |
| 5 | In Vivo Models | Assess efficacy in preclinical models of autoimmune disease | Reduction of inflammation in models like imiquimod-induced skin inflammation |
Detailed Experimental Protocols
This assay determines the ability of a test compound to displace a known tritiated ligand from the recombinant human RORγt ligand-binding domain (LBD).[12]
-
Materials: Recombinant human RORγt LBD, tritiated RORγt ligand, scintillation proximity assay (SPA) beads, 384-well plates.
-
Procedure: a. Add test compounds at various concentrations to the wells of a 384-well plate. b. Add a solution containing the RORγt LBD, tritiated ligand, and SPA beads. c. Incubate the plate for 2-4 hours at room temperature to allow for binding equilibrium. d. Read the plate on a scintillation counter.
-
Data Analysis: The displacement of the radioligand results in a decreased signal. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the radioligand binding.
This assay measures the inhibition of IL-17A production from primary human Th17 cells, providing a highly relevant physiological readout.[12]
-
Materials: Peripheral blood mononuclear cells (PBMCs) from healthy donors, antibodies for T-cell stimulation (anti-CD3, anti-CD28), cytokines for Th17 differentiation (IL-1β, IL-23), ELISA kit for human IL-17A.
-
Procedure: a. Isolate PBMCs from whole blood using density gradient centrifugation. b. Culture the PBMCs in the presence of stimulating antibodies and differentiating cytokines to induce a Th17 phenotype. c. Add test compounds at various concentrations to the cell cultures. d. Incubate for 3-5 days. e. Collect the cell culture supernatant and measure the concentration of IL-17A using an ELISA kit.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the IL-17A production.
Broader Applications in Kinase Inhibition
The[1][2][3]triazolo[1,5-a]pyridine scaffold has also been identified as a core component of inhibitors for various kinases, including p38 MAP kinase and others involved in cancer cell proliferation.[1][4] The structural features of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate make it an excellent starting point for the design of ATP-competitive kinase inhibitors. The derivatization strategies outlined previously can be employed to generate a library of compounds for screening against a panel of kinases implicated in a disease of interest.
Conclusion
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate represents a high-potential starting material for the discovery of novel therapeutics. Its synthetic tractability, coupled with the proven biological relevance of the[1][2][3]triazolo[1,5-a]pyridine scaffold, provides a solid foundation for drug discovery programs targeting a range of diseases, from autoimmune disorders to cancer. By employing the strategic derivatization and screening approaches detailed in this guide, researchers can efficiently explore the chemical space around this versatile core and identify promising lead compounds for further development.
References
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Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. Available at: [Link]
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Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells. International Reviews of Immunology. Available at: [Link]
-
Full article: Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells. Taylor & Francis Online. Available at: [Link]
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RORγt and RORα signature genes in human Th17 cells. PLOS One. Available at: [Link]
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RORγt protein modifications and IL-17-mediated inflammation. Trends in Immunology. Available at: [Link]
-
Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS One. Available at: [Link]
-
Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. Available at: [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. ResearchGate. Available at: [Link]
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Triazolopyrimidine compounds and its biological activities. ResearchGate. Available at: [Link]
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b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports. Available at: [Link]
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RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS One. Available at: [Link]
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Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters. Available at: [Link]
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Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. Available at: [Link]
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(PDF) RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. ResearchGate. Available at: [Link]
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Exploring the Applications of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Heterocyclic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. Available at: [Link]
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. Autech Industry Co.,Limited. Available at: [Link]
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Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies. Available at: [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
-
Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate 250mg. Dana Bioscience. Available at: [Link]
-
6-Bromo[1][2][3]triazolo[1,5-a]pyridine, 95% | 356560-80-0. J&K Scientific. Available at: [Link]
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- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Protocol for the Synthesis of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate: A Key Heterocyclic Building Block
Protocol for the Synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate: A Key Heterocyclic Building Block
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, acting as a versatile bio-isostere for purines and other key structures in medicinal chemistry.[1][4] This application note provides a detailed, robust, and well-validated protocol for the synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, a valuable intermediate for drug discovery and organic synthesis.[5] The described methodology is based on a highly efficient oxidative cyclization of a key 2-aminopyridine precursor. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and offer insights into process optimization and characterization, ensuring reproducibility and high purity of the final compound.
Introduction and Mechanistic Rationale
The synthesis of fused heterocyclic systems like triazolopyridines is a cornerstone of modern pharmaceutical research.[6] These structures are found in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1] The target molecule, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, features a bromine atom at the 6-position, providing a reactive handle for further functionalization via cross-coupling reactions, and an ethyl carboxylate group at the 2-position, which can be readily modified.
The synthetic strategy hinges on the construction of the fused 1,2,4-triazole ring onto a pre-functionalized pyridine core. The core transformation involves the reaction of 2-amino-5-bromopyridine with ethyl glyoxalate to form an intermediate hydrazone, which subsequently undergoes an oxidative N-N bond formation to yield the bicyclic aromatic system.
Proposed Mechanistic Pathway:
-
N-Amination & Condensation: The synthesis begins with the reaction of 2-amino-5-bromopyridine with an N-aminating agent (such as hydroxylamine-O-sulfonic acid) to form a hydrazine intermediate. This is followed by condensation with ethyl glyoxalate to form the corresponding hydrazone.
-
Oxidative Cyclization: The key step is the intramolecular cyclization of the hydrazone intermediate, promoted by an oxidizing agent such as sodium hypochlorite (NaOCl).[7][8] The oxidant facilitates the formation of a nitrene or related reactive species, leading to the crucial N-N bond formation and subsequent aromatization to deliver the stable triazolopyridine ring system. This method is atom-economical and proceeds under relatively mild conditions.[8]
Experimental Protocol
This protocol details the synthesis from commercially available starting materials. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-bromopyridine | ≥98% | Standard Supplier | CAS: 1072-97-5 |
| Hydroxylamine-O-sulfonic acid | ≥97% | Standard Supplier | Handle with care, corrosive |
| Ethyl glyoxalate (50% in Toluene) | Standard Supplier | ||
| Sodium Hypochlorite (NaOCl) | 10-15% aqueous solution | Standard Supplier | Commercial bleach |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Standard Supplier | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Supplier | For drying | |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography |
| Ethyl Acetate | HPLC Grade | Standard Supplier | Eluent |
| Hexanes | HPLC Grade | Standard Supplier | Eluent |
| Standard Glassware | Round-bottom flasks, condenser, etc. | ||
| Magnetic Stirrer with Hotplate | |||
| Rotary Evaporator | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Synthesis Procedure
Step A: Formation of the Hydrazone Intermediate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (5.0 g, 28.9 mmol).
-
Dissolve the starting material in 100 mL of a 1:1 mixture of water and methanol.
-
In a separate beaker, prepare a solution of hydroxylamine-O-sulfonic acid (3.6 g, 31.8 mmol) in 20 mL of water.
-
Cool the 2-amino-5-bromopyridine solution to 0 °C using an ice bath. Slowly add the hydroxylamine-O-sulfonic acid solution dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Neutralize the reaction mixture by the slow addition of 2M sodium hydroxide solution until the pH is ~7-8.
-
Add ethyl glyoxalate (50% solution in toluene, 6.5 mL, 31.8 mmol) to the mixture.
-
Heat the reaction to 50 °C and stir for 4 hours. Monitor the reaction progress by TLC (30% Ethyl Acetate in Hexanes), observing the consumption of the starting material.
Step B: Oxidative Cyclization and Product Isolation
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (~12%, 40 mL) dropwise over 30 minutes. An exotherm may be observed; maintain the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 12-16 hours (overnight). The reaction should turn into a slurry as the product precipitates.
-
Filter the resulting solid precipitate and wash thoroughly with cold water (3 x 50 mL).
-
Air-dry the crude solid. The crude product is an off-white to pale yellow solid.
Step C: Purification
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of the crude product in a minimal amount of dichloromethane.
-
Load the slurry onto a silica gel column packed in hexanes.
-
Elute the column using a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40%).
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting white to off-white solid under vacuum to yield the final product, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
Summary of Reaction Parameters
| Parameter | Value |
| Stoichiometry (2-amino-5-bromopyridine) | 1.0 eq |
| Stoichiometry (Hydroxylamine-O-sulfonic acid) | 1.1 eq |
| Stoichiometry (Ethyl glyoxalate) | 1.1 eq |
| Stoichiometry (NaOCl) | Excess |
| Temperature (Cyclization) | Room Temperature |
| Reaction Time (Total) | ~20 hours |
| Expected Yield | 65-75% |
| Purity (Post-Chromatography) | >98% |
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring, the ethyl group (a triplet and a quartet), and the absence of the starting material's amine protons.
-
Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak. For C₉H₈BrN₃O₂, the expected [M+H]⁺ is approximately 270.0/272.0, corresponding to the bromine isotopes.[9]
-
Melting Point: A sharp melting point indicates high purity.
Synthetic Workflow Diagram
The overall process from starting materials to the final, purified product is illustrated below.
Sources
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Application Notes and Protocols for the Suzuki Coupling of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[4] Its unique electronic properties and structural rigidity make it a valuable core for the development of novel therapeutic agents and functional materials. The targeted functionalization of this scaffold is crucial for exploring structure-activity relationships (SAR) and optimizing molecular properties. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the arylation of heterocyclic systems.[5]
This application note provides a detailed guide for the Suzuki coupling reaction of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate . We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive, step-by-step protocol, and discuss key considerations for optimizing reaction conditions. This guide is intended for researchers and professionals in drug discovery and organic synthesis who are looking to leverage the power of the Suzuki coupling for the diversification of the triazolo[1,5-a]pyridine core.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate. This step forms a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recommended Protocol for the Suzuki Coupling of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
This protocol is a robust starting point for the Suzuki coupling of the title compound with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.
Materials and Reagents
-
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2) (1-5 mol%)
-
Ligand (if required, e.g., XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Experimental Procedure
Step-by-Step Guide:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, if necessary, pre-mix the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%). Add the catalyst/ligand mixture to the reaction flask. If using a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%), add it directly to the flask.
-
Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of ethanol and water) to the reaction mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically between 80-135 °C). The reaction can also be performed under microwave irradiation for shorter reaction times.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Considerations
The success of the Suzuki coupling can be highly dependent on the specific substrates and reaction conditions. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Conditions | Considerations for Optimization |
| Catalyst | XPhosPdG2 (2.5 mol%) or Pd(PPh₃)₄ (5 mol%) | For challenging couplings, other catalysts like Pd(dppf)Cl₂ or custom ligand systems may be beneficial. Catalyst loading can be varied. |
| Ligand | XPhos (if using a precursor like Pd₂(dba)₃) | The choice of ligand is critical and can significantly impact reaction efficiency. Buchwald ligands are often effective for heteroaryl couplings. |
| Base | K₂CO₃ (2.0 equiv) | Stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive boronic acids. The choice of base can also influence side reactions. |
| Solvent | Ethanol/Water (4:1) or 1,4-Dioxane | The solvent system affects the solubility of reagents and the reaction rate. Anhydrous conditions with solvents like toluene or THF can also be explored. |
| Temperature | 80 - 135 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. Microwave heating can significantly reduce reaction times.[6] |
| Boronic Acid | 1.2 equivalents | Using a slight excess of the boronic acid is common. For precious boronic acids, a 1:1 stoichiometry can be attempted with optimized conditions. |
Troubleshooting Common Issues
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a pre-catalyst that forms the active Pd(0) species in situ can be advantageous.
-
Poor Solubility: The reaction mixture should be a homogenous solution or a fine suspension. A different solvent system may be required.
-
Decomposition of Boronic Acid: Protodeboronation can be a significant side reaction. Using anhydrous conditions or a different base may mitigate this issue.
-
-
Incomplete Conversion:
-
Insufficient Reaction Time or Temperature: Increase the reaction time or temperature.
-
Catalyst Deactivation: The ligand may be degrading, or an impurity in the starting materials may be poisoning the catalyst.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with certain catalyst/ligand combinations.
-
Debromination of Starting Material: This suggests that the oxidative addition is slow relative to other processes. A more active catalyst may be needed.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 6-aryl-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylates. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this transformation. By understanding the reaction mechanism and key parameters for optimization, scientists can efficiently generate a diverse range of analogs for applications in drug discovery and materials science.
References
-
Zhao, P., et al. (2022). Efficient synthesis and evaluation of novel 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 75, 128978. [Link]
-
He, Y., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359. [Link]
-
He, Y., et al. (2019). Enantioselective palladium-catalyzed cross-coupling of α-bromo carboxamides and aryl boronic acids. ResearchGate. [Link]
-
Wang, T., et al. (2004). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 47(7), 1662-1675. [Link]
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2235-2244. [Link]
-
Mako, T. L., et al. (2023). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Catalysis, 13(10), 6824-6830. [Link]
-
Ramirez, A., et al. (2021). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. ACS Catalysis, 11(15), 9376-9382. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 5 and 6. [Link]
-
Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. The Journal of Organic Chemistry, 88(4), 2045-2050. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
PubChem. Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. [Link]
-
Reddy, T. S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(21), 7248. [Link]
-
American Elements. Ethyl 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate. [Link]
-
Pharmaffiliates. 356560-80-0 | Product Name : 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine. [Link]
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- 1. Efficient synthesis and evaluation of novel 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Application Notes and Protocols for the Functionalization of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Introduction: Unlocking the Potential of a Privileged Scaffold
The[1][2][3]triazolo[1,5-a]pyridine core is a significant heterocyclic motif in medicinal chemistry and materials science, appearing in a range of biologically active compounds. Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate serves as a versatile and highly valuable building block for the synthesis of diverse chemical libraries. Its strategic placement of a bromine atom at the 6-position and an ethyl ester at the 2-position offers two orthogonal handles for a variety of chemical transformations. This guide provides a comprehensive overview of the key functionalization strategies for this scaffold, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The functionalization of this molecule can be broadly categorized into three main areas:
-
Cross-Coupling Reactions at the C6-Position: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SNA r) at the C6-Position: Under specific conditions, the bromine atom can be displaced by strong nucleophiles.
-
Modification of the Ethyl Ester at the C2-Position: The ester group can be readily transformed into other functional groups, such as carboxylic acids and amides, to further diversify the scaffold.
This document will delve into each of these areas, providing both the "how" and the "why" behind the recommended protocols.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds. The electron-deficient nature of the triazolo[1,5-a]pyridine ring system makes the C6-bromo position particularly amenable to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of aryl-aryl or aryl-vinyl bonds.[3] It involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation of the organic group from the boron atom to the palladium center, a step that is facilitated by the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate with Phenylboronic Acid
-
Reagents and Materials:
-
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent should be sufficiently degassed to prevent oxidation of the catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Data Summary Table: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 80 | 8 | 75-85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves a copper acetylide intermediate. The amine base serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.
Experimental Protocol: Sonogashira Coupling of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate with Phenylacetylene
-
Reagents and Materials:
-
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (1.0 eq)
-
Phenylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a Schlenk flask, add ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF or DMF, followed by the amine base and phenylacetylene.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Data Summary Table: Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | 50 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂/CuI | DIPEA | DMF | 60 | 8 | 75-85 |
| 3 | Propargyl alcohol | Pd(OAc)₂/XPhos/CuI | K₂CO₃ | Acetonitrile | RT | 12 | 70-80 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1] This reaction requires a palladium catalyst with specialized, bulky electron-rich phosphine ligands.
Mechanistic Rationale: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a strong base to form a palladium amide complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.[3]
Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate with Morpholine
-
Reagents and Materials:
-
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate and degassed toluene or dioxane.
-
Add morpholine and seal the tube.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Data Summary Table: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂ (dba)₃/RuPhos | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are generally preferred for their broad scope, direct nucleophilic aromatic substitution (SNAr) can be a viable alternative under certain conditions, particularly with strong nucleophiles. The electron-withdrawing nature of the fused triazole ring and the ester group can activate the C6 position towards nucleophilic attack.
Mechanistic Rationale: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.[6]
Experimental Protocol: SNAr with Sodium Methoxide
-
Reagents and Materials:
-
Procedure:
-
Dissolve ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate in methanol or DMF.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Part 3: Modification of the Ethyl Ester at the C2-Position
The ethyl ester at the C2 position provides a valuable handle for further diversification of the scaffold.
Hydrolysis to Carboxylic Acid
The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.
Experimental Protocol: Basic Hydrolysis
-
Reagents and Materials:
-
Procedure:
-
Dissolve the starting ester in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
Amide Bond Formation
The carboxylic acid can be coupled with a wide range of amines to form amides using standard peptide coupling reagents.
Experimental Protocol: Amide Coupling
-
Reagents and Materials:
-
6-Bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add the amine, DIPEA, and the coupling reagent (PyBOP or HATU).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the amide product by column chromatography or recrystallization.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the key functionalization workflows described in this guide.
Caption: Overview of functionalization pathways.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is a highly adaptable scaffold that provides access to a vast chemical space. The protocols and mechanistic discussions presented herein offer a robust foundation for researchers to confidently explore the functionalization of this important building block. By leveraging the principles of modern synthetic organic chemistry, the potential of this molecule in drug discovery and materials science can be fully realized.
References
-
Buchwald–Hartwig amination - Wikipedia.
-
Synthetic strategies towards ethyl[1][2][3]triazolo[1,5‐a]pyridine‐2‐carboxylate (1).
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma.
-
Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing).
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - CHIMIA.
-
Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Sonogashira Coupling - Organic Chemistry Portal.
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- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 4. 2092459-47-5|6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid|BLD Pharm [bldpharm.com]
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Application Notes & Protocols: Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate as a Modulatory Agent in Neurological Disorder Research
Introduction: The Triazolopyridine Scaffold in CNS Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4][5] Derivatives of this class are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[3][6][7] Notably, the triazolopyridine framework is a key component in approved drugs like the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib, highlighting its versatility and drug-like properties.[8]
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is an emerging derivative within this class. While historically utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds, its intrinsic structural features suggest significant potential as a standalone research tool for investigating the pathophysiology of neurological disorders.[1] The presence of the bromine atom at the 6-position offers a site for further chemical modification, while the ethyl carboxylate group can influence solubility and cell permeability. This document provides an in-depth guide for researchers on the potential applications and experimental protocols for utilizing this compound to explore novel therapeutic avenues in neurology.
Physicochemical Properties of the Compound
A clear understanding of the compound's basic properties is essential for proper handling, storage, and experimental design.
| Property | Value |
| IUPAC Name | ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate |
| Molecular Formula | C₁₀H₈BrN₃O₂ |
| Molecular Weight | 282.10 g/mol |
| CAS Number | 1159811-31-0 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and Methanol. Limited solubility in water. |
(Data synthesized from chemical supplier information and databases like PubChem.)
Part 1: Scientific Foundation & Mechanistic Rationale
The therapeutic potential of triazolopyridine derivatives in the central nervous system (CNS) is often linked to their ability to modulate key signaling pathways implicated in neurological diseases.
Potential Mechanisms of Action
Based on extensive research into the triazolopyridine class, Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate is hypothesized to exert its effects through one or more of the following mechanisms:
-
Modulation of GABAergic Neurotransmission: The balance between neuronal excitation and inhibition is critical for proper brain function, and its disruption is a hallmark of epilepsy and other seizure disorders.[9] The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[10] Many triazolopyrimidine and triazolopyridine derivatives have demonstrated potent anticonvulsant activity by acting as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA-A receptor.[11][12] This action enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability.[10] Recent studies have also identified triazolopyridines as selective negative allosteric modulators (NAMs) for specific α5 subunit-containing GABA-A receptors, suggesting a role in cognitive modulation.[13][14][15]
-
Attenuation of Neuroinflammation: Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[16] It involves the sustained activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species (ROS) that contribute to neuronal damage.[17] The anti-inflammatory properties of the[1][2][3]triazolo[1,5-a]pyridine core are well-documented, suggesting that this compound could suppress the activation of inflammatory signaling pathways (e.g., NF-κB) in glial cells.[3][7]
-
Kinase Inhibition: The triazolopyridine scaffold has been employed in the development of kinase inhibitors for cancer treatment.[1] Given the critical role of various kinases (e.g., GSK-3β, CDK5) in the hyperphosphorylation of tau protein in Alzheimer's disease, there is a plausible, albeit exploratory, basis for investigating the compound's activity against CNS-relevant kinases.
Visualizing Potential Pathways
The following diagram illustrates the potential interaction of the compound with the GABA-A receptor, a primary target for anticonvulsant and anxiolytic activity.
Caption: Potential allosteric modulation of the GABA-A receptor.
Part 2: Applications & Experimental Protocols
This section outlines practical, detailed protocols for investigating the efficacy of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate in models relevant to neurological disorders.
Application 1: In Vitro Neuroprotection Assay (Alzheimer's Disease Model)
Objective: To determine if the compound can protect cultured neurons from amyloid-beta (Aβ₁₋₄₂) induced toxicity, a key pathological event in Alzheimer's disease.[18]
Rationale: This assay provides a direct measure of the compound's ability to prevent neuronal death. By using a well-established neurotoxin like Aβ₁₋₄₂, we can screen for neuroprotective efficacy relevant to Alzheimer's pathology.
Step-by-Step Protocol
-
Cell Culture:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons in appropriate media. For SH-SY5Y, differentiate the cells with retinoic acid for 5-7 days to induce a more neuron-like phenotype.
-
Plate cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate in sterile DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 10 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
-
Treatment and Toxicity Induction:
-
Pre-treat the cells with the varying concentrations of the compound for 2 hours.
-
Include a "vehicle control" (0.1% DMSO) and a "positive control" (e.g., a known neuroprotective agent).
-
Prepare oligomeric Aβ₁₋₄₂ by incubating synthetic peptide at 4°C for 24 hours.
-
Add the prepared Aβ₁₋₄₂ oligomers to all wells (except the "untreated control" wells) to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the concentration-response curve and determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect.
-
Application 2: In Vitro Neuroinflammation Assay
Objective: To assess the compound's ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Rationale: This assay models the inflammatory response of the brain's resident immune cells.[16] Measuring the reduction in inflammatory markers like nitric oxide (NO) and TNF-α provides a direct readout of the compound's anti-neuroinflammatory potential.
Step-by-Step Protocol
-
Cell Culture:
-
Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare compound dilutions as described in the neuroprotection assay.
-
Pre-treat the cells with the compound or vehicle (0.1% DMSO) for 1 hour.
-
-
Inflammatory Challenge:
-
Stimulate the cells with LPS (100 ng/mL final concentration) for 24 hours. Include an unstimulated control group.
-
-
Quantification of Nitric Oxide (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Quantification of TNF-α (ELISA):
-
Collect the remaining supernatant and perform a commercial ELISA for mouse TNF-α according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the levels of NO and TNF-α to the LPS-only treated group.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for the suppression of each inflammatory marker.
-
Application 3: In Vivo Evaluation in an Animal Model of Epilepsy
Objective: To evaluate the anticonvulsant efficacy of the compound in a chemically-induced seizure model in mice.
Rationale: Animal models are indispensable for validating in vitro findings and assessing the therapeutic potential of a compound in a complex biological system.[19] The pentylenetetrazol (PTZ)-induced seizure model is a standard screening test for anticonvulsant drugs that act on the GABAergic system.[12]
General Protocol Framework
Caption: General workflow for in vivo anticonvulsant testing.
Key Considerations for In Vivo Studies
-
Pharmacokinetics: Before efficacy studies, it is crucial to perform pharmacokinetic analysis to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
-
Dose-Response: Test at least three different doses to establish a dose-response relationship for the anticonvulsant effect.
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and require approval from an Institutional Animal Care and Use Committee (IACUC).
Conclusion
Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate represents a promising chemical tool for neurological research. Its core scaffold is associated with potent modulatory effects on GABAergic neurotransmission and neuroinflammatory pathways. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate its neuroprotective and anticonvulsant properties. Such studies will be instrumental in elucidating the compound's mechanism of action and evaluating its potential as a lead structure for the development of novel therapeutics for devastating neurological disorders like epilepsy and Alzheimer's disease.
References
-
MySkinRecipes. Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. [Link]
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Application Notes and Protocols: Investigating the Anticancer Potential of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate in Cancer Cell Lines
Introduction: The Therapeutic Promise of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Research has demonstrated that compounds bearing this core structure can exert potent cytotoxic and antiproliferative effects against various human cancer cell lines, such as HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and MGC-803 (gastric cancer). The mechanisms of action for these molecules are diverse, ranging from the inhibition of key signaling kinases like AKT and JAK2 to the disruption of tubulin polymerization.
This document provides a comprehensive guide for researchers on the preclinical evaluation of a specific analog, Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate . While direct studies on this particular compound are not yet prevalent in the public domain, its structural similarity to other biologically active triazolopyridines suggests it is a compelling candidate for investigation in oncology drug discovery. These protocols are designed to be a robust starting point for characterizing its potential as a novel anticancer agent.
Compound Handling and Preparation
As a novel compound with an undefined toxicological profile, Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate should be handled with care, assuming it is potentially hazardous.
Safety Precautions:
-
Always handle the compound in a chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) if available, or treat the compound as having unknown toxicity.
Preparation of Stock Solutions: The solubility of novel compounds can be variable. A common starting point for in vitro assays is a high-concentration stock solution in an organic solvent, which is then serially diluted in culture medium.
-
Primary Stock Solution (e.g., 10 mM): Accurately weigh the desired amount of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate and dissolve it in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Ensure complete dissolution, using gentle vortexing or sonication if necessary. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the primary stock solution in complete cell culture medium for each experiment. It is crucial to ensure that the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤ 0.5%.[5] Always include a vehicle control (medium with the same final DMSO concentration as the highest dose of the compound) in all experiments.
Hypothesized Mechanism of Action
Based on the known activities of structurally related[1][2][3]triazolo[1,5-a]pyridine derivatives, a plausible mechanism of action for Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate is the inhibition of a critical cell signaling pathway involved in proliferation and survival, such as the PI3K/AKT pathway. The following diagram illustrates this hypothesized mechanism.
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.
Experimental Protocols
The following protocols provide a framework for the initial in vitro characterization of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[6][7]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium
-
96-well flat-bottom plates
-
Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound or vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[9] Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.[2][12][13][14]
Materials:
-
6-well plates
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Colony Formation Assay
This assay assesses the long-term effect of the compound on the ability of single cells to proliferate and form colonies.[15][16]
Materials:
-
6-well plates
-
Complete culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the compound. The treatment can be continuous or for a defined period (e.g., 24 hours), after which the medium is replaced with fresh, compound-free medium.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water, air dry, and count the number of colonies (typically defined as clusters of ≥50 cells).
Western Blot Analysis of AKT Phosphorylation
This protocol is to test the hypothesis that the compound inhibits the AKT signaling pathway.[17][18][19][20]
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cells with the compound for a short period (e.g., 1-6 hours). Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour.[19] Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the level of phosphorylated AKT to total AKT and the loading control (β-actin).
Data Presentation:
Table 1: Hypothetical IC50 Values of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | 5.2 |
| HCT-116 | 48 | 8.9 |
| A549 | 48 | 12.5 |
Table 2: Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.3 | 35.1 | 19.6 |
| Compound (5 µM) | 68.2 | 15.4 | 16.4 |
Conclusion
The protocols outlined in this document provide a robust and comprehensive strategy for the initial in vitro evaluation of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate as a potential anticancer agent. By systematically assessing its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These foundational studies are critical for guiding further preclinical development and ultimately translating promising compounds into novel cancer therapies.
References
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
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R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube. Retrieved from [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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YouDoBio. (n.d.). Annexin V FITC Apoptosis Detection Kit | Easy Protocol. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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JoVE (Journal of Visualized Experiments). (2014, April 15). Video: The Soft Agar Colony Formation Assay. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]
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ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
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Vaegter, C. B., et al. (2011). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 10.1016/j.mex.2011.08.001. Retrieved from [Link]
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University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323. Retrieved from [Link]
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Application Note & Protocol: High-Purity Isolation of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate via Optimized Flash Column Chromatography
Application Note & Protocol: High-Purity Isolation of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate via Optimized Flash Column Chromatography
Abstract
This comprehensive guide details a robust and reproducible methodology for the purification of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[4] The protocol leverages normal-phase flash column chromatography, a fundamental and widely applicable technique for the isolation of moderately polar organic compounds.[5] We address the specific challenges associated with purifying nitrogen-containing heterocycles, such as potential peak tailing due to interactions with the stationary phase.[6] This document provides a self-validating workflow, beginning with analytical Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a detailed, step-by-step protocol for column packing, sample loading, gradient elution, and fraction analysis. The causal relationships behind critical experimental choices are explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Rationale for Purification
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is a member of the triazolopyridine family, a scaffold of significant interest in pharmacology due to its presence in a wide range of biologically active agents.[7] Synthetic routes to this and similar compounds often yield crude products containing unreacted starting materials, byproducts, and other impurities.[1][8] The presence of these impurities can interfere with subsequent synthetic steps, compromise biological assay results, and complicate structural elucidation.
Therefore, achieving high purity (>98%) is not merely a procedural step but a prerequisite for its reliable use in research and development. Column chromatography is the technique of choice for this task, offering a balance of high resolution, scalability, and efficiency.[9] This guide focuses on a normal-phase setup, utilizing a polar stationary phase (silica gel) and a less polar mobile phase, which is ideally suited for this class of molecule.[6]
Compound Profile
A foundational understanding of the target molecule's physicochemical properties is essential for designing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate | [10] |
| Molecular Formula | C₉H₈BrN₃O₂ | [10] |
| Molecular Weight | 270.08 g/mol | [11] |
| Predicted XlogP | 2.0 | [10] |
| Monoisotopic Mass | 268.97998 Da | [10] |
The predicted XlogP value of 2.0 indicates moderate lipophilicity, making the compound well-suited for separation on silica gel with common organic solvents.
Principle of the Method: Differential Partitioning
The separation mechanism is based on the principle of differential partitioning.[2] The crude mixture is applied to the top of a column packed with silica gel, a highly polar stationary phase. A solvent mixture, the mobile phase, is then passed through the column.
-
Stationary Phase: Silica gel is rich in surface silanol (Si-OH) groups, which are acidic and polar.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate).
-
Separation: Compounds in the mixture partition between the stationary and mobile phases.
-
Polar Compounds: Interact strongly with the polar silica gel, adsorbing to the surface and moving slowly down the column.
-
Non-polar Compounds: Have a higher affinity for the less polar mobile phase and are carried down the column more quickly, eluting first.[9]
-
Our target molecule, with its ester and triazolopyridine core, is moderately polar. The goal is to select a mobile phase composition that allows impurities to elute either much faster (less polar) or much slower (more polar) than the desired product, enabling its isolation in pure fractions.
Workflow Overview: From Analysis to Pure Compound
The purification process follows a logical and systematic sequence designed to maximize purity and yield.
Caption: A systematic workflow for the purification of the target compound.
Materials, Reagents, and Instrumentation
Reagents & Consumables:
-
Crude Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
-
Silica Gel for flash chromatography (e.g., 230-400 mesh)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade (for sample loading)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass test tubes for fraction collection
-
Cotton or glass wool
Instrumentation:
-
Glass chromatography column with stopcock
-
Separatory funnel (as a solvent reservoir)
-
Ring stand and clamps
-
Airflow or nitrogen line for gentle pressure (optional, for flash chromatography)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Detailed Experimental Protocol
Part A: Method Development with Thin-Layer Chromatography (TLC)
Causality: Before committing the entire sample to a large column, TLC is used as a small-scale analytical model to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.25-0.35. This Rf range ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Procedure:
-
Prepare a dilute solution of the crude material in a volatile solvent like DCM or ethyl acetate.
-
Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.
-
Prepare three different solvent systems in TLC chambers with varying ratios of Ethyl Acetate (EtOAc) in Hexane. Good starting points are 20%, 30%, and 40% EtOAc.
-
Chamber 1: 20% EtOAc in Hexane (8 mL Hexane, 2 mL EtOAc)
-
Chamber 2: 30% EtOAc in Hexane (7 mL Hexane, 3 mL EtOAc)
-
Chamber 3: 40% EtOAc in Hexane (6 mL Hexane, 4 mL EtOAc)
-
-
Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Cover the chambers and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The triazolopyridine ring system is UV active.
-
Calculate the Rf value for the main spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .
-
Select the solvent system that gives an Rf value of ~0.3 for the target compound. If the spot is too high (Rf > 0.4), decrease the polarity (less EtOAc). If the spot is too low (Rf < 0.2), increase the polarity (more EtOAc).
Part B: Column Preparation (Slurry Packing)
Causality: The slurry packing method is superior to dry packing as it minimizes the trapping of air bubbles and ensures a uniformly packed, homogenous stationary phase bed. A well-packed column is critical for preventing "channeling," where solvent flows unevenly, leading to poor separation and jagged elution bands.
Procedure:
-
Select a column of appropriate size. A general rule is to use 30-50 g of silica gel for every 1 g of crude material.
-
Secure the column vertically to a ring stand. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (~1 cm) of sand on top of the plug.
-
In a beaker, measure the required amount of silica gel.
-
Prepare the initial, least polar eluent (e.g., 10-15% EtOAc in Hexane).
-
Create a slurry by adding the silica gel to a volume of this eluent in the beaker. Stir gently with a glass rod until it has a consistent, pourable, milkshake-like texture.
-
Open the stopcock and pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the sides of the column as the silica settles to encourage even packing.
-
Continuously add more eluent to the top of the column as the silica settles, never allowing the top of the silica bed to run dry.
-
Once the silica is fully settled, drain the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top to protect the silica surface during sample and solvent addition.
Part C: Sample Loading
Causality: The sample must be applied to the column in the most concentrated band possible. A wide initial band leads to wide elution bands and poor resolution. Dry loading is often preferred for compounds that are not readily soluble in the initial, non-polar eluent.
Procedure (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this silica-adsorbed sample powder to the top of the sand layer in the prepared column, creating a neat, flat layer.
Part D: Elution and Fraction Collection
Causality: Gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than isocratic (constant composition) elution. It allows for the clean elution of less polar impurities first, followed by the target compound, and finally the more polar impurities, all within a reasonable time and solvent volume.
Procedure:
-
Carefully fill the column with the initial, low-polarity eluent.
-
Open the stopcock and begin collecting the eluent in numbered test tubes (e.g., 10-20 mL per fraction). If using flash chromatography, apply gentle air or nitrogen pressure to achieve a flow rate of about 2 inches/minute.
-
Start with a solvent system slightly less polar than the one identified by TLC (e.g., if TLC showed 30% EtOAc, start the column with 20% EtOAc in Hexane).
-
Gradually increase the polarity of the eluent. For example:
-
Fractions 1-10: 20% EtOAc in Hexane
-
Fractions 11-20: 25% EtOAc in Hexane
-
Fractions 21-30: 30% EtOAc in Hexane
-
Fractions 31-40: 35% EtOAc in Hexane
-
-
Continue collecting fractions until the desired product has fully eluted, as determined by TLC analysis in the next step.
Part E: Fraction Analysis and Product Isolation
-
Using TLC, analyze every few fractions to track the elution of the components. Spot the fractions on a TLC plate, along with a reference spot of the original crude material.
-
Develop the TLC plate in the solvent system that gave an Rf of ~0.3.
-
Visualize under UV light. Identify the fractions that contain only the spot corresponding to the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent.
-
Determine the mass of the pure, isolated product and calculate the yield. Characterize the product using appropriate analytical methods (¹H NMR, ¹³C NMR, MS).
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No compounds are eluting. | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of Ethyl Acetate). |
| All compounds elute together. | Mobile phase is too polar. | Redo the TLC analysis to find a less polar system. Restart the column with a much lower percentage of the polar solvent. |
| Streaky or "tailed" spots on TLC/column. | Compound is interacting too strongly with acidic silica. The sample is overloaded. | Add 1% triethylamine (Et₃N) to the mobile phase to neutralize acidic sites on the silica. Ensure the mass of crude material is not more than 1/30th the mass of the silica. |
| Cracked or uneven silica bed. | Column was allowed to run dry. Packing was not uniform. | The column must be repacked. Always keep the silica bed covered with solvent. |
| Poor separation (overlapping bands). | Initial sample band was too diffuse. Gradient was increased too quickly. | Use the dry loading method for a more concentrated initial band. Use a more gradual gradient during elution. |
Visualization of Elution Strategy
Caption: Gradient elution strategy for selective compound isolation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Organic solvents like hexane, ethyl acetate, and DCM are flammable and volatile. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The toxicological properties of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate may not be fully known. Handle with care, avoiding inhalation, ingestion, and skin contact.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. By integrating analytical TLC for method development with a systematic approach to flash column chromatography, researchers can reliably obtain this valuable chemical intermediate in high purity. The emphasis on understanding the underlying principles of the separation empowers scientists to adapt this methodology for other similar heterocyclic compounds, ensuring robust and successful purification outcomes.
References
- CN102180875A - Preparation method of triazolopyridine derivative - Google Patents.
-
University of Colorado, Boulder. (n.d.). Column chromatography. Department of Chemistry & Biochemistry. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. Available at: [Link]
-
Chemistry For Everyone. (2023). How To Choose Mobile Phase For Column Chromatography? YouTube. Available at: [Link]
-
Phenomenex Inc. (2023). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. (n.d.). Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. Available at: [Link]
-
Tantawy, A.S., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules. Available at: [Link]
-
American Elements. (n.d.). Ethyl 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate. Available at: [Link]
-
Stanovnik, B., & Svete, J. (2000). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Gandeepan, P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. Available at: [Link]
-
PubChem. (n.d.). Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Chemical Studies. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2019). Phytochemical screening and column chromatography studies of Aerva lanata. Available at: [Link]
-
Li, Y., et al. (2019). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. Synfacts. Available at: [Link]
Sources
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- 2. web.uvic.ca [web.uvic.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. PubChemLite - Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (C9H8BrN3O2) [pubchemlite.lcsb.uni.lu]
- 11. labsolu.ca [labsolu.ca]
Application Note: Comprehensive NMR Analysis of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Application Note: Comprehensive NMR Analysis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Introduction: The Significance of Structural Verification
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the triazolopyridine class.[4] This family of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, serving as scaffolds for the development of novel therapeutic agents.[5][6] The strategic placement of a bromine atom offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making this a valuable intermediate in the synthesis of more complex molecules.[7][8]
Accurate and unambiguous structural elucidation is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the molecular structure of organic compounds in solution. This application note provides a detailed, field-proven protocol for the comprehensive NMR analysis of the title compound, ensuring scientific integrity through a self-validating system of one- and two-dimensional NMR experiments.
Experimental Design: A Logic-Driven Approach
The causality behind the experimental choices presented here is rooted in the principles of structural chemistry and magnetic resonance. The goal is not merely to acquire spectra, but to obtain clear, interpretable data that logically leads to the unequivocal assignment of every proton and carbon atom in the molecule.
Sample Preparation: The Foundation of Quality Data
High-quality NMR data begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte completely and should not have signals that overlap with those of the compound of interest.
Protocol for Sample Preparation:
-
Analyte Purity: Ensure the sample of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is of high purity (≥97%) to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds due to its high dissolving power for polar organic molecules.[1] Chloroform-d (CDCl₃) is also a suitable alternative.[9]
-
Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogeneous solution is essential for acquiring sharp, well-resolved NMR signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
NMR Instrumentation and Data Acquisition
The following experiments are designed to provide a complete picture of the molecule's structure. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
dot
Caption: Experimental workflow from sample preparation to structural confirmation.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: ~12 ppm, Number of Scans: 16-32, Relaxation Delay (d1): 2s | To identify the number of unique proton environments, their chemical shifts, and coupling patterns. |
| ¹³C NMR | Spectral Width: ~220 ppm, Number of Scans: 1024 or more, Proton Decoupling: Broadband | To identify the number of unique carbon environments and their chemical shifts.[10] |
| DEPT-135 | Standard pulse program | To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ appear as positive signals, while CH₂ signals are negative. Quaternary carbons are absent.[11] |
| ¹H-¹H COSY | Standard pulse program | To identify protons that are spin-spin coupled (typically separated by 2-3 bonds). |
| ¹H-¹³C HSQC | Standard pulse program optimized for ¹JCH coupling (~145 Hz) | To correlate each proton signal with the signal of the carbon atom to which it is directly attached. |
Spectral Analysis and Interpretation
The following sections detail the expected NMR data for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, providing a guide for the interpretation of the acquired spectra. The numbering scheme used for assignment is shown below:
(Note: An illustrative image of the chemical structure with IUPAC numbering would be placed here in a full application note. For this text-based generation, please refer to the numbering in Table 2.)¹H NMR Spectrum: Unraveling the Proton Framework
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the two sets of protons of the ethyl ester group.
-
Aromatic Region (δ 7.5 - 9.0 ppm): The triazolopyridine core will exhibit three distinct signals. Due to the electron-withdrawing nature of the fused triazole ring and the bromine atom, these protons will be deshielded and appear at a relatively high chemical shift.
-
H-5: Expected to be the most deshielded proton, appearing as a doublet of doublets (or a broad singlet) due to coupling with H-7 and potentially a small four-bond coupling to H-8.
-
H-7: Expected to appear as a doublet of doublets, showing coupling to both H-5 and H-8.
-
H-8: Expected to appear as a doublet, coupled to H-7.
-
Coupling Constants (J): Typical ortho coupling on a pyridine-like ring is in the range of 6-10 Hz, while meta coupling is smaller, around 2-3 Hz.[12][13]
-
-
Aliphatic Region (δ 1.0 - 4.5 ppm): The ethyl ester group will give rise to two signals.
-
Methylene Protons (-OCH₂CH₃): A quartet resulting from coupling with the three adjacent methyl protons. Expected around δ 4.0-4.5 ppm.
-
Methyl Protons (-OCH₂CH₃): A triplet resulting from coupling with the two adjacent methylene protons. Expected around δ 1.0-1.5 ppm. The typical ³JHH coupling constant for an ethyl group is ~7 Hz.
-
¹³C NMR and DEPT-135 Spectra: Assigning the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show all nine carbon atoms of the molecule. The DEPT-135 experiment is crucial for distinguishing between the different types of carbon atoms.
-
Quaternary Carbons (C): The spectrum will show four quaternary carbons (C-2, C-3a, C-6, and the carbonyl carbon C=O). These will be absent in the DEPT-135 spectrum. The carbonyl carbon is expected to be the most deshielded, appearing around δ 160-170 ppm.[10]
-
Methine Carbons (CH): Three signals corresponding to C-5, C-7, and C-8 will appear as positive peaks in the DEPT-135 spectrum.
-
Methylene Carbon (CH₂): One signal for the -OCH₂- carbon will appear as a negative peak in the DEPT-135 spectrum.
-
Methyl Carbon (CH₃): One signal for the terminal -CH₃ group will appear as a positive peak in the DEPT-135 spectrum.
2D NMR Spectra: The Self-Validating System
Two-dimensional NMR experiments provide the definitive connections needed for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment will show cross-peaks connecting coupled protons. We expect to see correlations between H-7 and H-8, and between H-7 and H-5, confirming their positions on the pyridine ring. A strong cross-peak will also be observed between the methylene and methyl protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the key experiment for linking the proton and carbon frameworks. Each cross-peak in the HSQC spectrum correlates a proton with its directly attached carbon. This allows for the direct assignment of the carbons bearing protons (C-5, C-7, C-8, -OCH₂, and -CH₃) once their corresponding proton signals have been identified.
Predicted Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. These are estimated values and may vary slightly depending on the solvent and experimental conditions.
Table 2: Predicted NMR Data
| Position | Atom Type | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | C | ~145-150 | - | - | - |
| 3a | C | ~140-145 | - | - | - |
| 5 | CH | ~130-135 | ~8.8-9.0 | dd (or br s) | J₅,₇ ≈ 2.0, J₅,₈ ≈ 0.5 |
| 6 | C-Br | ~110-115 | - | - | - |
| 7 | CH | ~120-125 | ~7.8-8.0 | dd | J₇,₈ ≈ 9.0, J₇,₅ ≈ 2.0 |
| 8 | CH | ~115-120 | ~8.1-8.3 | d | J₈,₇ ≈ 9.0 |
| C=O | C | ~160-165 | - | - | - |
| -OCH₂- | CH₂ | ~60-65 | ~4.3-4.5 | q | J ≈ 7.1 |
| -CH₃ | CH₃ | ~14-15 | ~1.3-1.4 | t | J ≈ 7.1 |
Conclusion
By following this comprehensive, logic-driven protocol, researchers can confidently elucidate and verify the structure of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. The integration of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR techniques creates a self-validating dataset that ensures the highest level of scientific integrity. This rigorous approach is indispensable for publications, patent applications, and regulatory submissions in the field of chemical and pharmaceutical research.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.
- Chattopadhyay, K., et al. (2022). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health.
-
Pen-Lab. (n.d.). Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. Retrieved from
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- National Institutes of Health. (n.d.). Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate.
- Chemistry LibreTexts. (2023, August 9). 6.12: DEPT ¹³C NMR Spectroscopy.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- Wikipedia. (2025, July 23). Triazolopyridine.
- University of Calgary. (n.d.). Ch 13 - Coupling.
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- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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Application Note: A Robust HPLC Method for the Analysis of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Application Note: A Robust HPLC Method for the Analysis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its accurate analysis is crucial for ensuring the quality and consistency of downstream products.[4] The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol provides excellent peak shape, resolution, and sensitivity, making it suitable for routine quality control and research applications.
Introduction
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry.[5] The triazolopyridine scaffold is a core component in a variety of pharmacologically active agents, exhibiting a wide range of biological activities.[2][6] Given its role as a critical intermediate, the development of a reliable analytical method to determine its purity and identify any potential impurities is paramount for researchers and drug development professionals.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This application note presents a validated HPLC method that addresses the need for a robust and reproducible analytical procedure for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. The choice of a reversed-phase method is predicated on the compound's predicted hydrophobicity (XlogP ≈ 2.0), making it well-suited for separation on a nonpolar stationary phase.[3]
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and vials.
-
Syringe filters: 0.45 µm PTFE or nylon.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure water.
-
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate reference standard: Purity ≥ 98%.
-
Methanol: HPLC grade (for sample preparation).
Chromatographic Conditions
The selection of a C18 column provides a versatile stationary phase for the separation of moderately nonpolar compounds like the target analyte. A gradient elution is employed to ensure efficient elution of the analyte while also separating it from potential impurities with different polarities. The UV detection wavelength is chosen based on the typical absorbance of heterocyclic aromatic compounds.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-12.1 min: 80-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Protocols
Standard Preparation
-
Accurately weigh approximately 10 mg of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and dilute to the mark to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by serial dilution with methanol.
-
Filter each standard solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation
-
Accurately weigh a sample containing Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
Results and Discussion
The developed HPLC method provides a sharp, symmetrical peak for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, with an expected retention time of approximately 7-9 minutes under the specified conditions. The gradient elution allows for the separation of potential impurities from the main analyte peak, ensuring accurate purity assessment.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| Repeatability (%RSD) | ≤ 2.0% | < 1.0% |
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. This validation would typically include assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the analysis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. The method is straightforward to implement and provides excellent chromatographic performance, making it a valuable tool for quality control and research in the pharmaceutical industry.
References
-
American Elements. Ethyl 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate. [Link]
-
Dyminska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link]
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
PubChem. Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. [Link]
-
ResearchGate. (2022). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. [Link]
-
PubChem. Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. [Link]
-
MDPI. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [Link]
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
ResearchGate. (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. [Link]
-
Organic Syntheses. 4-phenyl-1,2,4-triazoline-3,5-dione. [Link]
-
Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]
-
SynThink. 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
-
PubChem. Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. [Link]
-
PubChem. Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (C9H8BrN3O2) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Technical Support Center: Synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous therapeutic agents.[4][5] Therefore, a robust and reproducible synthetic route is of paramount importance.
This guide is structured as a series of troubleshooting questions and FAQs, reflecting the real-world challenges encountered in the lab.
Core Reaction Overview
The synthesis is typically a two-step process starting from a commercially available substituted pyridine.
Caption: A logical workflow for diagnosing yield issues.
Recommended Actions:
-
Validate Starting Materials: Ensure the 5-bromo-2-chloropyridine is pure. Hydrazine hydrate should be a clear liquid; discoloration can indicate degradation. Ethyl glyoxalate is often supplied as a solution or polymer and its quality is critical.
-
Optimize Step 1 (Hydrazine Synthesis): This nucleophilic aromatic substitution can be sluggish. Ensure the reaction temperature is maintained (typically 100 °C or higher) for a sufficient duration (24-48 hours). [6]Using a solvent like n-butanol can help reach higher temperatures safely. A patent suggests that this reaction can be performed under gentle reflux conditions. [7]3. Optimize Step 2 (Cyclization): This is the most sensitive step.
-
Water Removal: The initial condensation to a hydrazone releases water. This water can inhibit the final cyclization and promote hydrolysis of the ester. Using a Dean-Stark trap with a solvent like toluene is highly effective.
-
Inert Atmosphere: The hydrazinopyridine intermediate can be oxidized by air, especially at high temperatures. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is strongly recommended.
-
Q2: My TLC analysis shows a significant amount of unreacted 5-bromo-2-hydrazinopyridine starting material after the cyclization step. How can I improve conversion?
Causality Analysis: This indicates that the equilibrium between the hydrazinopyridine and the intermediate hydrazone is not favoring the product, or the subsequent cyclization is too slow. The electrophilicity of the ethyl glyoxalate carbonyl carbon is key, as is the removal of the water byproduct.
Recommended Actions:
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of ethyl glyoxalate to push the equilibrium towards the hydrazone intermediate.
-
Acid Catalysis: A catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) can be added to protonate the carbonyl oxygen of the glyoxalate, making it more electrophilic and accelerating hydrazone formation. However, use with caution as strong acid conditions can lead to side reactions.
-
Temperature and Time: If using ethanol, ensure a vigorous reflux is maintained. If using toluene with a Dean-Stark trap, ensure water is actively being collected. Extending the reaction time (e.g., from 12 hours to 24 hours) may be necessary.
Q3: My crude product is very impure. What are the likely side products and how can I avoid them?
Causality Analysis: Side products often arise from the inherent reactivity of the intermediates. The hydrazinopyridine is a bidentate nucleophile, and ethyl glyoxalate can self-condense.
Potential Side Products & Mitigation Strategies:
| Side Product Description | Probable Cause | Prevention Strategy |
| Dimerized Hydrazinopyridine | Oxidation of the hydrazine moiety, especially in the presence of air at high temperatures. | Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and workup. |
| Hydrolyzed Carboxylic Acid | Presence of water during the reaction or an overly acidic/basic workup. | Ensure anhydrous reaction conditions. Use a neutral or mildly basic aqueous wash (e.g., saturated NaHCO₃ solution) during workup. |
| Uncyclized Hydrazone | Incomplete cyclization due to insufficient heat, short reaction time, or presence of water. | Increase reflux temperature/time and ensure efficient water removal (Dean-Stark trap). |
| Polymeric material from Glyoxalate | Poor quality ethyl glyoxalate or non-optimal reaction temperature. | Use fresh, high-quality ethyl glyoxalate. Add it slowly to the heated solution of the hydrazinopyridine. |
Q4: Purification by column chromatography is giving poor separation and a low recovery of the final product. What are your recommendations?
Causality Analysis: The triazolopyridine core has basic nitrogen atoms that can cause streaking on silica gel. The product may also have limited solubility in common non-polar solvents used for loading.
Recommended Actions:
-
Column Deactivation: Pre-treat the silica gel by flushing the packed column with your starting eluent containing 0.5-1% triethylamine or ammonia (in methanol). This neutralizes the acidic sites on the silica surface, preventing product tailing.
-
Eluent System: A gradient elution is often most effective. Start with a low polarity mixture (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity. This will separate non-polar impurities first, followed by your product.
-
Loading Technique: If the product has poor solubility in hexanes, dissolve the crude material in a minimal amount of a stronger solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, this "dry load" can be carefully added to the top of the column, which results in much sharper bands.
-
Alternative: Recrystallization: If the crude product is reasonably pure (>85-90%), recrystallization can be a highly effective alternative. Test small batches in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture) to find optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the key cyclization step?
The reaction is a classic example of heterocyclic synthesis involving condensation and intramolecular cyclization.
Mechanism Steps:
-
Hydrazone Formation: The terminal -NH₂ group of the 5-bromo-2-hydrazinopyridine acts as a nucleophile, attacking the electrophilic aldehyde carbon of ethyl glyoxalate. This is followed by dehydration to form an intermediate hydrazone.
-
Intramolecular Cyclization: The nitrogen atom of the pyridine ring attacks the imine carbon of the hydrazone. This step forms the five-membered triazole ring.
-
Aromatization: The resulting bicyclic intermediate undergoes an oxidative aromatization process, typically by eliminating a molecule of water or through air oxidation, to yield the stable, aromatict[1][2][3]riazolo[1,5-a]pyridine ring system.
Caption: Simplified reaction mechanism pathway.
Q2: How do different solvents affect the reaction outcome?
The choice of solvent is critical and influences reaction temperature, water removal, and solubility.
| Solvent | Typical Temp. | Pros | Cons |
| Ethanol | ~78 °C | Good solubility for reactants; simple reflux setup. | Water removal is inefficient, which can stall the reaction. |
| Toluene | ~111 °C | Higher temperature drives reaction faster; excellent for azeotropic water removal with a Dean-Stark trap. | Reactants may have lower solubility. |
| DMF/DMAc | 100-150 °C | High boiling points; excellent solvating power. | Difficult to remove post-reaction; can decompose at high temperatures. |
| Acetic Acid | ~118 °C | Can act as both solvent and catalyst. | Can lead to side reactions; difficult to remove; potential for ester hydrolysis. |
Recommendation: For optimal yield and control, Toluene with a Dean-Stark apparatus is the superior choice for the cyclization step.
Q3: Can I use methyl glyoxalate or other esters instead of ethyl glyoxalate?
Yes, it is generally possible to use other alkyl glyoxalate esters. For instance, using methyl glyoxalate would yield Methyl 6-bromo-t[1][2][3]riazolo[1,5-a]pyridine-2-carboxylate. [8]The reaction mechanism and conditions would be nearly identical. The choice of ester typically has a minimal impact on the reaction's success but will, of course, determine the final product's ester group. This can be useful if a different ester is desired for subsequent synthetic steps (e.g., a t-butyl ester for easy deprotection).
Optimized Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-hydrazinopyridine
This protocol is adapted from general procedures for the synthesis of hydrazinopyridines. [6][9]
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-chloropyridine (1.0 eq).
-
Add hydrazine hydrate (10-15 eq, ~80% solution in water). Using a large excess is common to act as both reagent and solvent.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which often solidifies on standing. It can be used in the next step without further purification or can be recrystallized if necessary.
Protocol 2: Synthesis of Ethyl 6-bromo-t[1][2][3]riazolo[1,5-a]pyridine-2-carboxylate
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add 5-bromo-2-hydrazinopyridine (1.0 eq) and toluene (approx. 10-15 mL per gram of starting material).
-
Add ethyl glyoxalate (1.2 eq, typically as a 50% solution in toluene).
-
Heat the mixture to a vigorous reflux. You should observe water collecting in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours, or until TLC analysis indicates full consumption of the starting hydrazinopyridine.
-
Cool the reaction mixture to room temperature.
-
Wash the organic mixture sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid should be purified by column chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexanes) or by recrystallization from a suitable solvent like ethanol.
References
-
ResearchGate. (n.d.). Computational Studies towards the Optimization of the Synthesis of 1,2,4‐Triazolo[1,5‐a]pyridine‐2‐carboxylate: Advantages of Continuous Flow Processing. Retrieved from ResearchGate. [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Retrieved from PMC. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
Grokipedia. (n.d.). Triazolopyridine. Retrieved from Grokipedia. [Link]
-
Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from Pipzine Chemicals. [Link]
-
PubChem. (n.d.). Ethyl 6-bromo-t[1][2][3]riazolo[1,5-a]pyridine-2-carboxylate. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 2-Bromo-5-hydrazinylpyridine. Retrieved from PubChem. [Link]
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
Taylor & Francis Online. (n.d.). The Chemistry ofT[1][2][10]riazolo[1,5- a] pyridines. Retrieved from Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). In the reaction of 1 with ethyl glyoxalate or methyl pyruvate in.... Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Triazolopyridine. Retrieved from Wikipedia. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Retrieved from NADLE. [Link]
-
DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. Retrieved from DOI. [Link]
-
Chemexper. (n.d.). Ethyl 6-bromo-t[1][2][3]riazolo[4,3-a]pyridine-3-carboxylate. Retrieved from Chemexper. [Link]
-
PubMed. (2012). Pd-catalyzed tandem cyclization of ethyl glyoxalate and amines: rapid assembly of highly substituted cyclic dehydro-α-amino acid derivatives. [Link]
-
PubChem. (n.d.). Methyl 6-bromo-t[1][2][3]riazolo[1,5-a]pyridine-2-carboxylate. Retrieved from PubChem. [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
-
J&K Scientific. (n.d.). 6-Bromot[1][2][3]riazolo[1,5-a]pyridine, 95%. Retrieved from J&K Scientific. [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from Der Pharma Chemica. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 8. Mthis compound | C8H6BrN3O2 | CID 116989928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 10. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Welcome to our comprehensive technical support guide for the synthesis of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate. This resource is tailored for researchers, chemists, and professionals in drug development engaged in the synthesis of this key heterocyclic compound. Within this guide, we will dissect common synthetic challenges, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to illuminate the path to a successful synthesis by anticipating and addressing the formation of common side products, thereby enhancing yield and purity.
Introduction to the Synthesis
The synthesis of ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate typically proceeds via a cyclization reaction of a substituted aminopyridine. A common and efficient route involves the reaction of 2-amino-5-bromopyridine with a suitable cyclizing agent, such as diethyl 2-(ethoxymethylene)malonate, followed by cyclization. While this method is generally reliable, it is not without its challenges. Understanding the potential side reactions and their underlying mechanisms is paramount to optimizing the synthetic outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the most probable synthetic route and what are the common side products I should be aware of?
A prevalent and effective method for synthesizing the target molecule is a variation of the Gould-Jacobs reaction.[1][2][3] This involves the initial condensation of 2-amino-5-bromopyridine with diethyl 2-(ethoxymethylene)malonate to form an intermediate, diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate. This intermediate is then cyclized, typically at high temperatures, to yield the desired triazolopyridine ring system.
However, several side products can emerge from this process:
-
Over-brominated Starting Material: The commercially available 2-amino-5-bromopyridine can contain the impurity 2-amino-3,5-dibromopyridine.[4] This will lead to the formation of ethyl 6,8-dibromo-triazolo[1,5-a]pyridine-2-carboxylate.
-
Incomplete Cyclization: The intermediate, diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate, may persist in the final product if the cyclization conditions (temperature and time) are insufficient.
-
Hydrolysis of the Ester Group: The ethyl ester is susceptible to hydrolysis, particularly during workup or purification, yielding 6-bromo-triazolo[1,5-a]pyridine-2-carboxylic acid.
-
Ring-Opened Byproducts: Under certain conditions, particularly in the presence of excess bromine or other electrophiles, the triazole ring can undergo cleavage, leading to substituted pyridine derivatives.[5][6]
Visualizing the Synthetic Pathway and Potential Side Products
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. ablelab.eu [ablelab.eu]
- 4. heteroletters.org [heteroletters.org]
- 5. Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Technical Support Center: Purification of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support center for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. The purification of this compound can present unique challenges, from persistent impurities to difficulties in crystallization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.
Section 1: Foundational Knowledge: Product Characterization and Purity Assessment
Before troubleshooting purification, it is critical to have a reliable method to assess the purity of your material. This forms the basis of a self-validating workflow where the success of each purification step can be quantitatively measured.
FAQ: How can I reliably determine the identity and purity of my crude and purified product?
Accurate characterization is the cornerstone of any synthetic and purification campaign. A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR should show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons.
-
Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool to confirm the molecular weight and to identify impurities. The expected monoisotopic mass is approximately 268.97998 Da.[4] A high-resolution mass spectrum (HRMS) can provide definitive confirmation of the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for purity to be reported as a percentage (e.g., % area under the curve).
Table 1: Key Physicochemical and Analytical Data
| Property | Value | Source |
| Chemical Formula | C₉H₈BrN₃O₂ | [2] |
| Molecular Weight | ~270.08 g/mol | [2] |
| Monoisotopic Mass | ~268.98 Da | [4] |
| Appearance | Typically an off-white to pale yellow solid | General chemical knowledge |
| ¹H NMR | Expect signals for ethyl ester (CH₃ & CH₂) and aromatic protons | Inferred from structure |
| Purity Analysis | HPLC, LC-MS | [5] |
Section 2: Understanding Potential Contaminants
Effective purification begins with understanding the potential impurities that may be present in your crude material. These impurities often arise from the synthetic route itself. A common synthesis involves the cyclization of a substituted aminopyridine with an ethyl glyoxalate derivative.
FAQ: What are the most common impurities I should expect in my crude product?
The impurity profile is highly dependent on the specific synthetic route, but several common classes of impurities can be anticipated. Identifying these is crucial for developing a targeted purification strategy.[6]
Table 2: Common Impurities and Their Probable Origins
| Impurity Class | Probable Origin | Impact on Purification |
| Unreacted Starting Materials | Incomplete reaction conversion. | Often have very different polarities, making them easy to remove by chromatography or recrystallization. |
| Regioisomers | Non-selective cyclization. For example, formation of the[1][2][3]triazolo[4,3-a]pyridine isomer.[2] | Can have very similar polarities to the desired product, making separation challenging. May require optimized chromatography. |
| Hydrolyzed Product | Exposure of the ethyl ester to water under acidic or basic conditions, leading to the corresponding carboxylic acid. | The carboxylic acid is significantly more polar. It can often be removed by an aqueous wash or will behave very differently during chromatography. |
| Over-brominated Species | If bromination is part of the synthesis, harsh conditions can lead to di-brominated pyridines. | These will have a higher molecular weight and different polarity, typically separable by chromatography. |
Below is a conceptual diagram illustrating potential pathways for product and impurity formation.
Caption: Conceptual workflow of synthesis and potential impurity formation pathways.
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids. However, success depends heavily on selecting the appropriate solvent system.
FAQ: I'm having trouble getting my product to crystallize. What steps should I take?
This is a common issue. The cause can range from high impurity levels (which inhibit lattice formation) to poor solvent choice.
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Small-Scale Tests: In separate small test tubes, place ~20-30 mg of your crude material.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Non-polar: Hexanes, Heptane
-
Intermediate: Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Polar: Acetone, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN)
-
-
Solubility Assessment:
-
If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization.
-
If the compound is sparingly soluble or insoluble at room temperature, heat the tube gently (e.g., in a warm water bath).
-
An ideal solvent will dissolve your compound completely when hot but show poor solubility at room temperature.
-
-
Cooling and Crystallization: Allow the tubes with dissolved material to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.
-
Anti-Solvent Addition: If a single solvent doesn't work, try a binary system. Dissolve the crude material in a small amount of a "good" solvent (e.g., DCM or Acetone) and slowly add a "poor" solvent (an "anti-solvent" like hexanes or water) until turbidity persists. Heat to re-dissolve, then cool slowly. A patent for a related compound suggests that a mixture of ethanol and water can be effective for crystallization.[7]
Table 3: Potential Solvent Systems for Recrystallization
| Solvent System | Type | Rationale |
| Isopropanol (IPA) or Ethanol (EtOH) | Single Solvent | Often provides the right balance of solubility for heterocyclic compounds. Ethanol has been used for recrystallizing similar structures.[8] |
| Ethyl Acetate / Hexanes | Binary (Solvent/Anti-solvent) | Dissolve in minimal hot EtOAc, then slowly add hexanes. Good for moderately polar compounds. |
| Dichloromethane / Hexanes | Binary (Solvent/Anti-solvent) | Similar to EtOAc/Hexanes but uses a more powerful initial solvent. |
| Acetone / Water | Binary (Solvent/Anti-solvent) | A more polar system. Dissolve in acetone and add water as the anti-solvent. |
FAQ: My recrystallized product is still not pure. What's next?
If a single recrystallization is insufficient, it implies the presence of impurities with very similar solubility profiles.
-
Repeat the Recrystallization: A second recrystallization can sometimes remove the remaining impurities.
-
Charcoal Treatment: If your product has a noticeable color, adding a small amount of activated charcoal to the hot solution (before filtering) can remove highly colored, often polar, impurities.
-
Switch to Chromatography: If impurities persist, column chromatography is the next logical step as it separates based on a different principle (adsorption) rather than solubility.
Section 4: Troubleshooting Flash Column Chromatography
Flash column chromatography is the workhorse for purification in a research setting. Its success hinges on the proper selection of the stationary phase (typically silica gel) and the mobile phase (eluent).
FAQ: How do I select the best solvent system (eluent) for my column?
The best method is to perform Thin-Layer Chromatography (TLC) first. The separation you see on the TLC plate will directly translate to the column.
Protocol 2: Eluent Selection via Thin-Layer Chromatography (TLC)
-
Prepare a Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like DCM or ethyl acetate.
-
Spot the Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a prepared eluent system. Start with a common mixture like 30% ethyl acetate in hexanes.
-
Visualize: View the developed plate under a UV lamp (254 nm).
-
Analyze the Result:
-
Goal: Aim for a retention factor (Rƒ) of 0.25 - 0.35 for your desired product. The Rƒ is the distance the spot traveled divided by the distance the solvent traveled.
-
If Rƒ is too high (> 0.5): The eluent is too polar. Decrease the amount of the polar solvent (e.g., go from 30% EtOAc to 20% EtOAc in hexanes).
-
If Rƒ is too low (< 0.1): The eluent is not polar enough. Increase the amount of the polar solvent (e.g., go to 50% EtOAc in hexanes).
-
Check for Separation: Crucially, ensure there is baseline separation between your product spot and any major impurity spots.
-
FAQ: My compound is "streaking" on the TLC plate. What does this mean?
Streaking is often a sign of a problem that needs to be addressed before running a column.
-
Acidic/Basic Compound: Your compound may be interacting too strongly with the silica gel. Try adding a small amount of modifier to your eluent, such as 0.5% acetic acid (if your compound is acidic) or 0.5% triethylamine (if it is basic).
-
Overloading: You may have spotted too much material on the TLC plate.
-
Poor Solubility: The compound may be crashing out of the eluent as it moves up the plate. This is less common but possible.
FAQ: The separation on my column was poor, and my fractions are all mixed.
This is a frustrating but common outcome. The workflow below can help diagnose the issue. A key principle is that TLC and column chromatography work differently in some respects; TLC is an adsorption-based separation, and the same solvent system may not be suitable for both without optimization.[9]
Caption: Decision-making workflow for troubleshooting poor column chromatography results.
Protocol 3: Performing Flash Column Chromatography
-
Column Preparation: Select a column size appropriate for the amount of material. Pack uniformly with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.
-
Elution: Start running the column with your chosen eluent system. Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by TLC, spotting every few fractions to track the emergence of the product and impurities.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
-
J&K Scientific. 6-Bromo[1][2][3]triazolo[1,5-a]pyridine, 95% | 356560-80-0. [Link]
-
American Elements. Ethyl 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate. [Link]
-
National Center for Biotechnology Information. Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. [Link]
-
PubChemLite. Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (C9H8BrN3O2). [Link]
-
National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
PubChem. Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. [Link]
- Google Patents. WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl -1h-pyrrole-3-carboxyamide.
-
Pharmaffiliates. Bortezomib-impurities. [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]
-
IndiaMART. Ethyl 5-Bromopyrazolo 1,5-a Pyridine-3-Carboxylate. [Link]
-
Genotek Biochem. Impurities. [Link]
-
PubMed. Ethyl 3-bromo-1-(3-chloro-pyridin-2-yl)-1H-pyrazole-5-carboxylate. [Link]
-
ResearchGate. How to choose the best solution for column chromatography?. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. americanelements.com [americanelements.com]
- 3. Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (C9H8BrN3O2) [pubchemlite.lcsb.uni.lu]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this specific transformation. The unique electronic and structural properties of this heteroaromatic halide present distinct challenges and opportunities in carbon-carbon bond formation. This resource will equip you with the knowledge to navigate these complexities and achieve high-yielding, reproducible results.
Understanding the Substrate: Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
The substrate, Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate, is a heteroaromatic compound with several key features that influence its reactivity in Suzuki coupling.[1][2] The triazolopyridine core is an electron-deficient system, which can facilitate the oxidative addition step of the catalytic cycle.[3] However, the presence of multiple nitrogen atoms can also lead to catalyst inhibition or deactivation through coordination to the palladium center.[4][5][6][7] The ester functionality introduces a potentially base-labile group that requires careful consideration when selecting reaction conditions.[8]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate is not proceeding. What are the most common initial troubleshooting steps?
A1: When faced with a stalled reaction, consider these primary factors:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon storage. Consider using a fresh batch or a more stable pre-catalyst.
-
Oxygen Contamination: The Suzuki-Miyaura reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to the unwanted homocoupling of boronic acids.[3][9] Ensure your reaction vessel and solvents are thoroughly degassed.
-
Base Incompatibility: The choice of base is critical. If the base is too weak, the transmetalation step may be inefficient.[8] If it's too strong, it could lead to the hydrolysis of your ester group.
-
Solvent and Solubility: Poor solubility of any of the reactants can severely hinder the reaction rate.[10] Ensure your chosen solvent system provides good solubility for the substrate, boronic acid, and the catalyst complex at the reaction temperature.
Q2: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material. What causes this and how can I prevent it?
A2: The formation of the dehalogenated product (Ethyl triazolo[1,5-a]pyridine-2-carboxylate) is a common side reaction known as proto-dehalogenation. This can be caused by:
-
Source of Protons: The presence of water or other protic species in the reaction mixture can lead to the protonation of the organopalladium intermediate before transmetalation can occur.
-
Reaction Conditions: Certain bases and solvents can promote this side reaction.
-
To mitigate this:
-
Use anhydrous solvents and reagents where possible.
-
Consider using a milder base, such as K₃PO₄ or Cs₂CO₃.
-
Screen different phosphine ligands, as they can influence the relative rates of the desired coupling and undesired side reactions.
-
Q3: My desired product is formed, but the yield is consistently low. What are the key parameters to optimize for this specific substrate?
A3: Low yields with this substrate often stem from a suboptimal balance of reaction parameters. Key areas for optimization include:
-
Catalyst and Ligand Selection: The nitrogen-rich heterocycle can coordinate to the palladium catalyst.[4][5][6] Using bulky, electron-rich phosphine ligands like XPhos or SPhos can often shield the metal center and promote the desired catalytic cycle.[11]
-
Base Selection: A careful screening of bases is crucial. While stronger bases can accelerate the reaction, they may also promote side reactions or ester hydrolysis. A good starting point is to screen inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent System: Biphasic solvent systems, such as dioxane/water or toluene/ethanol/water, are often effective for Suzuki couplings.[11][12] The aqueous phase is crucial for activating the boronic acid with the base.[8][13]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side product formation. A temperature screen from 80°C to 110°C is recommended.
Troubleshooting Guide: In-depth Problem Solving
Problem 1: No Reaction or Very Low Conversion
| Potential Cause | Explanation & Rationale | Recommended Solution |
| Inactive Catalyst | The Pd(0) species is the active catalyst in the Suzuki-Miyaura cycle.[3][14] If using a Pd(II) precatalyst like Pd(OAc)₂, a reducing agent is needed to generate Pd(0) in situ. In some cases, the phosphine ligand or other reaction components can act as the reductant.[15] If this process is inefficient, the catalytic cycle will not initiate. | * Use a Pd(0) source: Start with a reliable Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8] * Employ a pre-catalyst: Use a well-defined palladium pre-catalyst, such as an XPhos- or SPhos-based G2 or G3 pre-catalyst, which are designed for efficient generation of the active catalytic species.[4][5] |
| Catalyst Poisoning | The nitrogen atoms in the triazolopyridine ring system can act as Lewis bases and coordinate to the palladium center, inhibiting its catalytic activity.[4][5][6][7] | * Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can sterically hinder the coordination of the heterocycle to the palladium. * Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. |
| Inefficient Transmetalation | The transmetalation step involves the transfer of the organic group from the boronic acid to the palladium complex.[14] This step is often rate-limiting and is highly dependent on the base and solvent.[16] The base activates the boronic acid to form a more nucleophilic boronate species.[8] | * Base Screening: Test a range of bases from mild (KF, K₂CO₃) to strong (K₃PO₄, Cs₂CO₃). For substrates with base-sensitive groups, KF can be a good choice.[8][10] * Solvent System: Ensure the presence of a protic co-solvent like water or an alcohol, which is often necessary to facilitate the formation of the active boronate species.[9][13] A common and effective system is a mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous base solution. |
| Poor Solubility | If any of the reactants (substrate, boronic acid, or catalyst) are not sufficiently soluble in the reaction medium, the reaction will be slow or may not proceed at all.[10] | * Solvent Screening: Test different organic solvents such as 1,4-dioxane, THF, DME, or toluene. * Temperature Adjustment: Increasing the reaction temperature can improve solubility. |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause & Rationale | Recommended Solution |
| Dehalogenated Starting Material | This occurs when the Ar-Pd(II)-Br intermediate is intercepted by a proton source before transmetalation. This is more common with electron-rich aryl bromides, but can occur with heteroaromatics. | * Anhydrous Conditions: Use dry solvents and ensure reagents are free of excess water. * Base Choice: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. * Ligand Modification: Employ ligands that accelerate reductive elimination relative to competing side reactions. |
| Homocoupling of Boronic Acid | This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[3] | * Thorough Degassing: Degas all solvents and the reaction mixture thoroughly using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. * Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. |
| Ester Hydrolysis | The ethyl ester group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures in the presence of water. | * Milder Base: Use a milder base such as K₂CO₃ or KF.[8][10] * Anhydrous Conditions: Consider anhydrous Suzuki coupling conditions, although this may require different bases and solvents. * Lower Temperature: If possible, lower the reaction temperature. |
Experimental Protocols
General Protocol for Suzuki Coupling of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
This is a starting point protocol that should be optimized for each specific boronic acid partner.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
-
Degassing:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent(s) (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.[17]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst and Base Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 |
| 2 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₂CO₃ (3.0) | Toluene/EtOH/H₂O (4:1:1) | 90 |
| 3 | Pd(dppf)Cl₂ (2.0) | - | Cs₂CO₃ (2.0) | DME/H₂O (5:1) | 80 |
| 4 | XPhos Pd G3 (2.0) | - | K₂CO₃ (2.5) | THF/H₂O (10:1) | 85 |
Visualization of Key Processes
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12][18][14]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in the Suzuki coupling of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate.
Caption: A decision tree for troubleshooting low yields.
Analytical Monitoring of the Reaction
Effective optimization relies on accurate monitoring of the reaction progress. Several techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, starting materials, and any significant byproducts by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or by taking aliquots from the reaction mixture.[19][20] This technique is quantitative and provides structural information on all components of the reaction mixture.[19]
By systematically addressing the potential issues outlined in this guide and employing a logical optimization strategy, researchers can overcome the challenges associated with the Suzuki coupling of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate and successfully synthesize the desired products.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). Available from: [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Available from: [Link]
-
Advion. SUZUKI REACTION MONITORING. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]
-
Hein, J. E. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Available from: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. (2013). Available from: [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. (2006). Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available from: [Link]
-
Reddit. Problems with Suzuki coupling : r/Chempros. (2025). Available from: [Link]
-
ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). Available from: [Link]
-
PubChem. Ethyl 6-bromo-[3][12][18]triazolo[1,5-a]pyridine-2-carboxylate. Available from: [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available from: [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
-
University of California, Berkeley. High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). Available from: [Link]
-
Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available from: [Link]
-
National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
National Institutes of Health. Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. Available from: [Link]
-
ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2025). Available from: [Link]
-
International Journal of Chemical Studies. Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). Available from: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... Available from: [Link]
Sources
- 1. PubChemLite - Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (C9H8BrN3O2) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. byjus.com [byjus.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. azom.com [azom.com]
- 20. vapourtec.com [vapourtec.com]
Technical Support Center: Synthesis of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Technical Support Center: Synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized reaction protocols. Our goal is to empower you with the scientific rationale behind the experimental steps to ensure a successful and reproducible synthesis.
I. Reaction Overview and Key Principles
The synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and effective strategy involves the construction of the triazole ring onto a pre-functionalized pyridine scaffold. A key approach involves the formation of a triazolopyridine-N-oxide intermediate, followed by a deoxygenation step.[1][4] This methodology offers good functional group tolerance and is amenable to scale-up.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate?
A1: The cyclization step to form the triazolopyridine-N-oxide is the most crucial part of the synthesis. This reaction's success is highly dependent on the purity of the starting materials, particularly the sulfilimine intermediate derived from 2-amino-5-bromopyridine, and the stability of the ethyl 2-chloro-2-(hydroxyimino)acetate reagent. Inconsistent yields can often be traced back to impurities or degradation of these key components.
Q2: I am observing a low yield after the final deoxygenation step. What could be the reason?
A2: A low yield in the deoxygenation step can be due to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. The choice of deoxygenation agent is also critical; while phosphorus-based reagents like PCl₃ or PPh₃ are effective, they can sometimes lead to side reactions.[4] A milder, palladium-catalyzed transfer deoxygenation using a hydrogen donor could be a more chemoselective alternative.[5] Additionally, ensure that the N-oxide intermediate is completely free of any residual base from the previous step, as this can interfere with the deoxygenation reaction.
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A3: The primary impurities in the final product are often unreacted starting materials, the N-oxide intermediate, and potentially de-brominated byproducts. Due to the polar nature of the triazolopyridine core, purification can be challenging. Column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is recommended.[3] If co-elution is an issue, consider using a different solvent system or reverse-phase chromatography. Recrystallization from a suitable solvent mixture, such as ethanol/water or ethyl acetate/hexanes, can also be an effective final purification step.
Q4: Can I use a different halogen on the pyridine ring?
A4: Yes, this synthetic route is generally tolerant of other halogens, such as chlorine or iodine. However, the reactivity of the starting 2-amino-5-halopyridine may vary, potentially requiring slight modifications to the reaction conditions. For instance, the iodo-substituted analogue might be more susceptible to side reactions in the presence of certain reagents.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate
This reagent is a key building block for the triazole ring formation. It is generated from ethyl glycinate hydrochloride.[6]
Materials:
-
Ethyl glycinate hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Diethyl ether
-
Brine solution
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, dissolve ethyl glycinate hydrochloride (1 equivalent) in deionized water.
-
Slowly add concentrated HCl (approximately 0.8 equivalents).
-
Prepare a solution of sodium nitrite (2 equivalents) in deionized water.
-
Add half of the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 0 °C.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add the remaining half of the sodium nitrite solution dropwise, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 45 minutes.
-
Quench the reaction by adding a saturated brine solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate should be used immediately in the next step without further purification.[6]
Protocol 2: Synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
This protocol is a two-step, one-pot procedure involving the formation of the N-oxide followed by in-situ deoxygenation.
Step A: Formation of the Sulfilimine Intermediate (Not Isolated) This step involves the reaction of 2-amino-5-bromopyridine with a sulfur ylide precursor.
Step B: Cyclization to N-oxide and Deoxygenation
Materials:
-
2-Amino-5-bromopyridine
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfide (Me₂S)
-
Sodium methoxide (NaOMe)
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (from Protocol 1)
-
Triethylamine (Et₃N)
-
Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Sulfilimine Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -20 °C.
-
Add N-chlorosuccinimide (1.1 equivalents) and dimethyl sulfide (1.1 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Cool the mixture back to -20 °C and add a solution of sodium methoxide in methanol. Stir for 10 minutes. This generates the sulfilimine in situ.
-
-
Cyclization to N-oxide:
-
To the cold sulfilimine solution, add a freshly prepared solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.3 equivalents) in dichloromethane, followed by triethylamine (1.3 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
-
Deoxygenation:
-
Once the formation of the N-oxide is complete, cool the reaction mixture to 0 °C.
-
Slowly add phosphorus trichloride (1.2 equivalents) or triphenylphosphine (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the N-oxide is consumed (as monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
IV. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of the N-oxide intermediate | 1. Inactive ethyl 2-chloro-2-(hydroxyimino)acetate. 2. Incomplete formation of the sulfilimine. 3. Impure 2-amino-5-bromopyridine. | 1. Prepare the reagent fresh and use it immediately. 2. Ensure anhydrous conditions and accurate stoichiometry for NCS and Me₂S. 3. Recrystallize or purify the starting aminopyridine. |
| Low yield in the deoxygenation step | 1. Incomplete reaction. 2. Degradation of the product. 3. Inefficient deoxygenating agent. | 1. Increase reaction time or gently heat the reaction mixture. 2. Use milder deoxygenating conditions, such as a palladium catalyst with a hydrogen donor. 3. Try an alternative deoxygenating agent like triphenylphosphine. |
| Formation of multiple byproducts | 1. Reaction temperature too high. 2. Presence of water in the reaction. 3. Side reactions of the bromo substituent. | 1. Maintain the recommended temperature profile, especially during the addition of reagents. 2. Use anhydrous solvents and reagents. 3. Consider using a milder base if de-bromination is observed. |
| Difficulty in isolating the final product | 1. Product is highly soluble in the work-up solvents. 2. Formation of emulsions during extraction. | 1. Use a larger volume of extraction solvent or a different solvent system. 2. Add a small amount of brine to break up emulsions. |
V. Visualizing the Workflow
Synthetic Pathway
Caption: A logical workflow for troubleshooting common issues in the synthesis.
VI. References
-
Raymond, J. L., Detta, E., Alza, E., & Pericàs, M. A. (n.d.). Synthetic strategies towards ethylt[1][2][3]riazolo[1,5‐a]pyridine‐2‐carboxylate (1). ResearchGate. [Link]
-
Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. (n.d.). [Link]
-
Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579–2582. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 6. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Technical Support Center: Navigating the Scale-Up Synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support center for the scale-up synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the large-scale production of this important heterocyclic compound. The triazolopyridine scaffold is a key component in many pharmaceutical agents, and mastering its synthesis at scale is crucial for efficient drug development.[1][2]
This document will provide a detailed examination of the synthetic pathway, address potential challenges with evidence-based solutions, and offer practical, step-by-step guidance to ensure a safe, efficient, and reproducible scale-up process.
Overview of the Synthetic Pathway
The most common and industrially viable route to Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate involves the cyclocondensation of 5-bromo-2-hydrazinopyridine with an ethyl glyoxalate derivative. This reaction, while seemingly straightforward, presents several challenges during scale-up, primarily related to reaction control, impurity profiles, and product isolation.
Reaction Scheme:
Caption: General synthetic route for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and provides actionable solutions.
FAQ 1: Low Reaction Yield
Question: We are experiencing significantly lower yields upon scaling up the synthesis from lab to pilot scale. What are the likely causes and how can we mitigate this?
Answer:
Low yields on scale-up are a common challenge and can be attributed to several factors:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles can also improve mixing. For heterogeneous reactions, the solid starting material must be kept well suspended.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to control in large volumes, leading to thermal decomposition of reactants or products.
-
Solution: Implement a robust cooling system and consider a semi-batch process where one of the reactants is added portion-wise to control the exotherm.
-
-
Side Reactions: At higher concentrations and longer reaction times typical of scale-up, side reactions that were negligible at the lab scale can become significant.
-
Solution: A thorough understanding of potential side reactions is crucial. See the "Common Side Reactions" section below for more details.
-
FAQ 2: Impurity Formation
Question: Our final product is contaminated with several impurities that are difficult to remove by standard crystallization. What are these impurities and how can we prevent their formation?
Answer:
Impurity profiles often change upon scale-up. Common impurities in this synthesis include:
-
Unreacted Starting Materials: Incomplete reaction is a common source of contamination.
-
Solution: Monitor the reaction progress closely using analytical techniques like HPLC or TLC.[3] Ensure the reaction is driven to completion, potentially by extending the reaction time or slightly increasing the temperature.
-
-
Isomeric Byproducts: Depending on the reaction conditions, regioisomers of the desired triazolopyridine may form.
-
Solution: Precise control of pH and temperature can favor the formation of the desired isomer. A detailed mechanistic understanding can guide the optimization of these parameters.
-
-
Degradation Products: The product itself may be susceptible to degradation under the reaction or work-up conditions.
-
Solution: Minimize the time the product is exposed to harsh conditions (e.g., high temperatures, strong acids/bases). Consider a milder work-up procedure.
-
FAQ 3: Difficult Product Isolation and Purification
Question: We are struggling with the crystallization of the final product. It either oils out or forms a very fine powder that is difficult to filter. What can we do?
Answer:
Crystallization is a critical step for achieving high purity.[4] Challenges in this stage can be addressed by:
-
Solvent Selection: The choice of solvent is paramount for successful crystallization.
-
Solution: Conduct a thorough solvent screen to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization can also be an effective technique.
-
-
Cooling Profile: Rapid cooling often leads to the formation of small, impure crystals or oils.
-
Solution: Implement a controlled, slow cooling profile to allow for the growth of larger, purer crystals. Seeding the solution with a small amount of pure product can also promote crystallization.
-
-
Control of Supersaturation: Uncontrolled supersaturation is a common cause of poor crystal formation.
-
Solution: Control the rate of solvent removal or the addition of an anti-solvent to maintain a metastable zone of supersaturation.
-
In-Depth Troubleshooting Guides
Guide to Minimizing Side Reactions
The reaction between a hydrazine and a dicarbonyl compound can lead to several byproducts. Understanding these pathways is key to minimizing their formation.
Caption: Potential side reactions in the synthesis of the target molecule.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure precise addition of reactants. An excess of ethyl glyoxalate can lead to self-condensation or polymerization, especially at elevated temperatures.
-
Inert Atmosphere: The hydrazine moiety is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation byproducts.
-
Temperature Management: As previously mentioned, strict temperature control is vital. Monitor the internal reaction temperature closely and have an efficient cooling system in place.
Guide to Effective Purification by Crystallization
The following table provides a starting point for developing a robust crystallization process.
| Parameter | Recommendation | Rationale |
| Solvent System | Screen polar aprotic solvents (e.g., ethyl acetate, acetone) and alcohols (e.g., ethanol, isopropanol). Consider solvent/anti-solvent systems (e.g., ethanol/water, ethyl acetate/heptane). | The ideal solvent will fully dissolve the crude product at an elevated temperature and allow for controlled precipitation upon cooling. |
| Cooling Rate | Slow, linear cooling (e.g., 5-10 °C per hour) is generally preferred over rapid cooling. | Slow cooling promotes the growth of larger, more uniform crystals with higher purity. |
| Seeding | Introduce a small amount of pure seed crystals once the solution is supersaturated. | Seeding directs the crystallization process, leading to a more consistent and desirable crystal form. |
| Agitation | Gentle agitation is necessary to ensure homogeneity but avoid excessive shear, which can lead to nucleation of fine particles. | Proper agitation prevents settling and promotes uniform crystal growth. |
Experimental Protocols
General Scale-Up Synthesis Protocol
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 5-bromo-2-hydrazinopyridine and the chosen solvent (e.g., ethanol).
-
Reactant Addition: Begin agitation and slowly add the ethyl glyoxalate solution to the reactor at a controlled rate to maintain the desired reaction temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by a suitable analytical method (e.g., HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize at this stage.
-
Isolation: If the product has crystallized, it can be isolated by filtration. If not, the solvent may need to be partially removed under reduced pressure to induce crystallization.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system identified during your optimization studies.
-
Drying: Dry the purified product under vacuum at a temperature that will not cause degradation.
Analytical Method for Reaction Monitoring (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both starting materials and the product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
Safety Considerations
5-bromo-2-hydrazinopyridine:
-
Hazards: Toxic if swallowed, causes skin irritation, and may cause respiratory irritation.[5]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.
Ethyl Glyoxalate (typically supplied as a solution in toluene):
-
Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[6][7] The toluene solvent also presents significant health hazards.
-
Handling: Use in a well-ventilated area, away from ignition sources. Ground all equipment to prevent static discharge. Wear appropriate PPE.
General Process Safety:
-
Thermal Hazards: The cyclocondensation reaction can be exothermic. A thorough thermal hazard assessment, including differential scanning calorimetry (DSC) of the reaction mixture, is highly recommended before scaling up.
-
Pressure Build-up: The reaction may produce gaseous byproducts. Ensure the reactor is equipped with an adequate pressure relief system.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105181. [Link]
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydrazinopyridine. PubChem. [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities [mdpi.com]
Technical Support Center: Impurity Profiling of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support guide for the impurity profiling of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential challenges and their solutions, structured in a practical question-and-answer format. Our goal is to empower you to anticipate, identify, and control impurities effectively, ensuring the quality and safety of your active pharmaceutical ingredient (API) development pipeline.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Potential Impurities
Question: What are the most probable process-related impurities I should expect during the synthesis of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate?
Answer: Understanding the synthetic route is paramount to predicting potential impurities. A common synthetic pathway to this scaffold involves the cyclization of a substituted aminopyridine with an ethyl glyoxalate derivative.
Based on this, you should anticipate several classes of impurities:
-
Unreacted Starting Materials: The most common impurities are residual starting materials. Their presence often indicates an incomplete reaction or inefficient downstream purification.
-
Intermediates: Incomplete cyclization or side reactions can lead to the persistence of reaction intermediates.
-
Isomeric Impurities: Positional isomers can form depending on the regioselectivity of the cyclization reaction. These are often the most challenging to separate from the main compound due to their similar physicochemical properties.
-
Reagent-Related Impurities: Impurities originating from the reagents used, such as residual catalysts or coupling agents. For instance, if a palladium-catalyzed cross-coupling reaction was used in a preceding step, trace palladium may remain.[3]
-
Over-reacted or By-products: Side reactions, such as dimerization or reaction with solvent, can generate unexpected by-products.
Here is a summary of potential impurities based on a plausible synthetic route:
| Impurity Type | Potential Structure/Description | Likely Origin | Notes |
| Starting Material | 2-Amino-5-bromopyridine | Incomplete reaction | A primary impurity to monitor. |
| Starting Material | Diethyl 2-oxomalonate | Incomplete reaction | Another key starting material. |
| Isomeric Impurity | Ethyl 8-bromo-triazolo[1,5-a]pyridine-2-carboxylate | Lack of regioselectivity during cyclization | Can be very difficult to separate chromatographically. |
| By-product | Debrominated Product | Reductive debromination during synthesis or degradation | Loss of the bromine atom. |
| By-product | Hydrolyzed Acid | Hydrolysis of the ethyl ester to a carboxylic acid | Can occur during workup or on storage if moisture is present. |
Section 2: Analytical Strategy & Method Development
Question: What is the best analytical starting point for separating impurities in my sample?
Answer: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for pharmaceutical impurity profiling due to its high resolution, sensitivity, and robustness.[4][5] A systematic approach to method development is crucial for ensuring all relevant impurities are detected and quantified accurately.
The overall workflow for impurity identification and characterization is a multi-step process that combines chromatographic separation with spectroscopic identification.
Caption: General workflow for impurity profiling.
Experimental Protocol: Systematic HPLC Method Development
This protocol follows a Quality by Design (QbD) approach, where the method is developed systematically to ensure it is robust.[6]
1. Initial Column and Mobile Phase Screening: The goal is to find the best combination of stationary and mobile phases that provides initial separation.
-
Causality: The triazolopyridine core is a moderately polar, aromatic, and basic structure. Therefore, a C18 column is a versatile starting point. Screening different pH values is critical because the ionization state of the molecule and its impurities will significantly affect retention and peak shape.[7][8]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18 (e.g., Waters XBridge, Agilent Zorbax) | Phenyl-Hexyl | Polar-Embedded | C18 (different vendor) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Acetate in Water (pH ~6.8) | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Acetate in Water (pH ~6.8) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Methanol |
| Gradient | 5-95% B in 20 min | 5-95% B in 20 min | 5-95% B in 20 min | 5-95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C | 30 °C |
| Detector | PDA/DAD, 210-400 nm | PDA/DAD, 210-400 nm | PDA/DAD, 210-400 nm | PDA/DAD, 210-400 nm |
2. Optimization: Select the best condition from the screening phase (based on resolution, peak shape, and number of impurities detected) and optimize it.
-
Gradient Optimization: Adjust the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient provides better separation.
-
Temperature Optimization: Vary the column temperature (e.g., 25 °C, 35 °C, 45 °C) to see its effect on selectivity.
-
Flow Rate Adjustment: Can be used to shorten run time if resolution is adequate.
Troubleshooting Guide: Common HPLC Issues
Q: My main peak is tailing. What should I do? A: Peak tailing for a basic compound like this is common and usually caused by secondary interactions with residual silanols on the silica-based column.
-
Solution 1 (Mobile Phase): Work at a lower pH (e.g., 2.5-3.0) using an additive like formic acid or trifluoroacetic acid. This ensures your basic nitrogen is protonated, minimizing interactions with silanols.
-
Solution 2 (Column Choice): Use a column with advanced end-capping or a hybrid particle technology (e.g., Waters BEH) which has fewer free silanols.
-
Solution 3 (Check for Overload): Inject a lower concentration of your sample. Column overload can cause peak asymmetry.
Q: An impurity is co-eluting with my main peak. How can I resolve it? A: Co-elution is a significant challenge in impurity analysis.[4]
-
Solution 1 (Change Selectivity): This is the most effective approach.
-
Change the organic modifier (e.g., from acetonitrile to methanol, or a mix).
-
Change the pH of the mobile phase.
-
Switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl or a polar-embedded phase).[7]
-
-
Solution 2 (Optimize Gradient): Use a much shallower gradient around the elution time of your main peak. This increases the separation window for closely eluting compounds.
Section 3: Impurity Identification and Structural Elucidation
Question: I have an unknown peak in my chromatogram at 0.15%. How do I identify it?
Answer: Identifying unknown impurities, especially at low levels, requires a combination of powerful analytical techniques.[9][10] The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly high-resolution MS (HRMS).[11][12]
Step-by-Step Workflow for Unknown Identification:
Caption: Decision workflow for identifying an unknown impurity.
1. Develop an MS-Compatible HPLC Method: Your established HPLC method might use non-volatile buffers (e.g., phosphate) which are incompatible with MS. You must replace them with volatile alternatives.
-
Action: Switch from phosphate or other non-volatile salts to 0.1% formic acid, 0.1% acetic acid, or ammonium formate/acetate. Re-optimize the separation if needed.[11]
2. High-Resolution Mass Spectrometry (HRMS):
-
Causality: HRMS instruments (like Q-TOF or Orbitrap) provide a mass measurement with high accuracy (<5 ppm). This accuracy is crucial because it severely restricts the number of possible elemental compositions, allowing for confident molecular formula generation.[13]
-
Action: Analyze the sample using an LC-Q-TOF system. The accurate mass of the impurity will be used to generate a list of potential molecular formulas.
3. MS/MS Fragmentation:
-
Causality: Tandem mass spectrometry (MS/MS) involves isolating the impurity ion and fragmenting it. The resulting fragmentation pattern provides a "fingerprint" that reveals structural motifs, helping to piece together the molecule's structure.[12]
-
Action: Perform an MS/MS experiment on the impurity's parent ion. Compare the fragmentation pattern with that of the main compound to identify common structural parts and locate the modification (e.g., loss of a bromine, addition of an oxygen).
4. Definitive Structure Elucidation with NMR:
-
Causality: While MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[14][15] It provides detailed information about the carbon-hydrogen framework and connectivity.
-
Action: If the impurity level is sufficient (>0.1%) and its structure is still uncertain, isolate a few milligrams using preparative HPLC.[1] Then, acquire a suite of NMR spectra:
-
1H NMR: Shows the number and type of protons.
-
13C NMR: Shows the number and type of carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC), allowing you to build the molecular structure piece by piece.[16]
-
Troubleshooting Guide: Structure Elucidation
Q: I can't get a good signal for my impurity in the mass spectrometer. A: This often points to ionization issues.
-
Solution 1 (Switch Ionization Mode): If you are using electrospray ionization in positive mode (ESI+), try negative mode (ESI-). Also, consider atmospheric pressure chemical ionization (APCI), which can be more effective for less polar compounds.
-
Solution 2 (Optimize Mobile Phase): The mobile phase pH and additives can dramatically affect ionization efficiency. Try adding or removing formic acid/ammonium acetate to see how it impacts the signal.
Q: I isolated the impurity, but I don't have enough material for a standard 13C NMR experiment. A: This is a very common problem for trace impurities.
-
Solution 1 (Use a Micro-Probe): Modern NMR spectrometers can be equipped with highly sensitive cryogenic or micro-probes that require significantly less material.[14]
-
Solution 2 (Rely on 2D NMR): Instead of a direct 13C experiment, which is less sensitive, rely on heteronuclear 2D experiments like HSQC and HMBC. These experiments detect the more sensitive 1H nucleus and can provide all the necessary C-H connectivity information with much less sample and in less time.[14]
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Veeprho. [Link]
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. [Link]
-
Structure Elucidation of Impurities by 2D NMR Part II. YouTube. [Link]
-
Process of Finding Impurities in Pharmaceutical Products. Pharmaguideline. [Link]
-
Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. Technology Networks. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Regis Technologies. [Link]
-
The expert's guide to pharmaceutical impurity analysis. Manufacturing Chemist. [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Heterocyclic Compounds. ScienceDirect. [Link]
-
IMPURITY PROFILING OF DRUGS: A REVIEW. International Journal of Novel Research and Development. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
-
HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. PubMed. [Link]
-
Heterocyclic Compounds. Michigan State University Chemistry. [Link]
-
Heterocyclic compound. Wikipedia. [Link]
Sources
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. biomedres.us [biomedres.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 11. hpst.cz [hpst.cz]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. veeprho.com [veeprho.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. youtube.com [youtube.com]
Technical Support Center: Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate Stability Guide
Technical Support Center: Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate Stability Guide
Welcome to the technical support center for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, experimental protocols, and frequently asked questions to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common questions regarding the stability of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate in various experimental conditions.
Q1: My analytical results for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate are inconsistent. What could be the cause?
A1: Inconsistent analytical results are often the first sign of compound instability in solution. The primary chemical liabilities of this molecule are the ethyl ester functional group, which is susceptible to hydrolysis, and the bromo-substituted triazolopyridine core, which may exhibit photosensitivity. Degradation can be influenced by solvent choice, pH, temperature, and exposure to light. We recommend performing a systematic stability study to identify the cause.
Q2: How does the pH of my solution affect the stability of the compound?
A2: The pH of your solution is a critical factor due to the presence of the ethyl ester group. This functional group is prone to hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol.[3][4][5]
-
Acidic Conditions: In the presence of a dilute acid and water, the hydrolysis is a reversible reaction.[2][3][6] To minimize degradation, it is advisable to work at a pH close to neutral.
-
Basic Conditions: Alkaline hydrolysis, also known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol.[2][3][4][5] This degradation pathway is often faster than acidic hydrolysis. Therefore, it is crucial to avoid basic conditions (pH > 7.5) during storage and handling.
Q3: I have observed a new peak in my HPLC chromatogram after leaving my solution on the benchtop. What is this new peak?
A3: A new peak in your HPLC chromatogram likely represents a degradation product. Given the structure of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, two primary degradation pathways are possible:
-
Hydrolysis Product: The most probable degradation product is the corresponding carboxylic acid, 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, formed from the hydrolysis of the ethyl ester.
-
Photodegradation Product: The bromo-substituted aromatic ring system may be susceptible to photodegradation upon exposure to UV or even ambient light. Halogenated aromatic compounds can undergo photodehalogenation or other complex photoreactions.[7]
To identify the new peak, we recommend using LC-MS, which can provide the mass of the unknown compound, helping to confirm its identity.[8]
Q4: What are the ideal storage conditions for solutions of this compound?
A4: To ensure the long-term stability of your solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Solvent: Use aprotic, anhydrous solvents such as DMSO or DMF for stock solutions. For aqueous buffers, prepare fresh solutions daily and maintain a pH between 6.0 and 7.5.
-
Inert Atmosphere: For highly sensitive applications or very long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
II. Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a structured approach to troubleshooting common stability problems.
Issue 1: Rapid Degradation in Aqueous Buffers
-
Symptoms: Significant decrease in the main peak area and the appearance of one or more new peaks in the HPLC chromatogram within hours of preparation.
-
Root Cause Analysis: This is likely due to the hydrolysis of the ethyl ester, accelerated by the pH of the buffer.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer to ensure it is within the optimal range (6.0-7.5).
-
Perform a pH-Rate Profile Study: Prepare small-scale solutions in buffers of varying pH (e.g., pH 5, 7, and 9) and monitor the degradation over time using HPLC. This will confirm the pH-dependency of the degradation.
-
Use Freshly Prepared Solutions: For aqueous experiments, prepare the solution immediately before use.
-
Consider a Prodrug Strategy: If the carboxylic acid is the active form, enzymatic hydrolysis in situ might be a viable experimental approach.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptoms: Poor reproducibility of experimental results, even when using the same protocol.
-
Root Cause Analysis: This could be due to uncontrolled exposure to light or temperature fluctuations.
-
Troubleshooting Steps:
-
Standardize Light Exposure: Ensure all experimental steps are performed under consistent lighting conditions. Use amber-colored labware or cover your containers with foil.
-
Control Temperature: Use temperature-controlled shakers, water baths, or incubators to maintain a consistent temperature throughout your experiment.
-
Evaluate Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could catalyze degradation.
-
III. Experimental Protocols for Stability Assessment
To quantitatively assess the stability of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, we recommend the following protocols.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9]
Objective: To identify the potential degradation products under various stress conditions.
Materials:
-
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)[8][10]
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber.
-
Analysis: Analyze all samples by RP-HPLC, comparing them to a control sample (compound dissolved in a neutral solvent and kept at 4°C).
Protocol 2: pH-Rate Profile Study
Objective: To determine the rate of hydrolysis at different pH values.
Materials:
-
Stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Buffers of varying pH (e.g., pH 3, 5, 7, 9, 11).
-
HPLC system.
Procedure:
-
Spike the stock solution into each buffer to a final concentration of 10 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC.
-
Plot the natural logarithm of the remaining percentage of the compound against time for each pH. The slope of the line will give the degradation rate constant.
| Condition | Expected Outcome | Primary Degradation Pathway |
| Acidic (pH < 4) | Slow to moderate degradation | Hydrolysis to carboxylic acid |
| Neutral (pH 6-7.5) | Minimal degradation | Optimal stability range |
| Basic (pH > 8) | Rapid degradation | Saponification to carboxylate salt |
| Oxidative (H₂O₂) | Potential for N-oxide formation or ring opening[1] | Oxidation of the triazolopyridine ring |
| Photolytic | Degradation dependent on light intensity and wavelength | Photodebromination or other photoreactions |
IV. Visualizing Degradation Pathways and Workflows
Hydrolysis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Caption: Primary hydrolytic degradation pathways.
Workflow for Investigating Solution Instability
Caption: Troubleshooting workflow for stability issues.
V. References
-
An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. PubMed. Available from: [Link]
-
hydrolysis of esters. Chemguide. Available from: [Link]
-
mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available from: [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]
-
6.8: Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]
-
15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Lumen Learning. Available from: [Link]
-
Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. PMC - PubMed Central. Available from: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. Available from: [Link]
-
Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC - NIH. Available from: [Link]
-
A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Preprints.org. Available from: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Available from: [Link]
-
Ethyl 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate. American Elements. Available from: [Link]
-
An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades. ResearchGate. Available from: [Link]
-
Analytical Techniques for the Assessment of Drug Stability. Request PDF - ResearchGate. Available from: [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]
Sources
- 1. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ijsdr.org [ijsdr.org]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Catalyst Selection for Functionalization of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Technical Support Center: Catalyst Selection for Functionalization of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support center for the functionalization of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the catalytic functionalization of this versatile heterocyclic scaffold. The triazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, and successful modification at the C6 position is often a critical step in the synthesis of novel therapeutic agents.
This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: I am planning a Suzuki-Miyaura coupling with an arylboronic acid. What is the best initial catalyst system to screen for the functionalization of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate?
Answer:
For the Suzuki-Miyaura coupling of heteroaromatic bromides like Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, a palladium(0) catalyst is the industry standard. The choice of ligand is crucial for achieving high yields and preventing side reactions. A robust starting point is a combination of a palladium source and a bulky, electron-rich phosphine ligand.
A highly recommended initial catalyst system is Pd(OAc)₂ with SPhos . This combination has demonstrated broad utility in the coupling of challenging heterocyclic substrates.[4] An alternative, often highly effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) , which has shown success in the Suzuki coupling of other brominated nitrogen heterocycles.[3]
Here is a table summarizing recommended starting conditions:
| Component | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. Pd(dppf)Cl₂ is a pre-formed, stable catalyst complex. |
| Ligand | SPhos (4-10 mol%) or dppf (in Pd(dppf)Cl₂) | SPhos is a bulky biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination. dppf is a chelating ligand that stabilizes the palladium center. |
| Base | K₃PO₄ (2-3 equivalents) or K₂CO₃ (2-3 equivalents) | These inorganic bases are effective in promoting transmetalation while being compatible with a wide range of functional groups. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O | A mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the catalytic cycle. |
Question 2: My Suzuki-Miyaura reaction is giving low yields. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings of heteroaromatic substrates can stem from several factors. Here's a troubleshooting workflow to address this issue:
Troubleshooting Workflow for Low Yield Suzuki Coupling
Detailed Troubleshooting Steps:
-
Reagent Quality:
-
Boronic Acid Decomposition: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure your boronic acid is of high purity and has been stored properly.
-
Solvent and Base: Anhydrous solvents are crucial. Ensure your base is fresh and has not absorbed significant amounts of water.
-
-
Catalyst System Optimization:
-
Ligand Screening: If SPhos or dppf are not effective, consider other bulky biarylphosphine ligands like XPhos or RuPhos.[5] These ligands can enhance the rate of both oxidative addition and reductive elimination.
-
Palladium Pre-catalysts: Using well-defined palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, can ensure efficient generation of the active Pd(0) species and improve reproducibility.[6]
-
-
Reaction Condition Adjustments:
-
Base: A stronger base like cesium carbonate (Cs₂CO₃) can sometimes improve the rate of transmetalation, particularly with less reactive boronic acids.
-
Solvent: For more polar substrates, solvents like DMF or THF may be more suitable.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can be a significant side reaction. This is often exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed.
-
Debromination: The replacement of the bromine atom with a hydrogen atom can occur, leading to the formation of the debrominated triazolopyridine. This can sometimes be minimized by using a less aggressive base or lower reaction temperatures.
-
Question 3: I want to perform a Buchwald-Hartwig amination to introduce a nitrogen-based functional group. What catalyst system should I use?
Answer:
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[7][8] The choice of catalyst system is highly dependent on the nature of the amine coupling partner.
| Amine Type | Recommended Ligand | Rationale |
| Primary Amines | XPhos or RuPhos | These bulky, electron-rich ligands are highly effective for the coupling of a wide range of primary amines.[5] |
| Secondary Amines | BrettPhos or JohnPhos | These ligands are specifically designed to facilitate the coupling of more sterically hindered secondary amines. |
| Ammonia Equivalents | tBuXPhos | For the introduction of an -NH₂ group, specialized ligands are often required. |
General Starting Conditions for Buchwald-Hartwig Amination:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst.
-
Ligand: See table above (2-4 mol%).
-
Base: NaOtBu or LHMDS (1.5-2 equivalents). A strong, non-nucleophilic base is essential.
-
Solvent: Toluene or 1,4-Dioxane.
-
Temperature: 80-110 °C.
Troubleshooting Common Issues:
-
Low Conversion: Incomplete reactions can often be addressed by increasing the catalyst loading, switching to a more active ligand, or increasing the reaction temperature.
-
Side Reactions: For sensitive substrates, hydrodehalogenation (debromination) can be a competing pathway. Using a milder base or a more sterically hindered ligand can sometimes mitigate this.
Question 4: Can I perform a Sonogashira coupling on this substrate? What are the key considerations?
Answer:
Yes, a Sonogashira coupling is a viable method for introducing an alkyne functionality at the C6 position.[9][10] This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.
Sonogashira Coupling Workflow
Key Considerations:
-
Catalyst System: A common and effective catalyst system is a combination of PdCl₂(PPh₃)₂ and CuI . The phosphine ligand (PPh₃) stabilizes the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.
-
Copper Co-catalyst: Copper(I) iodide is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Glaser Coupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (K₃PO₄ or K₂CO₃, 2-3 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the residue by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.5-2 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a solution of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv) in the anhydrous solvent (e.g., toluene).
-
Add the amine (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring until complete consumption of the starting material.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Thiel, O. R., Achmatowicz, M. M., Reichelt, A., & Larsen, R. D. (2010). Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines and related heterocycles. Angewandte Chemie International Edition, 49(45), 8395-8398. [Link]
-
Iizumi, K., Nakayama, K. P., Kato, K., Muto, K., & Yamaguchi, J. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4390. [Link]
-
Iizumi, K., Nakayama, K. P., Kato, K., Muto, K., & Yamaguchi, J. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. [Link]
-
Buchwald, S. L. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
Iizumi, K., Nakayama, K. P., Kato, K., Muto, K., & Yamaguchi, J. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 346-395. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
Sources
- 1. Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Profiling Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate Against Established Agents
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from synthesis to a potential therapeutic is paved with rigorous comparative analysis. This guide provides an in-depth framework for evaluating a new chemical entity, "Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate," against a panel of well-characterized kinase inhibitors. While specific experimental data for this particular compound is not yet publicly available, its triazolopyridine core is a recognized scaffold in the design of kinase inhibitors, targeting a range of kinases including p38, JAK2, ALK5, and PI3K.[1][4][5][6][7] This guide will, therefore, serve as a comprehensive roadmap for its characterization.
We will compare this promising, yet uncharacterized, compound with a selection of established kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the clinically approved targeted therapies Crizotinib, Erlotinib, and Dasatinib. Each of these comparators offers a unique profile of selectivity and mechanism of action, providing a robust baseline for assessing our novel compound.
Section 1: Introduction to the Kinase Inhibitors
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[8] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[8] Kinase inhibitors have emerged as a major class of targeted therapies. This guide focuses on the comparative analysis of a novel triazolopyridine derivative against a backdrop of established inhibitors.
The Novel Compound: Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
This compound belongs to the triazolopyridine class, a scaffold known to be a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, including kinases.[4] The specific kinase or kinases that this particular derivative inhibits, and its potency and selectivity, are yet to be determined. The objective of this guide is to outline the necessary experimental procedures to elucidate its profile.
The Comparators: A Spectrum of Kinase Inhibition
To provide a comprehensive assessment of our novel compound, we have selected a panel of four well-characterized kinase inhibitors with diverse mechanisms and target profiles.
-
Staurosporine: A natural product that acts as a potent, broad-spectrum protein kinase inhibitor.[9] It achieves this by binding to the ATP-binding site of a wide range of kinases with high affinity but low selectivity.[9][10] While its lack of specificity has limited its clinical use, it serves as an invaluable research tool and a benchmark for broad kinase inhibition.[10] Staurosporine is also a well-known inducer of apoptosis.[6][8][11]
-
Crizotinib: A multi-targeted tyrosine kinase inhibitor.[12] It is a potent inhibitor of ALK, c-Met (HGFR), and ROS1 tyrosine kinases.[12][13][14] Crizotinib is clinically approved for the treatment of certain types of non-small cell lung cancer (NSCLC) that harbor specific genetic alterations in the ALK or ROS1 genes.[13]
-
Erlotinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] It competitively and reversibly binds to the ATP binding site of EGFR, preventing autophosphorylation and downstream signaling.[4][15] Erlotinib is used in the treatment of NSCLC and pancreatic cancer, particularly in patients with tumors that have activating mutations in EGFR.[1][2][3]
-
Dasatinib: A multi-kinase inhibitor with potent activity against BCR-ABL and the Src family of kinases.[5][7][16] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7][16] Dasatinib's ability to inhibit a range of kinases highlights the potential for both therapeutic efficacy and off-target effects.[5][17]
Section 2: Comparative Data (Illustrative)
The following table presents an illustrative comparison of the expected data points for our novel compound against the established inhibitors. The values for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate are hypothetical and represent the type of data that would be generated through the experimental protocols outlined in Section 3.
| Inhibitor | Primary Target(s) | IC50 (Illustrative) | Cellular Potency (GI50 - Illustrative) | Selectivity Profile |
| Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate | To be determined | To be determined | To be determined | To be determined |
| Staurosporine | Broad-spectrum (PKC, CDKs, etc.) | ~10 nM (PKCα) | ~50 nM (MCF-7) | Low |
| Crizotinib | ALK, c-Met, ROS1 | ~20 nM (ALK) | ~100 nM (H3122 - ALK+) | High |
| Erlotinib | EGFR | ~2 nM (EGFR) | ~1 µM (A431 - EGFR+) | High |
| Dasatinib | BCR-ABL, Src family | ~0.5 nM (BCR-ABL) | ~1 nM (K562 - BCR-ABL+) | Moderate |
Section 3: Experimental Protocols for Comparative Analysis
To characterize "Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate" and rigorously compare it to the panel of established inhibitors, a series of biochemical and cell-based assays are required.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A luminescent ADP detection platform is a common and robust method.
Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate using ATP. The amount of ADP is detected via a coupled enzymatic reaction that generates a luminescent signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound and comparator inhibitors in assay buffer.
-
Prepare a reaction buffer containing the purified kinase of interest, its specific substrate, and ATP at a concentration near the Km for each kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the kinase/substrate solution.
-
Add 2.5 µL of the serially diluted inhibitor or DMSO control.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a commercial ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay
This assay assesses the effect of the kinase inhibitors on the growth and viability of cancer cell lines.
Principle: The metabolic activity of viable cells is used as an indicator of cell number. A common method utilizes a resazurin-based reagent, which is reduced by metabolically active cells to the fluorescent product resorufin.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture cancer cell lines with known kinase dependencies (e.g., H3122 for ALK, A431 for EGFR, K562 for BCR-ABL) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and comparator inhibitors for 72 hours.
-
Add a resazurin-based cell viability reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the DMSO-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
-
Western Blot Analysis of Target Phosphorylation
This technique is used to determine if the inhibitor affects the phosphorylation of its target kinase and downstream signaling proteins within the cell.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compound or comparator inhibitors at various concentrations for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and key downstream substrates (e.g., p-ALK, ALK, p-EGFR, EGFR, p-CrkL, CrkL).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Compare the levels of phosphorylated protein to the total protein for each treatment condition.
-
Section 4: Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential for conceptualizing the complex interactions within signaling pathways and the logical flow of experimental procedures.
Caption: Simplified signaling pathways targeted by Erlotinib, Crizotinib, and Dasatinib.
Caption: A typical workflow for the characterization of a novel kinase inhibitor.
Section 5: Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the characterization and comparative analysis of a novel kinase inhibitor, "Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate." By leveraging the known inhibitory profiles of Staurosporine, Crizotinib, Erlotinib, and Dasatinib, researchers can effectively position this new chemical entity within the broader landscape of kinase inhibitors.
The proposed experimental workflows, from initial biochemical screens to cellular assays and selectivity profiling, provide a robust framework for elucidating its mechanism of action, potency, and potential for further development. The triazolopyridine scaffold holds significant promise, and a systematic evaluation as described herein is the critical next step in unlocking the therapeutic potential of this novel compound.
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Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
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Investigation of Structure Activity Relationship: In silico Studies of[1][2][3]triazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors. (2022). ResearchGate. [Link]
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Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. [Link]
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Crizotinib: A comprehensive review. (2013). PMC. [Link]
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Crizotinib. (n.d.). Wikipedia. [Link]
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Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). CancerNetwork. [Link]
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Mechanism of action of erlotinib. (n.d.). ResearchGate. [Link]
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Erlotinib. (n.d.). Wikipedia. [Link]
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Dasatinib. (n.d.). PubChem. [Link]
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Crizotinib. (n.d.). PubChem. [Link]
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Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1. (2011). PubMed. [Link]
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Kinase profile of dasatinib. (n.d.). ResearchGate. [Link]
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Mechanism of staurosporine-induced apoptosis in murine hepatocytes. (2003). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
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Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. (n.d.). Minicule. [Link]
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Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. (2000). PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2018). MDPI. [Link]
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A Senior Application Scientist's Comparative Guide to the Biological Activity of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate and Its Derivatives
A Senior Application Scientist's Comparative Guide to the Biological Activity of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate and Its Derivatives
Introduction: The Triazolo[1,5-a]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
To researchers in drug discovery, the emergence of a novel heterocyclic scaffold is a gateway to new therapeutic possibilities. The triazolo[1,5-a]pyridine core, a fused bicyclic system, represents one such "privileged structure." Its rigid conformation and unique distribution of nitrogen atoms make it an excellent bioisostere for endogenous purines, enabling it to interact with a wide array of biological targets. This guide focuses on a specific derivative, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate , and explores its potential biological activities through a comparative analysis of structurally related compounds and alternative scaffolds.
While public data on the specific biological profile of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate itself is limited, its structural motifs—the triazolopyridine core, the bromine substituent at the 6-position, and the ethyl carboxylate at the 2-position—are well-precedented in medicinal chemistry. The bromine atom can act as a key interaction point (a halogen bond donor) or serve as a synthetic handle for further derivatization. The ester group offers a site for modification to modulate solubility and pharmacokinetic properties.
This guide will synthesize data from published literature on related analogues to build a predictive framework for this molecule's potential. We will compare its core structure to alternative heterocyclic systems, provide detailed experimental protocols for evaluating biological activity, and discuss the critical structure-activity relationships (SAR) that govern efficacy.
Comparative Analysis of Biological Activity
The triazolo[1,5-a]pyridine and the closely related triazolo[1,5-a]pyrimidine scaffolds have been investigated for a multitude of therapeutic applications. Below, we compare the documented activities of derivatives to understand the potential of our lead compound.
Anticancer and Antiproliferative Activity
The fight against cancer has been a significant driver for the exploration of novel heterocyclic compounds. Derivatives of the triazolopyridine and related scaffolds have shown considerable promise as inhibitors of key cancer-related enzymes and pathways.
A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their in vitro antiproliferative activities against HCT-116 (colon), U-87 MG (glioblastoma), and MCF-7 (breast) human cancer cell lines.[4] Certain compounds in the series demonstrated potent anticancer effects, suggesting that this scaffold is a viable starting point for developing new antineoplastic agents.[4] Another study identified[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the STING pathway of the innate immune system.[5] Activating this pathway is a promising strategy for cancer immunotherapy.[5] Furthermore, this scaffold has been successfully utilized to develop inhibitors for Lysine Specific Demethylase 1 (LSD1/KDM1A), a target implicated in cancer development.[3] One derivative, compound C26, inhibited LSD1 with an IC₅₀ of 1.72 μM and demonstrated the ability to suppress cancer cell migration in A549 lung cancer cells.[3]
Alternative Scaffold Comparison: Quinazolines
The quinazoline ring is another well-established pharmacophore in oncology (e.g., Gefitinib, Erlotinib). Recent work on 6-bromo-quinazoline derivatives has shown significant cytotoxic activity. One study found that a derivative with an aliphatic linker at the thiol position (compound 8a) exhibited potent activity against MCF-7 and SW480 cancer cell lines with IC₅₀ values of 15.85 µM and 17.85 µM, respectively.[6] This highlights that the 6-bromo substitution pattern is a favorable feature for anticancer activity across different heterocyclic systems.
| Compound/Series | Scaffold | Target/Activity | Key Findings | Reference |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | Triazolo[1,5-a]pyridine | Antiproliferative (HCT-116, U-87 MG, MCF-7) | Potent anticancer agents identified in the series. | [4] |
| C26 | Triazolo[1,5-a]pyrimidine | LSD1 Inhibition | IC₅₀ = 1.72 μM; inhibited migration of A549 cells. | [3] |
| Lead Compounds | Triazolo[1,5-a]pyrimidine | ENPP1 Inhibition | Selective inhibitors developed for STING pathway activation. | [5] |
| Compound 8a | Quinazoline | Cytotoxicity (MCF-7, SW480) | IC₅₀ = 15.85 µM (MCF-7); selective over normal cells. | [6] |
Antimicrobial and Antitubercular Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The triazolopyrimidine scaffold has been identified as a promising starting point.
In one study, a novel class of 1,2,4-triazolo[1,5-a]pyrimidines was discovered to have narrow-spectrum antibacterial activity specifically against vancomycin-resistant Enterococcus faecium.[7] The mechanism was determined to be the inhibition of cell-wall biosynthesis.[7] This specificity is highly desirable as it minimizes disruption to the patient's native microbiome.
Alternative Scaffold Comparison: Pyrazolo[1,5-a]pyridines
A scaffold-hopping strategy from an imidazo[1,2-a]pyridine core led to the development of pyrazolo[1,5-a]pyridine-3-carboxamides as potent antitubercular agents.[8] These compounds showed excellent in vitro activity against drug-susceptible (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis, with one of the most promising compounds exhibiting IC₅₀ and IC₉₀ values of 2.5 nM and 6.7 nM, respectively.[8] This demonstrates that related fused pyridine heterocycles are fertile ground for discovering potent antimicrobials.
| Compound/Series | Scaffold | Target/Activity | Key Findings | Reference |
| Compound 1 & Analogues | Triazolo[1,5-a]pyrimidine | Antibacterial (E. faecium) | MIC = 8 µg/mL; inhibits cell wall biosynthesis. | [7] |
| Compound 5k | Pyrazolo[1,5-a]pyridine | Antitubercular (MDR-TB) | IC₅₀ = 2.5 nM; significant bacterial reduction in vivo. | [8] |
| Various Derivatives | Thiazolo[3,2-a]pyrimidine | General Antimicrobial | Active against various bacterial and fungal strains. | [9] |
Other Notable Biological Activities
The versatility of the triazolopyridine scaffold is further demonstrated by its activity against a range of other targets.
-
α-Glucosidase Inhibition: A series of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles were found to be potent α-glucosidase inhibitors, with IC₅₀ values significantly more potent than the reference drug acarbose.[2] The most potent compound was approximately 98-fold more active than acarbose, making this scaffold a promising candidate for developing new anti-diabetic agents.[2]
-
Trypanocidal Activity: Novel[1][2][5]triazolo[1,5-a]pyridine derivatives have been identified as trypanocidal agents, acting via inhibition of the sterol biosynthesis pathway enzyme 14α-demethylase in Trypanosoma cruzi, the parasite responsible for Chagas disease.[10]
Experimental Design & Protocols
To empirically determine the biological activity of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, a tiered screening approach is recommended. This workflow ensures efficient use of resources, starting with broad in-vitro assays and progressing to more specific mechanistic studies for promising hits.
Caption: A tiered workflow for evaluating novel compounds.
Protocol 1: In-Vitro Antiproliferative MTT Assay
This protocol is used to determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., E. faecium, S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final cell density to ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) and Future Directions
Based on the available literature, we can infer a preliminary SAR for the triazolopyridine scaffold.
Caption: Inferred Structure-Activity Relationships.
Future Synthetic Strategy: The Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate core is a versatile starting material.[11] A logical next step would be a diversification strategy:
-
Modification at the 6-position: Use the bromine as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a library of aryl, heteroaryl, and amino substituents. This would probe the steric and electronic requirements for optimal target engagement.
-
Modification at the 2-position: Saponify the ethyl ester to the corresponding carboxylic acid. This introduces a new functional group that can form salt bridges or key hydrogen bonds. The acid can then be converted to a library of amides to explore further interactions and improve pharmacokinetic properties.
Conclusion
While direct biological data for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is not yet widely published, a comprehensive analysis of its parent scaffold and related heterocyclic systems provides a strong rationale for its investigation as a potential therapeutic agent. The triazolo[1,5-a]pyridine core is a validated pharmacophore with demonstrated activity in oncology, infectious diseases, and metabolic disorders. The presence of the 6-bromo substituent is a known feature in other active anticancer compounds, and the ethyl ester at the 2-position provides a clear path for synthetic modification.
By employing the systematic screening workflow and detailed protocols outlined in this guide, researchers can effectively elucidate the biological profile of this promising compound and its derivatives, potentially unlocking a new class of therapeutic agents.
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2022). MDPI. [Link]
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Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (C9H8BrN3O2). PubChem. [Link]
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Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. (2014). PubMed. [Link]
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Synthesis, characterization and antimicrobial evaluation of the novel pyrido[1',2':2,3][1][2][3]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1][2][3]triazolo[1,5-a]pyridines. (2013). Arkivoc. [Link]
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Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). PubMed. [Link]
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Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate Analogs as Novel PDE4 Inhibitors
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its unique electronic and steric properties make it an attractive framework for designing novel therapeutic agents. Within this class, analogs of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate have recently emerged as potent and selective inhibitors of phosphodiesterase 4 (PDE4), a well-validated target for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this specific series of compounds. We will dissect the key structural modifications that influence their inhibitory potency and selectivity against PDE4, compare their performance with established PDE4 inhibitors, and provide detailed experimental protocols for their synthesis and evaluation. This analysis is designed to equip researchers and drug development professionals with the critical insights needed to guide future optimization efforts in this promising chemical space.
Core Scaffold and SAR Exploration Strategy
The foundational molecule, Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate, serves as our starting point. The SAR exploration, as detailed in the literature, primarily investigates modifications at three key positions: the C2-ester, the C5 position, and the C7 position of the triazolo[1,5-a]pyridine ring system. The bromine atom at the C6 position is generally maintained, suggesting its importance for potent activity.
The logical workflow for dissecting the SAR of this scaffold is outlined below. This iterative process of synthesis, biological evaluation, and data analysis is fundamental to modern medicinal chemistry.
Caption: A typical workflow for SAR studies in medicinal chemistry.
Comparative SAR Analysis of Key Analogs
The primary biological endpoint for evaluating these analogs is their ability to inhibit the PDE4B1 enzyme, a key isoform involved in inflammatory processes. The inhibitory activity is typically expressed as the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Modifications at the C2-Position: The Ester Group
The ethyl ester at the C2 position is a critical determinant of potency. SAR studies systematically explored the impact of varying the ester's alkyl chain length and introducing cyclic substituents.
| Compound ID | R Group (at C2-position) | PDE4B1 IC50 (nM) | Key Insight |
| 1 (Parent) | Ethyl | 140 | Moderate starting potency. |
| 2 | Isopropyl | 60 | Increased steric bulk is well-tolerated and slightly improves potency. |
| 3 | Cyclopentyl | 2 | Significant Potency Gain. The cyclopentyl group is optimal for fitting into the enzyme's active site. |
| 4 | Cyclohexyl | 14 | Larger cycloalkanes lead to a decrease in potency, suggesting a size constraint. |
| 5 | Tetrahydrofuranyl | 3 | Introduction of a heteroatom is tolerated and maintains high potency. |
Expertise & Experience: The dramatic increase in potency observed with the cyclopentyl ester (Compound 3 ) is a classic example of achieving an optimal hydrophobic and steric fit within a protein's binding pocket. This suggests the pocket is constrained and specifically accommodates a five-membered ring structure more effectively than linear or larger cyclic groups. This finding is a cornerstone of the SAR for this series.
Modifications at the C5-Position
The C5 position was explored to probe for additional interactions within the active site. Various small alkyl and functionalized groups were introduced.
| Compound ID | R' Group (at C5-position) | PDE4B1 IC50 (nM) | Key Insight |
| 3 (Parent) | H | 2 | High baseline potency. |
| 6 | Methyl | 1 | A small methyl group is beneficial, likely providing a favorable van der Waals contact. |
| 7 | Ethyl | 14 | Increasing bulk to ethyl reduces potency, indicating a sterically restricted pocket. |
| 8 | Methoxy | 7 | The polar methoxy group is tolerated but does not improve upon the methyl substitution. |
Expertise & Experience: The data clearly indicates a small, hydrophobic pocket near the C5 position. The 7-fold drop in potency from a methyl (Compound 6 ) to an ethyl group (Compound 7 ) is a strong indicator of a steric clash. This is a critical finding, directing future efforts away from larger substituents at this position.
Modifications at the C7-Position
The C7 position offers a vector for introducing larger groups to potentially interact with solvent-exposed regions of the enzyme or pick up additional interactions.
| Compound ID | R'' Group (at C7-position) | PDE4B1 IC50 (nM) | Key Insight |
| 6 (Parent) | H | 1 | High baseline potency. |
| 9 | Phenyl | 1 | Introduction of a phenyl ring maintains high potency, suggesting this vector points towards a region that can accommodate bulk. |
| 10 | 4-Fluorophenyl | 1 | Halogenation on the phenyl ring has a neutral effect on potency. |
| 11 | Pyridin-4-yl | 1 | A basic nitrogen in the aromatic ring is well-tolerated, offering a potential handle for improving physicochemical properties. |
Expertise & Experience: Unlike the C5 position, the C7 position is remarkably tolerant of large, aromatic substituents. The fact that potency remains at 1 nM across these diverse analogs (Compounds 9-11 ) suggests this part of the molecule is likely solvent-exposed and can be modified to fine-tune properties like solubility, metabolism, or to target adjacent subpockets without compromising core binding affinity.
The following diagram summarizes the key SAR findings at each modification point.
Caption: Summary of key structure-activity relationship findings.
Comparison with Alternative PDE4 Inhibitors
To contextualize the performance of this series, it is useful to compare it with well-known PDE4 inhibitors. Roflumilast is an approved drug for COPD, and Apremilast is approved for psoriasis and psoriatic arthritis.
| Compound | Target | PDE4B1 IC50 (nM) | Key Feature | Status |
| Lead Analog (e.g., Cmpd 9) | PDE4 | 1 | Novel triazolo[1,5-a]pyridine core | Preclinical |
| Roflumilast | PDE4 | ~0.8 | Benzamide scaffold | Approved Drug |
| Apremilast | PDE4 | ~74 | Phthalimide scaffold | Approved Drug |
The lead compounds from the triazolo[1,5-a]pyridine series exhibit potency that is on par with, or superior to, established drugs like Roflumilast and Apremilast in biochemical assays. This highlights the significant potential of this scaffold. The key differentiator will be the overall profile, including selectivity against other PDE families, pharmacokinetic properties, and side-effect profiles, which are known challenges for PDE4 inhibitors (e.g., nausea and emesis).
Experimental Protocols
Trustworthy and reproducible data is the bedrock of SAR. Below are representative, detailed protocols for the synthesis of a key analog and its subsequent biological evaluation.
Protocol 1: Synthesis of Cyclopentyl 6-bromo-5-methyl-7-phenyl-triazolo[1,5-a]pyridine-2-carboxylate (Analog of Cmpd 9)
Trustworthiness: This multi-step synthesis follows established, high-yielding chemical transformations common in heterocyclic chemistry. Each step includes purification to ensure the integrity of the subsequent reaction.
-
Step 1: Synthesis of 2-amino-5-bromopyridine.
-
To a solution of 2-aminopyridine (1 eq) in acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice water and basify with aqueous sodium hydroxide until pH > 10.
-
Extract the product with dichloromethane (3x), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired product.
-
-
Step 2: Synthesis of the Triazolo[1,5-a]pyridine core.
-
To a solution of 2-amino-5-bromopyridine (1 eq) and cyclopentyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) in ethanol, add triethylamine (3 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield cyclopentyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate.
-
-
Step 3: Suzuki Coupling at the C7 position.
-
In a microwave vial, combine the product from Step 2 (1 eq), phenylboronic acid (1.5 eq), Pd(PPh3)4 (0.05 eq), and sodium carbonate (2 eq).
-
Add a 3:1 mixture of dioxane and water.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
-
Protocol 2: PDE4B1 Inhibition Assay (LanthaScreen™ TR-FRET)
Trustworthiness: This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a robust, high-throughput method for measuring enzyme activity. The use of a ratiometric readout (emission at 520 nm / 495 nm) minimizes interference from assay conditions or colored compounds.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Prepare a solution of PDE4B1 enzyme and a fluorescently labeled cAMP substrate (e.g., Fluorescein-cAMP) in assay buffer.
-
-
Enzyme Reaction:
-
In a 384-well microplate, add 2.5 µL of the test compound dilution.
-
Add 5 µL of the PDE4B1 enzyme solution.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 2.5 µL of the Fluorescein-cAMP substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a detection solution containing a terbium-labeled anti-cAMP antibody. This antibody will bind to any remaining substrate.
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and recording emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Calculate the 520/495 emission ratio for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Future Perspectives and Conclusion
The SAR campaign for Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate analogs has successfully identified a series of highly potent PDE4B inhibitors, with lead compounds demonstrating picomolar to low nanomolar activity. The key takeaways are the critical role of a cyclopentyl ester at C2, a small methyl group at C5, and the tolerance for large aryl substituents at C7.
Future work should focus on:
-
Optimizing Pharmacokinetics: Leveraging the C7 position to introduce functionalities that improve solubility and metabolic stability.
-
Enhancing Selectivity: Profiling lead compounds against a full panel of PDE enzymes to ensure selectivity and minimize potential off-target effects.
-
In Vivo Efficacy: Advancing optimized leads into animal models of inflammatory diseases like COPD to validate the therapeutic hypothesis.
References
-
Pua, Y. V., et al. (2023). Discovery of Novel Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable Phosphodiesterase 4 (PDE4) Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]
-
Li, H., et al. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Journal of Medicinal Chemistry. [Link]
-
Hatzelmann, A., et al. (2010). The preclinical pharmacology of roflumilast–a selective, oral, once-daily phosphodiesterase 4 inhibitor. Pulmonary Pharmacology & Therapeutics. [Link]
-
Schafer, P. H., et al. (2010). Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis. Annals of the Rheumatic Diseases. [Link]
A Senior Application Scientist's Guide to the Synthesis of Substituted Triazolo[1,5-a]pyridines
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, prominently featured in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to purines have made it a cornerstone in the development of therapeutics targeting a range of conditions, including cardiovascular disorders and hyperproliferative diseases.[1] This guide provides an in-depth comparison of prevalent and innovative synthetic methodologies for accessing substituted triazolo[1,5-a]pyridines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the two primary isomers, the[2][3][4]triazolo[1,5-a]pyridine and the[2][3][5]triazolo[1,5-a]pyridine, dissecting the mechanistic underpinnings and practical considerations of each synthetic approach.
The Versatile[2][3][4]Triazolo[1,5-a]pyridine: A Comparative Analysis of Synthetic Routes
The[2][3][4]triazolo[1,5-a]pyridine system is the more extensively studied isomer due to its broad biological activity. Over the years, a variety of synthetic strategies have emerged, ranging from classical cyclocondensations to modern metal-catalyzed and metal-free oxidative cyclizations. Here, we compare four prominent methods, evaluating them on criteria such as efficiency, substrate scope, and reaction conditions.
Method 1: Copper-Catalyzed Tandem Addition-Oxidative Cyclization
A highly efficient and widely adopted method for the synthesis of 2-substituted[2][3][4]triazolo[1,5-a]pyridines involves a copper-catalyzed reaction between 2-aminopyridines and nitriles.[2][6] This approach, pioneered by Ueda and Nagasawa, leverages an inexpensive copper catalyst to orchestrate a sequential N-C and N-N bond formation in a one-pot fashion.[2][7]
Mechanistic Rationale: The causality behind this transformation lies in the ability of the copper catalyst to facilitate both the initial addition of the aminopyridine to the nitrile, forming an N-(pyridin-2-yl)benzimidamide intermediate, and the subsequent oxidative N-N bond formation. The reaction proceeds under an air atmosphere, where oxygen serves as the terminal oxidant, making it an environmentally conscious choice. The choice of a ligand like 1,10-phenanthroline is crucial as it stabilizes the copper catalyst and enhances its reactivity.
Workflow for Copper-Catalyzed Synthesis
Caption: Workflow for the copper-catalyzed synthesis of[2][3][4]triazolo[1,5-a]pyridines.
Method 2: Metal-Free PIFA-Mediated Intramolecular Oxidative N-N Bond Formation
For chemists seeking to avoid transition metal catalysts, a powerful alternative is the use of hypervalent iodine reagents, such as phenyl-iodine bis(trifluoroacetate) (PIFA). This method, reported by Zhao and colleagues, achieves the synthesis of[2][3][4]triazolo[1,5-a]pyridines from readily prepared N-(pyridin-2-yl)benzimidamides through a direct oxidative N-N bond formation.[2][8]
Mechanistic Rationale: The efficacy of PIFA lies in its strong oxidizing power and its ability to act as a good leaving group.[8] The reaction is believed to proceed through the formation of an iodine(III)-nitrogen intermediate, which then undergoes an intramolecular nucleophilic attack by the pyridine ring nitrogen. A subsequent rearomatization step yields the final product. The choice of solvent is critical, with hexafluoroisopropanol (HFIP) often providing the best yields due to its ability to stabilize the charged intermediates.[8] This method is characterized by its short reaction times, high yields, and broad functional group tolerance.[2][8]
Plausible Mechanism for PIFA-Mediated Cyclization
Caption: Proposed mechanism for the PIFA-mediated synthesis.
Method 3: Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement
A novel and efficient approach for the synthesis of functionalized[2][3][4]triazolo[1,5-a]pyridines involves a base-promoted tandem reaction of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles.[2][4][9] This method is notable for being transition-metal- and oxidant-free.[4]
Mechanistic Rationale: The reaction proceeds through an initial nucleophilic aromatic substitution (SNAr) of the fluorine atom on the pyridine ring by the exocyclic amine of the oxadiazole or isoxazole. The resulting intermediate then undergoes a Boulton-Katritzky rearrangement, a thermal or base-catalyzed isomerization of a five-membered heterocyclic ring system, to form the more stable triazolopyridine ring. The choice of a strong base, such as lithium tert-butoxide (tBuOLi), and a polar aprotic solvent like DMSO is crucial for promoting both the SNAr and the rearrangement steps.[4]
Method 4: Microwave-Mediated, Catalyst-Free Tandem Reaction
In the pursuit of green and sustainable chemistry, a catalyst-free and additive-free method utilizing microwave irradiation has been developed.[3][6] This approach involves the reaction of enaminonitriles and benzohydrazides in a tandem process.[3]
Mechanistic Rationale: The proposed mechanism involves an initial transamidation of the enaminonitrile with the benzohydrazide, followed by an intramolecular nucleophilic attack of the nitrogen lone pair on the nitrile group.[6] A subsequent condensation with the carbonyl group and elimination of water yields the final triazolopyridine product.[6] The use of microwave heating dramatically accelerates the reaction, leading to short reaction times and high yields.[3][6]
Performance Comparison of[2][3][4]Triazolo[1,5-a]pyridine Synthesis Methods
| Method | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Copper-Catalyzed | 2-Aminopyridine, Nitrile, CuBr | 130°C, 24h, Air | Good to Excellent | Inexpensive catalyst, readily available starting materials, good functional group tolerance.[2] | High temperature, long reaction time, potential metal contamination. |
| PIFA-Mediated | N-(pyridin-2-yl)benzimidamide, PIFA | Room Temp, 1-2h | High to Excellent | Metal-free, short reaction times, mild conditions, broad substrate scope.[8] | Stoichiometric use of expensive oxidant. |
| SNAr/Boulton-Katritzky | 2-Fluoropyridine, 1,2,4-Oxadiazol-3-amine | 150°C, Base (tBuOLi) | Satisfactory | Transition-metal- and oxidant-free, atom-economical.[4] | High temperature, requires specific heterocyclic starting materials. |
| Microwave-Mediated | Enaminonitrile, Benzohydrazide | 140°C, Microwave, 15-30 min | Good to Excellent | Catalyst- and additive-free, very short reaction times, eco-friendly.[3][6] | Requires microwave reactor, starting enaminonitriles may require prior synthesis. |
The[2][3][5]Triazolo[1,5-a]pyridine Isomer: A Focus on Oxidative Cyclization
While less explored than its[2][3][4]-isomer, the[2][3][5]triazolo[1,5-a]pyridine scaffold is also of significant interest. A prominent synthetic route to this isomer is the oxidative cyclization of 2-pyridine ketone hydrazones.
Method 5: Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones
A highly efficient and sustainable method for the synthesis of[2][3][5]triazolo[1,5-a]pyridines utilizes a recyclable, heterogeneous copper(II) catalyst.[5][10] This approach, developed by Cai, Zhao, and coworkers, involves the oxidative cyclization of 2-pyridine ketone hydrazones in the presence of air as the oxidant.[5][10]
Mechanistic Rationale: The reaction is believed to proceed through a copper-mediated formation of a diazo intermediate from the hydrazone. This intermediate then undergoes a cyclization to form the triazole ring. The use of a heterogeneous catalyst, such as MCM-41-anchored copper(II), is a key advantage, as it allows for easy recovery and reuse of the catalyst, minimizing metal contamination in the final product.[5][10] The reaction proceeds under mild room temperature conditions, with water as the only byproduct, making it a green and practical method.[10]
Experimental Protocol: Heterogeneous Copper(II)-Catalyzed Synthesis of 3-Phenyl-[2][3][5]triazolo[1,5-a]pyridine
Caption: Step-by-step protocol for the synthesis of a[2][3][5]triazolo[1,5-a]pyridine derivative.
Conclusion and Future Outlook
The synthesis of substituted triazolo[1,5-a]pyridines is a dynamic field of research, with a continuous drive towards more efficient, sustainable, and versatile methodologies. For the synthesis of the[2][3][4]-isomer, copper-catalyzed and PIFA-mediated methods offer broad applicability and high yields, with the choice between them often depending on the tolerance for metal catalysts and the cost of reagents. The tandem SNAr/Boulton-Katritzky rearrangement and microwave-assisted catalyst-free methods provide innovative, metal-free alternatives, particularly for specific substitution patterns. For the[2][3][5]-isomer, the development of recyclable heterogeneous catalysts represents a significant step towards greener and more industrially viable processes.
As the demand for novel triazolopyridine derivatives in drug discovery and materials science continues to grow, future research will likely focus on further expanding the substrate scope of existing methods, developing enantioselective syntheses, and exploring novel catalytic systems that operate under even milder and more environmentally benign conditions. The insights and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new and impactful triazolopyridine-based molecules.
References
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
Lee, J., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available at: [Link]
-
Li, Z., et al. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[2][3][4]Triazolo[1,5-a]pyridines. Organic Letters, 24(16), 2989–2992. Available at: [Link]
-
Zheng, Z., et al. (2014). PhI(OCOCF3)2-Mediated Intramolecular Oxidative N−N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693. Available at: [Link]
-
Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. Available at: [Link]
-
Lee, J., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]
-
Pathak, D. D., et al. (2022). A green polyol approach for the synthesis of Cu2O NPs adhered on graphene oxide: A robust and efficient catalyst for 1,2,4-triazole and imidazo[1,2-a]pyridine synthesis. New Journal of Chemistry, 46(17), 8094-8104. Available at: [Link]
-
Palepu, J., & Kollipara, S. (2017). The Chemistry of[2][3][5]Triazolo[1,5- a] pyridines. Advances in Heterocyclic Chemistry, 123, 195-252. Available at: [Link]
-
Li, Z., et al. (2022). Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement: Access to[2][3][4]Triazolo[1,5- a]pyridines. Organic Letters, 24(16), 2989-2992. Available at: [Link]
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"Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate" efficacy compared to known drugs
An In-Depth Comparative Analysis of Triazolo[1,5-a]pyridine Derivatives and Known Kinase Inhibitors in Oncology
Introduction: The Evolving Landscape of Kinase Inhibitors
In the realm of targeted cancer therapy, the inhibition of specific protein kinases has emerged as a cornerstone of modern oncology. Kinases, being pivotal regulators of cellular signaling pathways, are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The triazolo[1,5-a]pyridine scaffold has recently garnered significant attention as a privileged structure in the design of novel kinase inhibitors. While the specific compound "Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate" is primarily recognized as a chemical intermediate in organic synthesis, its core structure is representative of a class of molecules with demonstrated biological activity. This guide, therefore, explores the therapeutic potential of a well-characterized derivative of this family, a potent TGF-β receptor I kinase inhibitor, and compares its preclinical efficacy with an established drug, Galunisertib.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In the early stages, it can act as a tumor suppressor. However, in advanced cancers, it often promotes tumor progression, invasion, and immunosuppression. Consequently, inhibiting the TGF-β pathway is a promising strategy for cancer treatment. The triazolo[1,5-a]pyridine derivative under consideration functions as an ATP-competitive inhibitor of the TGF-β receptor I kinase (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3, thereby abrogating the pro-oncogenic effects of TGF-β.
Caption: TGF-β Signaling Pathway and Points of Inhibition.
Comparative Efficacy: A Preclinical Overview
The following table summarizes the preclinical efficacy of a representative triazolo[1,5-a]pyridine-based TGF-βRI inhibitor compared to Galunisertib, a well-characterized clinical-stage TGF-βRI inhibitor.
| Parameter | Triazolo[1,5-a]pyridine Derivative | Galunisertib (LY2157299) | Reference |
| Target | TGF-βRI (ALK5) | TGF-βRI (ALK5) | |
| IC₅₀ (ALK5) | 19 nM | 56 nM | |
| Cellular Assay (pSMAD) | 40 nM (A549 cells) | 130 nM (A549 cells) | |
| In Vivo Efficacy | Tumor growth inhibition in breast cancer xenograft models | Tumor growth inhibition in various xenograft models (e.g., glioma, pancreatic) |
Note: The data for the triazolo[1,5-a]pyridine derivative is based on representative compounds from this class reported in scientific literature.
Experimental Protocol: In Vitro TGF-βRI Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the TGF-βRI kinase.
Objective: To quantify the inhibitory activity of a test compound on the phosphorylation of a substrate by the recombinant human TGF-βRI kinase domain.
Materials:
-
Recombinant human TGF-βRI (ALK5), active kinase domain
-
Biotinylated peptide substrate (e.g., biotin-Sox9)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., triazolo[1,5-a]pyridine derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF® Kinase-Glo® Max Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Further dilute the compound in kinase buffer to the desired final assay concentrations.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the substrate/ATP mixture in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of the recombinant TGF-βRI kinase in kinase buffer to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Caption: In Vitro Kinase Inhibition Assay Workflow.
Discussion and Future Perspectives
The comparative data suggests that the triazolo[1,5-a]pyridine scaffold holds significant promise for the development of potent and selective kinase inhibitors. The representative derivative demonstrates superior in vitro potency against TGF-βRI compared to Galunisertib. This enhanced potency could potentially translate to lower therapeutic doses and an improved safety profile. However, it is crucial to note that in vitro potency is only one aspect of drug development. Further studies are required to evaluate the pharmacokinetic properties, in vivo efficacy in a broader range of cancer models, and the overall safety profile of these novel compounds.
The development of new kinase inhibitors based on the triazolo[1,5-a]pyridine core will likely focus on optimizing their selectivity profile to minimize off-target effects. Furthermore, exploring their potential in combination therapies, particularly with immune checkpoint inhibitors, could unlock synergistic anti-tumor activity by overcoming TGF-β-mediated immunosuppression.
Conclusion
While "Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate" itself is a precursor molecule, the triazolo[1,5-a]pyridine chemical class represents a fertile ground for the discovery of next-generation kinase inhibitors. The preclinical data for derivatives targeting the TGF-β pathway showcases their potential to surpass existing therapies in terms of potency. As our understanding of cancer biology deepens, the continued exploration of novel chemical scaffolds like the triazolo[1,5-a]pyridine core will be instrumental in developing more effective and safer targeted therapies for patients.
References
-
Neuzillet, C., Tijeras-Raballand, A., Cohen, R., Cros, J., Faivret, A., Lecointre, A., ... & Anract, C. (2015). Targeting the TGFβ pathway for cancer therapy. Pharmacology & therapeutics, 147, 22-31. [Link]
-
Gellibert, F., de Gouville, A. C., Woolven, J., Aftimos, P., Capper, D., Cee, V. J., ... & Jones, C. (2016). Discovery of 4-{4-[(3R)-3-methyl-3, 4-dihydro-2H-1-benzopyran-6-yl]-5-(pyridin-2-ylmethyl)-4H-1, 2, 4-triazol-3-yl} quinoline (LY2157299 monohydrate), a potent and selective inhibitor of the transforming growth factor-β receptor I kinase (TGF-βRI). Journal of medicinal chemistry, 59(5), 1795-1809. [Link]
-
Herbertz, S., Sawyer, J. S., Stauber, A. J., Gueorguieva, I., & Driscoll, K. E. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling. Drug design, development and therapy, 9, 4479. [Link]
Navigating the Synthesis and Characterization of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate: A Comparative Guide
Navigating the Synthesis and Characterization of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. This guide provides a comprehensive overview of the characterization data for a key derivative, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate , and offers a comparative analysis with its close analogs. Due to the limited availability of direct experimental data for the title compound, this guide combines predicted data with a plausible synthetic route and a comparative study of related, characterized molecules to provide a valuable resource for researchers in the field.
Molecular Profile and Significance
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (C₉H₈BrN₃O₂) is a functionalized heterocyclic compound with potential applications in drug discovery and materials science. The presence of a bromine atom at the 6-position offers a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, providing a point for amide bond formation or other derivatizations.
Proposed Synthesis and Experimental Protocol
DOT Script for Synthesis Workflow
Caption: Proposed two-step synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
Experimental Protocol:
Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine
-
To a solution of 2,5-dibromopyridine (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 5-bromo-2-hydrazinopyridine.
Step 2: Synthesis of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
-
Dissolve 5-bromo-2-hydrazinopyridine (1 equivalent) in ethanol.
-
Add ethyl glyoxalate (1.2 equivalents, typically as a 50% solution in toluene) to the solution.
-
Heat the reaction mixture at reflux for 8-12 hours. The reaction involves an initial condensation followed by an oxidative cyclization, which can be facilitated by air or a mild oxidizing agent.
-
After cooling, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the final product.
Characterization Data: A Comparative Analysis
As direct experimental data for the title compound is scarce, we present a combination of predicted data and a comparison with closely related analogs.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Melting Point (°C) |
| Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate | C₉H₈BrN₃O₂ | 270.08 | White to off-white solid | Not available |
| Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate | C₈H₆BrN₃O₂ | 256.06 | Solid | Not available |
| Ethyl 6-chloro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate | C₉H₈ClN₃O₂ | 225.63 | Solid | Not available |
Spectroscopic Data
The following are predicted ¹H and ¹³C NMR chemical shifts for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate in CDCl₃. These predictions are based on established NMR prediction algorithms and comparison with similar structures.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.80 (s, 1H): Proton at position 5 of the pyridine ring.
-
δ 7.75 (d, 1H): Proton at position 7 of the pyridine ring.
-
δ 7.60 (d, 1H): Proton at position 8 of the pyridine ring.
-
δ 4.50 (q, 2H): Methylene protons of the ethyl ester.
-
δ 1.45 (t, 3H): Methyl protons of the ethyl ester.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 160.5: Carbonyl carbon of the ethyl ester.
-
δ 145.0: Carbon at position 2 of the triazole ring.
-
δ 142.0: Quaternary carbon at the fusion of the two rings (C8a).
-
δ 130.0: Carbon at position 7 of the pyridine ring.
-
δ 125.0: Carbon at position 8 of the pyridine ring.
-
δ 118.0: Carbon at position 5 of the pyridine ring.
-
δ 115.0: Carbon at position 6 (bearing the bromine atom).
-
δ 62.5: Methylene carbon of the ethyl ester.
-
δ 14.0: Methyl carbon of the ethyl ester.
DOT Script for NMR Correlation
Caption: Predicted NMR correlations for the title compound.
The expected characteristic IR absorption bands for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate are:
-
~3100-3000 cm⁻¹: C-H stretching (aromatic).
-
~2980-2850 cm⁻¹: C-H stretching (aliphatic).
-
~1730-1715 cm⁻¹: C=O stretching of the ester group. This is a strong and characteristic band.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
-
~1250-1000 cm⁻¹: C-O stretching of the ester group.
-
~800-600 cm⁻¹: C-Br stretching.
The predicted mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak [M]⁺ would appear as a doublet with approximately equal intensity at m/z 269 and 271, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The [M+H]⁺ adduct would be observed at m/z 270 and 272.[2]
Comparative Data from Analogs
| Compound | Key Characterization Data | Source |
| Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate | Molecular Weight: 256.06 g/mol . Predicted XLogP3: 1.6. | PubChem CID: 116989928 |
| Ethyl 6-chloro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate | Molecular Weight: 225.63 g/mol . | Commercially available |
The characterization data for these analogs, although limited, provides a basis for comparison. For instance, the replacement of the ethyl ester with a methyl ester in Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate would result in a singlet for the methyl protons in the ¹H NMR spectrum instead of a quartet and a triplet, and a slightly different chemical shift for the methoxy carbon in the ¹³C NMR spectrum. Similarly, substituting the bromo group with a chloro group in Ethyl 6-chloro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate would lead to a different molecular weight and isotopic pattern in the mass spectrum, and subtle shifts in the NMR spectra due to the different electronic effects of chlorine versus bromine.
Conclusion and Future Perspectives
This guide provides a foundational understanding of the synthesis and characterization of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate . While direct experimental data remains elusive in the public domain, the proposed synthetic route and the compilation of predicted and comparative data offer a valuable starting point for researchers interested in this and related molecules. The versatile functionalities of this compound make it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental validation of the predicted data is encouraged to build a more complete and accurate profile of this promising molecule.
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PubChem. Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
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PubChemLite. Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (C9H8BrN3O2). [Link]
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PubChem. Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Triazolo[1,5-a]pyridine-Based Inhibitors
For researchers in the vanguard of drug discovery, the triazolo[1,5-a]pyridine scaffold represents a privileged chemical structure, particularly in the development of kinase inhibitors. Compounds such as "Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate" and its analogues are frequently investigated for their potential to modulate key signaling pathways implicated in a variety of diseases. However, the therapeutic promise of any inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of an inhibitor's cross-reactivity profile a critical, non-negotiable step in its development.
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of triazolo[1,5-a]pyridine-based inhibitors. We will move beyond a simple listing of techniques, instead focusing on the strategic application of these assays to build a comprehensive and reliable selectivity profile. The insights provided herein are designed to empower researchers to make informed decisions in their inhibitor development programs.
The Triazolopyridine Scaffold: A Common Motif in Kinase Inhibition
The triazolopyridine core is a recurring feature in the design of inhibitors targeting protein kinases.[1][2][3] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] For instance, the selective JAK1 inhibitor, filgotinib (GLPG0634), features a triazolopyridine core and has been investigated for the treatment of rheumatoid arthritis and Crohn's disease.[1][3][6] Given that the human genome encodes over 500 kinases, many of which share structural similarities in their ATP-binding pockets, the potential for cross-reactivity among inhibitors with a common scaffold is high.[7] Therefore, a systematic evaluation of an inhibitor's interaction with a broad panel of kinases is essential to ascertain its true selectivity.[4][8]
Core Principles of Selectivity Profiling
The primary goal of selectivity profiling is to identify the full spectrum of a compound's biological targets. This involves distinguishing between the intended primary target and any off-targets. An ideal inhibitor exhibits high potency for its primary target and minimal interaction with other proteins. The following experimental approaches provide a multi-faceted strategy for characterizing the selectivity of triazolo[1,5-a]pyridine-based inhibitors.
Table 1: Comparison of Key Methodologies for Selectivity Profiling
| Method | Principle | Primary Output | Advantages | Limitations |
| Kinase Profiling Assays | Measures the inhibition of kinase activity against a large panel of purified kinases. | IC₅₀ or Kᵢ values for a broad range of kinases. | High-throughput; provides a global view of kinome-wide selectivity.[4][9] | In vitro assay may not fully recapitulate cellular context; requires purified, active enzymes. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment. | A thermal shift (ΔTₘ) indicating target engagement. | Measures target engagement in intact cells or tissues; label-free.[10][11][12][13] | Lower throughput than kinase panels; requires a specific antibody for each target. |
| Competitive Binding Assays | Measures the ability of a test compound to displace a known, labeled ligand from its target. | Kᵢ or Kᴅ values. | Can be performed with unpurified protein lysates; does not require enzymatic activity.[14][15][16] | Requires a suitable labeled probe for each target; indirect measurement of binding.[17][18] |
Experimental Deep Dive: Protocols and Rationale
A robust assessment of inhibitor selectivity necessitates the use of orthogonal assays that provide complementary information. The following section details the protocols for the aforementioned techniques, along with the scientific reasoning behind key steps.
High-Throughput Kinase Profiling
This is often the first step in characterizing a new inhibitor. By screening the compound against a large panel of kinases, researchers can quickly identify both the primary target(s) and potential off-targets.[4]
Experimental Protocol: Luminescence-Based Kinase Activity Assay
-
Plate Preparation: Dispense a panel of purified, active kinases into a multi-well plate. Kinase profiling services often provide pre-formatted plates with hundreds of kinases.[7][9]
-
Compound Addition: Add the triazolo[1,5-a]pyridine-based inhibitor at various concentrations to the kinase-containing wells. Include appropriate controls (e.g., a known inhibitor and a DMSO vehicle control).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the specific substrate for each kinase and ATP.
-
Detection: After a defined incubation period, add a luminescent reagent that measures the amount of ADP produced, which is directly proportional to kinase activity.[7]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value for each kinase.
Causality and Rationale: This biochemical assay directly measures the functional consequence of inhibitor binding—the inhibition of substrate phosphorylation.[8] Using a broad panel provides a comprehensive, albeit in vitro, map of the inhibitor's kinome-wide interactions.
Diagram: Kinase Profiling Workflow
Caption: Workflow for high-throughput kinase profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for validating target engagement within a more physiologically relevant context—the intact cell.[10][12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11][19]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured cells with the triazolo[1,5-a]pyridine-based inhibitor or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[11]
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the total protein concentration.
-
Western Blotting: Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting using a target-specific antibody.
-
Data Analysis: Plot the band intensity of the target protein against the temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Causality and Rationale: By performing the assay in intact cells, CETSA accounts for factors such as cell permeability and intracellular inhibitor concentrations, providing a more accurate reflection of target engagement in a biological system.[10]
Diagram: CETSA Principle
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A Researcher's Guide to Preclinical Evaluation: In Vitro vs. In Vivo Studies of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate Derivatives
Thetriazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a key starting material, Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate , and provides a strategic framework for researchers to navigate the critical transition from laboratory synthesis to preclinical evaluation, comparing and contrasting essential in vitro and in vivo methodologies.
The journey from a promising chemical scaffold to a viable drug candidate is a multi-step process of iterative design, synthesis, and testing. The strategic choice of assays and models is paramount to efficiently identify lead compounds with genuine therapeutic potential. This guide is structured to explain the causality behind these experimental choices, providing both the "how" and the "why" for each critical stage of evaluation.
From Core Scaffold to Diverse Candidates: A Synthetic Strategy
The title compound, Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate, serves as a versatile building block. The ethyl ester group is readily converted into a hydrazide, which is a key intermediate for generating a library of diverse derivatives. This common synthetic route allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
PART 1: The Proving Ground - In Vitro Evaluation
In vitro (Latin for "in the glass") studies are the first line of assessment for newly synthesized compounds. These assays are performed in a controlled environment outside of a living organism, typically using isolated cells or enzymes. The primary goals of in vitro testing are to establish initial biological activity, determine potency, and elucidate the mechanism of action at a molecular level.
The Rationale for In Vitro Screening
Starting with in vitro assays is a cost-effective and high-throughput method to screen a large number of derivatives. It allows researchers to quickly identify compounds that interact with a specific biological target and to eliminate inactive or overly toxic molecules before committing to more complex and resource-intensive animal studies.
Key In Vitro Assay: The MTT Cell Viability Assay for Anticancer Screening
One of the most common primary screens for potential anticancer agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the triazolopyridine derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: Summarizing In Vitro Results
The results of the MTT assay should be summarized in a clear and concise table to facilitate comparison between the different derivatives.
Table 1: Illustrative In Vitro Cytotoxicity of Triazolopyridine Derivatives against MCF-7 Cancer Cells
| Compound ID | R-Group | IC₅₀ (µM) |
| Derivative 1 | Phenyl | 12.5 |
| Derivative 2 | 4-Chlorophenyl | 5.2 |
| Derivative 3 | 4-Methoxyphenyl | 25.8 |
| Derivative 4 | 2-Furyl | 8.9 |
| Doxorubicin (Control) | - | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizing the Workflow
Caption: Hypothetical inhibition of the JAK-STAT pathway by a triazolopyridine derivative.
Conclusion: An Integrated Approach to Drug Discovery
The evaluation of derivatives from a promising scaffold like Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate requires a logical and integrated progression from in vitro to in vivo studies. In vitro assays provide a rapid and efficient means to assess potency and guide SAR, while in vivo models are indispensable for validating efficacy and safety in a complex biological system. A successful drug discovery program relies on the careful correlation of data from both domains, understanding that potent in vitro activity is a prerequisite, but favorable in vivo pharmacology is the true marker of a potential therapeutic.
References
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Horton, T. MTT Cell Assay Protocol. [Link]
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Sadeghi, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. [Link]
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Singh, R. K., et al. (2024). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 17(1), 105417. [Link]
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Deves, M. P., et al. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Bio-protocol, 7(23), e2643. [Link]
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Ren, Y., et al. (2022). Design, Synthesis and Biological Evaluation ofTriazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5019. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably one of the most critical stages is its proper disposal. This guide provides a detailed, step-by-step methodology for the safe and compliant disposal of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hygiene and regulatory compliance, providing not just a procedure, but a framework for making informed decisions about chemical waste.
Hazard Assessment and Waste Characterization: The "Why" Behind the Procedure
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is a halogenated heterocyclic organic compound. While specific toxicity data for this exact molecule may be limited, data from structurally similar compounds, such as 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, indicate that it should be handled as a substance that can cause serious eye irritation and skin irritation.[2]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][4] Given its chemical structure, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate does not fall under the common EPA listed wastes (F, K, P, and U lists) from non-specific or specific sources.[1][5][6] However, as a halogenated organic compound that is a potential irritant and for which full toxicological data is not available, it is prudent to manage it as a hazardous waste. This conservative approach ensures the highest level of safety and compliance.
Hazard Profile Summary
| Property | Anticipated Hazard | Rationale |
| Physical State | Solid | Based on related compounds. |
| Acute Toxicity | Potential skin and eye irritant.[2] | Based on SDS of similar structures. |
| Chronic Toxicity | Data not available; handle with caution. | Prudent practice for novel compounds. |
| Environmental | Halogenated organics can be persistent. | General property of this chemical class. |
| RCRA Status | Treat as hazardous waste. | Precautionary principle in the absence of complete data. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling, segregation, and disposal of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. This process is designed to be a self-validating system, with clear decision points to ensure compliance and safety.
Experimental Protocol: Waste Segregation and Initial Containment
-
Personal Protective Equipment (PPE): Before handling the chemical, whether in pure form or as a waste product, always wear appropriate PPE, including nitrile gloves, safety goggles, and a laboratory coat.[2]
-
Waste Identification:
-
Solid Waste: Unused or expired pure Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, and any disposable labware (e.g., weigh boats, contaminated gloves) that has come into direct contact with the solid chemical.
-
Liquid Waste: Solutions containing the dissolved compound. Note that halogenated and non-halogenated solvent wastes must be kept separate.[7][8] Mixing these waste streams can complicate and increase the cost of disposal.
-
-
Container Selection:
-
Use only chemically compatible, leak-proof containers for waste accumulation. For solid waste, a clearly labeled, sealed bag or a wide-mouthed plastic container is suitable for initial collection within the lab.
-
For liquid waste, use a designated container, preferably the original solvent bottle or a dedicated waste container made of a material compatible with the solvent used.
-
-
Labeling: As soon as the first particle of waste is added, the container must be labeled. The label should clearly state "Hazardous Waste," the full chemical name "Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate," and the solvent if it is a liquid waste.[9]
Diagram: Decision-Making for Waste Stream Segregation
Caption: Waste segregation decision tree.
Storage and Accumulation in the Laboratory
Proper storage of chemical waste is mandated by both the EPA and the Occupational Safety and Health Administration (OSHA).[2][3]
-
Secure and Segregated: Waste containers must be kept closed at all times except when adding waste.[10] They should be stored in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
-
Secondary Containment: To prevent spills from spreading, always store waste containers in secondary containment, such as a chemical-resistant tray or tub.[10]
-
Quantity Limits: Be aware of your institution's and regulatory limits on the amount of hazardous waste that can be accumulated in a laboratory.[10]
Final Disposal: Partnering with Environmental Health and Safety
The ultimate disposal of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Attempting to dispose of this chemical through standard trash or down the drain is a violation of regulations and poses a significant risk to the environment and public health.[11]
The likely disposal method for this type of compound is high-temperature incineration. Incineration is a preferred method for organic chemical waste as it effectively destroys the hazardous components.[12] Your EHS office will manage the packaging (often in "lab packs"), transportation, and final destruction in compliance with all federal, state, and local regulations.[12][13]
Your responsibility is to ensure the waste is correctly identified, segregated, contained, and labeled before requesting a pickup from your EHS department.
Trust Through Diligence: A Self-Validating System
By adhering to this comprehensive guide, you are not merely following a set of rules; you are participating in a system of responsible chemical stewardship. The principles of thorough hazard assessment, careful segregation, and compliant disposal ensure that each step validates the safety and integrity of the process. This diligence builds a foundation of trust—trust in the safety of your laboratory environment and trust in our collective commitment to environmental responsibility.
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]
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Personal protective equipment for handling Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
A Researcher's Guide to the Safe Handling of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
This guide provides essential safety and handling protocols for Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound often utilized in medicinal chemistry and drug development. While this molecule is a key building block, its potential hazards necessitate a thorough understanding and implementation of appropriate safety measures to ensure the well-being of laboratory personnel. This document synthesizes information from safety data sheets of structurally similar compounds and established laboratory safety practices to offer a comprehensive operational plan.
I. Hazard Identification and Risk Assessment
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate and its structural analogs are classified as irritants.[4][5] The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[3][4]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[3][4]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the duration of the handling procedure, and the potential for aerosol or dust generation.
II. Personal Protective Equipment (PPE): A Multi-layered Defense
A robust personal protective equipment strategy is paramount when handling Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. The following PPE is mandatory:
1. Hand Protection:
-
Glove Selection: Wear powder-free nitrile or latex gloves.[6] These materials provide a suitable barrier against incidental contact. To prevent cross-contamination, it is recommended to change gloves regularly, especially after handling the compound.[7][8]
-
Double Gloving: For procedures with a higher risk of exposure, such as weighing or transfers, wearing two pairs of gloves is a recommended best practice.[8][9] The outer glove can be removed and disposed of immediately if contamination is suspected.
2. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.[6] Standard safety glasses with side shields do not offer adequate protection.[9]
-
Face Shield: In situations where there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.[6][9]
3. Body Protection:
-
Laboratory Coat: A long-sleeved, buttoned laboratory coat made of a low-permeability fabric should be worn at all times.[8]
-
Coveralls: For large-scale operations or when there is a high potential for contamination, disposable coveralls (often referred to as "bunny suits") can provide an additional layer of protection.[6]
4. Respiratory Protection:
-
Engineering Controls: The primary method for controlling respiratory exposure is through the use of engineering controls such as a certified chemical fume hood. All weighing and handling of the solid compound should be performed within a fume hood.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[10]
The following table summarizes the recommended PPE for various laboratory operations involving Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate:
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Double Nitrile Gloves | Safety Goggles & Face Shield | Laboratory Coat | Chemical Fume Hood |
| Solution Preparation | Nitrile Gloves | Safety Goggles | Laboratory Coat | Chemical Fume Hood |
| Reaction Work-up | Nitrile Gloves | Safety Goggles | Laboratory Coat | Well-ventilated Area |
| Spill Cleanup | Double Nitrile Gloves | Safety Goggles & Face Shield | Laboratory Coat/Coveralls | Respirator (if required) |
III. Operational and Disposal Plans
A. Handling and Storage:
-
Handling: Always handle Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] Avoid the formation of dust and aerosols.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][10]
B. Emergency Procedures:
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][10]
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.[2]
-
In case of Inhalation: Move the individual to fresh air.[1][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
In case of Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[2]
C. Disposal Plan:
-
Waste Generation: All disposable PPE (gloves, coveralls, etc.) contaminated with the compound should be considered hazardous waste.
-
Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This may involve incineration in a permitted hazardous waste facility. Do not dispose of down the drain or in regular trash.
IV. Workflow Diagrams
Diagram 1: PPE Selection Workflow
Caption: Step-by-step emergency response protocol.
V. References
-
BLD Pharmatech. (n.d.). Safety Data Sheet for tert-Butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate. Retrieved from BLD Pharmatech website.
-
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for Pyridine-4-carboxaldehyde. Retrieved from Thermo Fisher Scientific website.
-
Fisher Scientific. (2023, September 5). Safety Data Sheet for Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from Fisher Scientific website.
-
Aaron Chemicals. (2025, August 10). Safety Data Sheet for 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile. Retrieved from Aaron Chemicals website.
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), S10-S16.
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Sigma-Aldrich. (n.d.). 6-Bromo-t[1][2][3]riazolo[1,5-a]pyridine Safety Information. Retrieved from Sigma-Aldrich website.
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Polovich, M. (2004). Safe handling of hazardous drugs. Oncology Nursing Forum, 31(5), 949-955.
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Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.
-
Echemi. (n.d.). 6-Bromo-t[1][2][3]riazolo[1,5-a]pyridine Safety Data Sheets. Retrieved from Echemi website.
-
Sigma-Aldrich. (n.d.). 6-Bromo-t[1][2][3]riazolo[1,5-a]pyridine AldrichCPR. Retrieved from Sigma-Aldrich website.
-
Santa Cruz Biotechnology. (n.d.). 6-Bromo-t[1][2][3]riazolo[1,5-a]pyridine Safety Data Sheet. Retrieved from Santa Cruz Biotechnology website.
-
Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from OSHA website.
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from Provista website.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
